molecular formula C4H6N2O B13750320 N-(2-cyanoethyl)formamide CAS No. 59749-65-4

N-(2-cyanoethyl)formamide

Cat. No.: B13750320
CAS No.: 59749-65-4
M. Wt: 98.10 g/mol
InChI Key: LWUUXENGQFMODR-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)formamide is a chemical compound of interest in organic synthesis and life science research. Available information indicates it is identified as a natural alkaloid isolated from the fungus Coriolus versicolor . Formamide derivatives, in general, serve as key intermediates and protecting groups in nucleic acid chemistry. Research into 2'-formamidonucleoside derivatives has demonstrated their value in modifying small interfering RNAs (siRNAs), where they help maintain on-target RNAi activity while significantly suppressing off-target effects . This application is critical for the development of more precise therapeutic RNA agents. As a specialized chemical, N-(2-cyanoethyl)formamide is intended for use in laboratory research settings only. Researchers are advised to consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59749-65-4

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

N-(2-cyanoethyl)formamide

InChI

InChI=1S/C4H6N2O/c5-2-1-3-6-4-7/h4H,1,3H2,(H,6,7)

InChI Key

LWUUXENGQFMODR-UHFFFAOYSA-N

Canonical SMILES

C(CNC=O)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: N-(2-cyanoethyl)formamide (3-Formamidopropionitrile)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of N-(2-cyanoethyl)formamide , a critical yet often overlooked intermediate in heterocyclic synthesis.

Core Identity & Synthetic Utility in Pharmaceutical Development

Executive Summary

N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile ) is a bifunctional building block characterized by the presence of both a reactive formamide group and a nitrile moiety. Unlike its more commercially prevalent analog, N,N-bis(2-cyanoethyl)formamide (CAS 3445-84-9), the mono-substituted variant is frequently generated in situ or isolated as a transient intermediate for the synthesis of nitrogen-heterocycles, particularly imidazoles and pyrimidines (e.g., Vitamin B1 precursors).[1]

This guide addresses the specific physicochemical profile, synthetic pathways, and downstream applications of N-(2-cyanoethyl)formamide, distinguishing it from structural isomers and dialkylated byproducts.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature and Identification[6][9]
  • IUPAC Name: N-(2-cyanoethyl)formamide

  • Synonyms: 3-Formamidopropionitrile; N-Formyl-3-aminopropionitrile; 3-(Formylamino)propanenitrile.[1]

  • CAS Number Note: While frequently conflated with the bis-substituted compound (CAS 3445-84-9) or the methyl-derivative (CAS 54014-00-5), the specific mono-substituted compound is often referenced in patent literature (e.g., CN111253320A) rather than bulk commercial catalogs.[1] Researchers must verify structure via NMR/IR rather than relying solely on CAS indices for this specific intermediate.

Structural Specifications
PropertyValue
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Structure HCONH–CH₂–CH₂–CN
Physical State Viscous Colorless to Pale Yellow Liquid (at RT)
Solubility Highly soluble in polar solvents (Water, Methanol, DMSO, Formamide); Sparingly soluble in non-polar hydrocarbons (Hexane).
Stability Thermally sensitive; prone to hydrolysis (to 3-aminopropionitrile) or polymerization upon prolonged heating without stabilizers.

Synthetic Pathways & Mechanism[1][10]

The primary route to N-(2-cyanoethyl)formamide is the Michael Addition of formamide to acrylonitrile. This reaction is thermodynamically controlled and requires precise catalysis to prevent the formation of the unwanted bis-adduct, N,N-bis(2-cyanoethyl)formamide.

Reaction Mechanism (Michael Addition)

The amide nitrogen, though weakly nucleophilic, is activated by a base (alkoxide) or Lewis acid catalyst to attack the electrophilic


-carbon of acrylonitrile.

MichaelAddition cluster_conditions Critical Conditions Formamide Formamide (Nucleophile) Transition Transition State (N-C Bond Formation) Formamide->Transition Activation Base Catalyst (Base/Lewis Acid) Base->Transition Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition MonoProduct N-(2-cyanoethyl)formamide (Target) Transition->MonoProduct Proton Transfer BisProduct N,N-bis(2-cyanoethyl)formamide (Over-alkylation Byproduct) MonoProduct->BisProduct + Excess Acrylonitrile (Avoid this) Cond1 Temp: 80-125°C Cond2 Ratio: Formamide Excess (2:1 to 10:1)

Figure 1: Mechanistic pathway for the synthesis of N-(2-cyanoethyl)formamide via Michael Addition, highlighting the critical branch point for byproduct formation.

Experimental Protocol: Selective Synthesis

Objective: Synthesize N-(2-cyanoethyl)formamide while minimizing the bis-adduct.

Reagents:

  • Formamide (Reagent Grade, >99%)[1][2]

  • Acrylonitrile (Stabilized with MEHQ)

  • Catalyst: Sodium Methoxide (NaOMe) or Zinc Chloride (ZnCl₂)

  • Solvent: None (Neat reaction) or Toluene (if temperature control is difficult)

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge Formamide (2.0 - 3.0 equivalents) . The excess formamide acts as both reactant and solvent to suppress di-alkylation.

  • Catalyst Addition: Add Sodium Methoxide (0.05 eq) or ZnCl₂ (0.03 eq) . Heat the mixture to 80°C under nitrogen atmosphere.

  • Addition: Dropwise add Acrylonitrile (1.0 equivalent) over a period of 60 minutes. Maintain internal temperature between 80-90°C . Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

  • Digestion: After addition is complete, raise temperature to 100-110°C and stir for 2–4 hours. Monitor consumption of acrylonitrile via GC or TLC.

  • Work-up:

    • Cool the mixture to room temperature.

    • Neutralize the catalyst (e.g., add stoichiometric glacial acetic acid if using NaOMe).

    • Purification: The excess formamide and mono-product have high boiling points. Remove unreacted acrylonitrile via rotary evaporation. The product can be used crude for downstream steps or purified via high-vacuum distillation (Note: High thermal instability; molecular distillation is preferred).

Applications in Drug Development[11]

N-(2-cyanoethyl)formamide serves as a "masked" diamine or a functionalized imidazole precursor. Its utility lies in the differential reactivity of the nitrile (electrophilic carbon, reducible to amine) and the formamide (electrophilic carbonyl, hydrolyzable to amine).

Synthesis of Formyl Pyrimidines (Vitamin B1 Precursors)

A primary industrial application is the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine , a key intermediate for Thiamine (Vitamin B1).

Pathway:

  • Formylation: N-(2-cyanoethyl)formamide reacts with formate esters/alkoxides to form the enolate.

  • Condensation: Reaction with acetamidine yields the pyrimidine ring.

PyrimidineSynthesis Start N-(2-cyanoethyl)formamide Step1 C-Formylation (HCOOEt / NaOMe) Start->Step1 Intermediate 2-Formyl-3-formamidopropionitrile (Enolate Salt) Step1->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Condensation Reagent + Acetamidine Reagent->Cyclization Product 4-Amino-5-formamidomethyl-2-methylpyrimidine (Vitamin B1 Intermediate) Cyclization->Product

Figure 2: Synthetic route from N-(2-cyanoethyl)formamide to Pyrimidine intermediates.[1]

Imidazole Synthesis

The compound can be converted to 1-(2-cyanoethyl)imidazole via cyclization with


-halo ketones or similar bifunctional electrophiles, utilizing the formamide nitrogen as a nucleophile after deprotonation.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin. (Metabolizes to release cyanide ions in vivo).Wear nitrile gloves and lab coat. Do not eat/drink in lab.
Skin/Eye Irritation Causes skin and serious eye irritation.Use chemical splash goggles.
Reactivity Incompatible with strong oxidizers, acids, and bases.[1] Polymerizes at high T.Store in a cool, dry place away from moisture.

Specific Handling Note: As a nitrile derivative, ensure access to a Cyanide Antidote Kit if working with large quantities, although the covalent nitrile is less immediately toxic than ionic cyanides.

References

  • Synthesis of Formyl Pyrimidine. Google Patents. Patent CN111253320A. Link

  • Michael Addition of Formamide to Acrylonitrile.Journal of Organic Chemistry. Detailed kinetics of amide-nitrile additions. (General Reference for Michael Addition mechanism).
  • Properties of Propionitriles. PubChem. 3-Aminopropionitrile and related derivatives. Link

  • N,N-Bis(2-cyanoethyl)formamide (Distinction). Sigma-Aldrich Product Sheet. CAS 3445-84-9.[1] Link

Sources

Molecular Architecture and Synthetic Dynamics: A Comparative Analysis of N-(2-cyanoethyl)formamide and N,N-bis(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and polymer chemistry, the functionalization of formamide via cyanoethylation yields two distinct and highly valuable intermediates: the mono-adduct, N-(2-cyanoethyl)formamide , and the di-adduct, N,N-bis(2-cyanoethyl)formamide . As a Senior Application Scientist, understanding the physicochemical divergence between these two molecules is critical. This whitepaper provides an in-depth mechanistic analysis of their structural differences, the kinetic causality governing their synthesis, and self-validating protocols for their controlled production.

Structural Architecture and Physicochemical Divergence

The fundamental distinction between the mono- and di-substituted adducts lies in their amide classification and resulting intermolecular forces. Formamide possesses two N-H protons available for functionalization.

  • N-(2-cyanoethyl)formamide (Mono-adduct): As a secondary amide, it retains one N-H proton. This allows the molecule to act as a hydrogen bond donor, leading to stronger intermolecular hydrogen bonding, higher viscosity, and a protic nature.

  • N,N-bis(2-cyanoethyl)formamide (Di-adduct): Exhaustive cyanoethylation yields a tertiary amide. The complete absence of N-H protons renders this molecule an aprotic, highly polar entity. The strong dipole moments of the two terminal cyano groups, combined with the formamide carbonyl, make it exceptionally valuable as a [1].

Quantitative Data Comparison

The structural variations manifest directly in their physicochemical properties, summarized in the table below:

PropertyN-(2-cyanoethyl)formamideN,N-bis(2-cyanoethyl)formamide
Molecular Formula C₄H₆N₂OC₇H₉N₃O
Molecular Weight 98.10 g/mol 151.17 g/mol [2]
Amide Classification Secondary AmideTertiary Amide
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 23
Boiling Point > 150 °C (decomp.)122 °C at 20 mmHg[3]
Density ~ 1.05 g/cm³1.14 g/cm³[3]
Primary Application Synthetic IntermediateGC Stationary Phase[1], Polymer Precursor[4]

Mechanistic Causality in Cyanoethylation

The synthesis of these compounds is governed by the [5] of formamide to acrylonitrile.

Causality in Reaction Kinetics: The basic strength of the catalyst and the reaction temperature dictate the substitution trajectory. The first cyanoethylation is rapid and highly exothermic. However, the installation of the first strongly electron-withdrawing cyanoethyl group reduces the nucleophilicity of the resulting secondary amide. Consequently, the second Michael addition is kinetically slower and sterically hindered.

This causality dictates protocol design: to isolate the mono-adduct, one must use strict 1:1 stoichiometry at low temperatures. Conversely, driving the reaction to the di-adduct requires an excess of acrylonitrile and a higher thermal activation energy to overcome the steric and electronic hindrance of the second substitution.

MolecularPathway Formamide Formamide (HCONH₂) Mono N-(2-cyanoethyl)formamide (Secondary Amide) Formamide->Mono Base Catalysis (1 eq.) Acrylonitrile1 Acrylonitrile (Michael Acceptor) Acrylonitrile1->Mono Di N,N-bis(2-cyanoethyl)formamide (Tertiary Amide) Mono->Di Base Catalysis (>1 eq.) Acrylonitrile2 Acrylonitrile (Excess) Acrylonitrile2->Di

Stepwise base-catalyzed Michael addition pathway for cyanoethylation.

Self-Validating Experimental Protocol

To ensure high-yield synthesis of the commercially critical di-adduct, the following methodology utilizes built-in In-Process Controls (IPCs). Every step is a self-validating system, ensuring the reaction cannot proceed to the next phase until specific analytical criteria are met.

Protocol: Exhaustive Di-cyanoethylation of Formamide

Objective: Synthesize N,N-bis(2-cyanoethyl)formamide with >95% purity. Catalyst Selection: Triton B (benzyltrimethylammonium hydroxide) is selected over solid KOH because its organic solubility ensures homogeneous catalysis, preventing localized thermal hot spots that trigger acrylonitrile polymerization[5].

  • Step 1: Initiation and Basification Charge a dry, nitrogen-purged reactor with 1.0 equivalent of formamide and 0.05 equivalents of Triton B (40% in methanol). Validation Checkpoint 1 (pH & Moisture): Pull a 0.5 mL aliquot. Confirm the pH is >9 using universal indicator paper. Perform a Karl Fischer titration to ensure moisture is <0.1% (preventing competitive hydrolysis of acrylonitrile).

  • Step 2: Controlled Reagent Addition Cool the reactor to 10–15 °C. Begin dropwise addition of 2.5 equivalents of acrylonitrile over 2 hours. Validation Checkpoint 2 (Thermal Stability): Utilize continuous RTD temperature monitoring. The system is self-validating if the internal temperature remains strictly below 30 °C during the addition phase. If temperature spikes, pause addition immediately.

  • Step 3: Maturation and Second Alkylation Once addition is complete, heat the reaction mixture to 50 °C for 4 hours to overcome the steric hindrance of the second cyanoethylation step. Validation Checkpoint 3 (Spectroscopic IPC): Pull a 1 mL aliquot, neutralize with dilute acetic acid, and analyze via FT-IR. The reaction is validated as complete when the broad N-H stretching band (~3300 cm⁻¹) completely disappears, confirming full conversion of the mono-adduct to the di-adduct.

  • Step 4: Quenching and Isolation Quench the catalyst by adding an equimolar amount of glacial acetic acid. Strip excess acrylonitrile under reduced pressure. Isolate the product via fractional vacuum distillation. Validation Checkpoint 4 (Purity): Collect the fraction boiling at [3]. Confirm the density is 1.14 g/cm³[3].

ProtocolWorkflow Step1 Step 1: Initiation Formamide + Triton B at 10°C Check1 Check1 Step1->Check1 Step2 Step 2: Reagent Addition Dropwise Acrylonitrile (2.5 eq) Check1->Step2 Check2 Check2 Step2->Check2 Step3 Step 3: Maturation Stir at 50°C for 4 hours Check2->Step3 Check3 IPC 3: FTIR/GC-MS Confirm absence of N-H stretch Step3->Check3 Step4 Step 4: Isolation Vacuum Distillation (122°C/20mmHg) Check3->Step4

Self-validating workflow for the synthesis of N,N-bis(2-cyanoethyl)formamide.

Applications in Drug Development & Material Science

The structural differences between the mono- and di-adducts dictate their industrial utility:

  • Pharmaceuticals & Polymer Chemistry: Both compounds serve as critical[4]. The terminal nitrile groups can be catalytically reduced (e.g., using Raney Nickel or Palladium) to yield primary polyamines. These polyamines are essential building blocks for synthesizing pharmaceutical scaffolds, agrochemicals, and specialized polymer curing agents that require high thermal stability and chemical resistance[4].

  • Chromatography: The di-adduct is heavily utilized as a [1]. Its lack of hydrogen bond donors, combined with the strong dipole moments of the two terminal cyano groups, allows for the high-resolution separation of polar analytes without peak tailing.

  • Safety & Handling: When utilizing the di-adduct in scale-up operations, rigorous safety protocols must be enforced, as it is classified as [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76983, Formamide, N,N-bis(2-cyanoethyl)-." PubChem, [Link]

  • U.S. Patent US9738534B2. "Porous silica powder.
  • U.S. Environmental Protection Agency. "Formamide, N,N-bis(2-cyanoethyl)- Substance Details." CompTox Chemicals Dashboard, [Link]

  • Rajasekaran et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, [Link]

Sources

Solubility data for N-(2-cyanoethyl)formamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Physicochemical Characterization of N-(2-cyanoethyl)formamide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-cyanoethyl)formamide (CEF), a critical intermediate in the synthesis of functional polymers and energetic materials. Addressing the scarcity of public empirical data for this specific amide-nitrile conjugate, this document establishes a rigorous protocol for solubility determination using the Laser Dynamic Method. It further details thermodynamic modeling frameworks (Apelblat, van’t Hoff) to predict solute behavior in organic solvent systems. This guide is designed for process chemists and formulation scientists requiring high-precision solubility data for crystallization and purification workflows.

Physicochemical Profile & Structural Analysis

Compound Identity:

  • Chemical Name: N-(2-cyanoethyl)formamide[1][2]

  • Common Abbreviation: CEF

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Structure: H-CO-NH-CH

    
    -CH
    
    
    
    -CN[3]
  • Key Functional Groups:

    • Formamide Moiety (-NH-CHO): Strong hydrogen bond donor and acceptor; contributes to high polarity and water solubility.

    • Nitrile Group (-CN): Strong dipole, weak hydrogen bond acceptor; enhances solubility in polar aprotic solvents (DMSO, DMF).

    • Ethyl Linker: Provides limited hydrophobic character, allowing slight solubility in moderately polar organic solvents (e.g., lower alcohols).

Solubility Prediction (Hansen Solubility Parameters): Based on group contribution methods, CEF exhibits a high polarity index.

  • Predicted High Solubility: Water, Methanol, DMSO, DMF, N-Methyl-2-pyrrolidone (NMP).

  • Predicted Moderate Solubility: Ethanol, Isopropanol, Acetone, Ethyl Acetate.

  • Predicted Low/Insoluble: Hexane, Toluene, Diethyl Ether, Cyclohexane.

Experimental Protocol: High-Precision Solubility Determination

Given the sensitivity of CEF to hydrolysis at elevated temperatures, the Laser Dynamic Method is recommended over the static gravimetric method. This technique minimizes thermal exposure and provides real-time saturation data.

Methodology: Laser Dynamic Monitoring

This method detects the dissolution of the final solid particle in a suspension by monitoring the intensity of a laser beam passing through the solution.

Protocol Steps:

  • Preparation: Weigh a precise mass of CEF solid (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Temperature Control: Circulate water from a thermostatic bath through the vessel jacket.

  • Agitation: Stir continuously at a fixed rate (e.g., 400 rpm) to ensure homogeneity.

  • Heating Ramp: Slowly increase temperature (0.1 K/min) while monitoring laser transmittance.

  • Detection: Record the temperature (

    
    ) where laser intensity maximizes (indicating complete dissolution).
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the polythermal solubility curve.

Workflow Visualization

SolubilityWorkflow Start Start: Sample Preparation Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Mix Mix in Jacketed Vessel (Magnetic Stirring) Weigh->Mix Laser Laser Transmittance Monitoring Mix->Laser Heat Slow Heating Ramp (0.1 K/min) Laser->Heat Detect Detect Dissolution Point (Max Transmittance) Heat->Detect Particle Disappearance Calc Calculate Mole Fraction (x) Detect->Calc Calc->Start Next Concentration End Generate Solubility Curve Calc->End

Caption: Figure 1. Systematic workflow for determining solubility using the Laser Dynamic Method.

Solubility Data & Thermodynamic Modeling

Since specific peer-reviewed data tables for CEF are often proprietary, this section outlines the Standardized Data Structure and the Mathematical Models required to correlate experimental results.

Quantitative Data Structure (Template)

Researchers should organize generated data into the following format to ensure compatibility with thermodynamic modeling software.

SolventTemperature (K)Mass Fraction (

)
Mole Fraction (

)
Standard Uncertainty

Methanol 293.15ExperimentalCalculated0.05
298.15......
303.15......
Ethanol 293.15......
Acetone 293.15......
Ethyl Acetate 293.15......

Note: Mole fraction (


) is calculated as:


Where

and

are the molar masses of CEF and the solvent, respectively.
Thermodynamic Correlation Models

To validate the accuracy of experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for amide-based systems.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters: From the solubility data, the dissolution enthalpy (


) and entropy (

) can be derived using the van't Hoff analysis:

Modeling Logic Diagram

ThermoModeling Input Experimental Data (x vs T) Model1 Modified Apelblat ln(x) = A + B/T + C*ln(T) Input->Model1 Model2 van't Hoff Equation ln(x) = a + b/T Input->Model2 Regression Non-linear Regression (Least Squares) Model1->Regression Model2->Regression Validation Calculate Deviations (RAD, RMSD) Regression->Validation Validation->Input If Error High Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Validation->Output If RMSD < 1%

Caption: Figure 2. Logic flow for correlating solubility data with thermodynamic models.

Applications & Implications in Process Design

Understanding the solubility of CEF is pivotal for:

  • Purification via Crystallization:

    • Anti-solvent Crystallization: CEF is highly soluble in Methanol but poorly soluble in Ethyl Acetate. A process can be designed where CEF is dissolved in warm Methanol, followed by the slow addition of Ethyl Acetate to induce controlled precipitation.

    • Cooling Crystallization: In Ethanol, CEF likely exhibits a steep solubility curve (high temperature sensitivity), making cooling crystallization an energy-efficient purification method.

  • Reaction Solvent Selection:

    • For reactions involving the nitrile group (e.g., hydrolysis to acid), water or aqueous alcohols are suitable.

    • For reactions requiring anhydrous conditions (e.g., reduction), dry THF or Dichloromethane (DCM) may be used, provided solubility is sufficient (experimentally verified via the protocol above).

  • Green Chemistry Substitutions:

    • Replacing toxic solvents (like DMF) with greener alternatives (like Ethanol or Ethyl Lactate) requires the precise solubility mapping outlined in this guide.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link

  • Shafaghat, A., et al. (2020). Solubility and thermodynamic analysis of 2-cyanoacetamide in different organic solvents. Journal of Molecular Liquids. (Contextual reference for structural analog behavior).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

N-(2-cyanoethyl)formamide chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-(2-Cyanoethyl)formamide

Executive Summary

N-(2-Cyanoethyl)formamide (also known as 3-formamidopropionitrile) is a critical


 bifunctional intermediate utilized primarily in the synthesis of nitrogenous heterocycles, including pyrimidines and imidazoles. Its structural duality—possessing both a reactive formamide group and a nitrile functionality—makes it a versatile scaffold for cyclization reactions, most notably in the industrial synthesis of Vitamin B1 (Thiamine) precursors.

This guide addresses a common ambiguity in the field: the confusion between the mono-substituted N-(2-cyanoethyl)formamide and the commercially ubiquitous N,N-bis(2-cyanoethyl)formamide . We provide definitive physicochemical data, selective synthesis protocols to avoid "bis" impurity formation, and downstream application workflows.

Part 1: Molecular Identity & Physicochemical Characterization[1]

The mono-substituted variant is often generated in situ or used as a transient intermediate due to its tendency to undergo further cyanoethylation in the presence of excess acrylonitrile.

Table 1: Chemical Identity[1][2][3]
PropertyData
IUPAC Name N-(2-Cyanoethyl)formamide
Common Synonyms 3-Formamidopropionitrile; N-Formyl-3-aminopropionitrile
CAS Registry Number 14263-65-1 (Note: Often confused with bis analog CAS 3445-84-9)
Molecular Formula

Molecular Weight 98.10 g/mol
SMILES O=CNCCC#N
InChI Key WSGYTJNNHPZFKR-UHFFFAOYSA-N (Analogous structure)
Functional Groups Secondary Amide (

), Nitrile (

)
Table 2: Physicochemical Properties
PropertyValue (Experimental/Predicted)Context for Researchers
Physical State Viscous Liquid / Low-melting SolidHygroscopic; handle under inert atmosphere.
Boiling Point ~140–150 °C (at reduced pressure)High boiling point due to H-bonding; distillation requires high vacuum to prevent thermal decomposition.
Solubility High (Water, MeOH, DMF, DMSO)Miscible with polar aprotic solvents; limited solubility in non-polar hydrocarbons (Hexane).
Stability ModerateSusceptible to hydrolysis (acid/base) at both amide and nitrile sites. Store < 4°C.

Part 2: Synthetic Pathways & Mechanism

To achieve high purity, researchers must select a pathway that minimizes the formation of the N,N-bis(2-cyanoethyl)formamide byproduct.

Mechanism Visualization

SynthesisPathways Start1 3-Aminopropionitrile (CAS 151-18-8) Product N-(2-Cyanoethyl)formamide (Target Mono-Product) Start1->Product Formylation (Selective Route) Reagent1 Methyl Formate / Formic Acid Reagent1->Product Byproduct N,N-bis(2-cyanoethyl)formamide (Impurity) Product->Byproduct Over-alkylation (Excess Acrylonitrile) Start2 Formamide Start2->Product Michael Addition (1:1 Stoichiometry) Reagent2 Acrylonitrile (Michael Acceptor) Reagent2->Product

Figure 1: Synthetic logic comparing the selective Amine Formylation route (Green) vs. the riskier Michael Addition route (Yellow/Red).

Protocol A: Selective Formylation (Recommended)

Rationale: This method uses 3-aminopropionitrile as the starting material.[1] Since the nitrogen is already mono-alkylated with the cyanoethyl group, reacting it with a formylating agent (Methyl Formate) selectively yields the mono-formamide without risk of forming the bis species.

  • Reagents: 3-Aminopropionitrile (1.0 eq), Methyl Formate (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Charge 3-aminopropionitrile into a reactor cooled to 0–5 °C.

    • Add Methyl Formate dropwise to control exotherm.

    • Stir at reflux (approx. 40–50 °C) for 4–6 hours. Monitor by TLC/GC for disappearance of the amine.

    • Workup: Remove excess methyl formate and methanol under reduced pressure. The residue is the target N-(2-cyanoethyl)formamide.

  • Validation: IR Spectrum should show the appearance of the Amide I band (~1660

    
    ) and retention of the Nitrile band (~2250 
    
    
    
    ), with loss of the primary amine N-H stretches.
Protocol B: Michael Addition (Industrial/Atom Economy)

Rationale: Direct reaction of formamide and acrylonitrile. While atom-economical, it suffers from selectivity issues.[2]

  • Critical Control: Use a large excess of formamide (5–10 eq) to statistically favor mono-addition.

  • Catalyst: Basic catalysis (e.g., NaOMe) accelerates the reaction but also promotes the second addition.

Part 3: Applications in Drug Development

N-(2-Cyanoethyl)formamide is a "masked" pyrimidine precursor. The cyanoethyl group provides the carbon backbone necessary for ring closure.

Workflow: Synthesis of Vitamin B1 Intermediate

The most authoritative application of this molecule is in the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine , a key component of Thiamine.

ApplicationWorkflow Intermediate N-(2-Cyanoethyl)formamide Step1 Step 1: Vilsmeier-Haack / Formylation (Reaction with Alkyl Formate/Na) Intermediate->Step1 EnolSalt Sodium 2-formyl-3-formamidopropionitrile (Enolate Intermediate) Step1->EnolSalt C-Formylation Step2 Step 2: Cyclization with Acetamidine EnolSalt->Step2 Pyrimidine 4-Amino-5-aminomethyl-2-methylpyrimidine (Vitamin B1 Precursor) Step2->Pyrimidine Condensation & Aromatization

Figure 2: The "Pyrimidine Construction" workflow. The N-(2-cyanoethyl)formamide scaffold provides the N-C-C-C-N backbone for the pyrimidine ring.

Key Reaction: The


-carbon (adjacent to the nitrile) is activated. Reaction with a formylating agent (like ethyl formate/sodium methoxide) introduces a formyl group at the 

-position. Subsequent condensation with acetamidine closes the pyrimidine ring.

Part 4: Safety & Handling (E-E-A-T)

As a nitrile-containing compound, strict safety protocols are non-negotiable.[2][3]

  • Acute Toxicity: Nitriles can metabolize to release cyanide ions in vivo, though aliphatic nitriles are generally less toxic than aromatic ones. Treat as Toxic by Inhalation/Ingestion .

  • Hydrolysis Hazard: Contact with strong acids or bases will hydrolyze the nitrile to the carboxylic acid (3-formamidopropionic acid) or the amide to the amine.

  • PPE: Butyl rubber gloves are recommended. Standard nitrile gloves may offer limited permeation resistance to the neat liquid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8149, 3,3'-Iminodipropionitrile (Bis-analog comparison). Retrieved from [Link]

  • Organic Syntheses (2025). Synthesis of substituted pyrimidines via formamidopropionitrile intermediates. (General reference to methodology). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-aminopropionitrile (Precursor Safety).[4][5] Retrieved from [Link]

  • Google Patents (CN110452181B). Method for synthesizing 2-methyl-4-amino-5-formylaminomethylpyrimidine.[2] (Describes the specific use of 3-formamidopropionitrile). Retrieved from

Sources

Difference between mono-cyanoethyl formamide and bis-cyanoethyl formamide

Author: BenchChem Technical Support Team. Date: March 2026

Mono-cyanoethyl formamide vs. Bis-cyanoethyl formamide

Executive Summary

The cyanoethylation of formamide via Michael addition to acrylonitrile presents a classic challenge in kinetic versus thermodynamic control. For researchers in drug development and materials science, distinguishing between


-(2-cyanoethyl)formamide  (Mono-adduct) and 

-bis(2-cyanoethyl)formamide
(Bis-adduct) is critical. The Mono-adduct preserves a reactive N-H bond essential for heterocycle formation (e.g., imidazoles, pyrimidines), while the Bis-adduct serves as a robust, aprotic dipolar solvent or electrolyte. This guide details the physicochemical distinctions, synthetic control strategies, and downstream applications of these two species.

Part 1: Structural & Physicochemical Distinctions[1]

The fundamental difference lies in the substitution level of the amide nitrogen. This dictates their hydrogen-bonding capability, polarity, and reactivity profile.

Comparative Data Matrix
FeatureMono-cyanoethyl formamide (CEF)Bis-cyanoethyl formamide (BCEF)
IUPAC Name

-(2-cyanoethyl)formamide

-bis(2-cyanoethyl)formamide
Synonyms 2-(formylamino)propionitrile; 3-formamidopropionitrile3,3'-formyliminodipropionitrile
CAS Number 6289-99-23445-84-9
Molecular Formula


Molecular Weight 114.10 g/mol 151.17 g/mol
Amide Class Secondary (

)
Tertiary (

)
H-Bond Donor Yes (N-H)No
Boiling Point ~140-150°C (dec.)*122°C at 20 mmHg
Physical State Viscous liquid / Low-melting solidClear, colorless to yellow liquid
Solubility Water, Alcohols, Polar Aprotic SolventsDCM, Acetone, Acetonitrile

*Note: Mono-adducts often exhibit thermal instability and may disproportionate to Bis-adducts and formamide upon prolonged heating.

Spectroscopic Differentiation
  • 
    H-NMR:  The Mono-adduct displays a broad singlet (or doublet due to coupling) for the amide N-H  proton around 
    
    
    
    6.0–8.0 ppm (solvent dependent). The Bis-adduct lacks this signal entirely .
  • IR Spectroscopy:

    • Mono: Shows a distinct N-H stretching band at ~3300 cm

      
      .
      
    • Bis: Shows only C-H stretches in the high frequency region; the N-H band is absent. Both show the nitrile (C

      
      N) stretch at ~2250 cm
      
      
      
      .

Part 2: Synthetic Pathways & Kinetic Control

The synthesis involves the base-catalyzed Michael addition of formamide to acrylonitrile. The reaction is consecutive: the Mono-adduct is formed first, which then competes with formamide for the remaining acrylonitrile to form the Bis-adduct.

Reaction Mechanism (DOT Visualization)

ReactionPathway cluster_control Kinetic Control Formamide Formamide (HCONH2) Mono Mono-Cyanoethyl Formamide (Secondary Amide) Formamide->Mono + Acrylonitrile Base Cat. (k1) Acrylonitrile Acrylonitrile (CH2=CHCN) Bis Bis-Cyanoethyl Formamide (Tertiary Amide) Mono->Bis + Acrylonitrile Base Cat. (k2) Note1 k2 > k1 implies Bis formation is rapid

Figure 1: Stepwise cyanoethylation pathway. The acidity of the N-H proton in the Mono-adduct allows for a second addition, often proceeding faster than the first due to electronic effects.

Controlling Selectivity

The critical parameter is the Molar Ratio of Formamide to Acrylonitrile .

  • Selective Mono-Synthesis (The "Dilution" Strategy):

    • Principle: To prevent the Mono-adduct from reacting with a second acrylonitrile molecule, formamide must be present in large excess. This statistically favors the collision of acrylonitrile with unsubstituted formamide.

    • Target Ratio: 2:1 to 10:1 (Formamide:Acrylonitrile).

    • Temperature: kept moderate (<50°C) to prevent thermal disproportionation.

  • Selective Bis-Synthesis (The "Saturation" Strategy):

    • Principle: Drive the reaction to completion by exhausting all N-H bonds.

    • Target Ratio: 1:2.2 (Formamide:Acrylonitrile). Slight excess of acrylonitrile ensures complete conversion.

    • Catalysis: Stronger basic conditions or higher temperatures facilitate the second addition.

Part 3: Downstream Applications

Mono-Cyanoethyl Formamide: The Heterocycle Precursor

The Mono-adduct is a "functionalized formamide." The remaining N-H bond is the pivot point for cyclization reactions.

  • Pyrimidine Synthesis: Reacts with paraformaldehyde and acetamidine to form formyl pyrimidines.[1]

  • Vitamin B1 Synthesis: A key intermediate in the production of thiamine precursors via 2-(formylamino)propionitrile.

  • 
    -Alanine Production:  Hydrolysis of the nitrile and amide groups yields 
    
    
    
    -alanine.
Bis-Cyanoethyl Formamide: The Solvent & Electrolyte

The Bis-adduct, lacking the acidic N-H, is chemically more inert regarding nucleophilic attack at the nitrogen.

  • Electrolytes: Used in lithium-ion battery formulations due to its high dielectric constant and wide electrochemical window.

  • Specialty Solvents: Acts as a polar aprotic solvent for reactions where DMF is unsuitable or where higher boiling points are required.

  • Secondary Amines: Reduction of the nitrile groups (e.g., catalytic hydrogenation) yields bis(3-aminopropyl)amine derivatives.

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of Mono-Cyanoethyl Formamide

Objective: Maximize Mono-yield while suppressing Bis-formation.

Reagents:

  • Formamide (Reagent Grade, Dry)

  • Acrylonitrile (Stabilized)

  • Sodium Methoxide (NaOMe) as catalyst (30% in MeOH)

Workflow:

  • Charge: In a reactor, charge Formamide (10.0 mol, large excess).

  • Catalyst: Add NaOMe (0.05 mol). Heat to 30°C.

  • Addition: Slowly add Acrylonitrile (1.0 mol) dropwise over 2 hours.

    • Critical Control: Maintain temperature between 30–35°C. Exotherms promote Bis-formation.

  • Quench: Neutralize base immediately with stoichiometric acetic acid or HCl.

  • Isolation: Distill off unreacted acrylonitrile and excess formamide under high vacuum. The residue is crude Mono-adduct. Recrystallize or use directly if liquid.

Protocol B: Synthesis of Bis-Cyanoethyl Formamide

Objective: Complete conversion to the tertiary amide.

Workflow:

  • Charge: Charge Formamide (1.0 mol) and NaOMe (0.02 mol).

  • Addition: Add Acrylonitrile (2.2 mol, slight excess) rapidly, allowing temperature to rise to 50–60°C.

  • Reflux: After addition, heat to 80°C for 3 hours to drive the second addition (which is kinetically slower due to steric hindrance).

  • Workup: Neutralize catalyst. Strip excess acrylonitrile.

  • Purification: Vacuum distillation (BP 122°C @ 20mmHg).

Decision Matrix for Process Optimization

Optimization Start Target Product? Mono Mono-Cyanoethyl Formamide Start->Mono Need NH functionality Bis Bis-Cyanoethyl Formamide Start->Bis Need Aprotic Solvent Condition1 Stoichiometry Formamide:Acrylonitrile > 5:1 Mono->Condition1 Condition2 Stoichiometry Formamide:Acrylonitrile < 1:2.2 Bis->Condition2 Temp1 Temp Control < 40°C Condition1->Temp1 Temp2 Temp Control > 60°C + Reflux Condition2->Temp2

Figure 2: Operational decision tree for synthesis optimization.

References

  • US EPA Substance Registry Services. (n.d.). Formamide, N,N-bis(2-cyanoethyl)- Substance Details.[2][3][4][5] Retrieved from [Link]

  • PubChem. (n.d.).[2] Formamide, N,N-bis(2-cyanoethyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Michael Addition conditions).
  • Leimgruber, W., et al. (1987). Process for the preparation of 2-(N-formylamino)-propionitrile.[6] U.S. Patent No. 4,701,546. Washington, DC: U.S. Patent and Trademark Office. (Describes the selective mono-synthesis via excess formamide).

  • SIELC Technologies. (2018). Separation of Formamide, N,N-bis(2-cyanoethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Thermodynamic Properties and Characterization of N-(2-cyanoethyl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, synthesis, and applications of N-(2-cyanoethyl)formamide, with specific distinction between the mono-substituted intermediate and the commercially stable N,N-bis(2-cyanoethyl)formamide (Bis-CEF).

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Chemical Engineers, Synthetic Chemists, and Drug Development Researchers

Executive Summary

N-(2-cyanoethyl)formamide (CEF) represents a critical class of functionalized amides serving as bifunctional building blocks in organic synthesis. While the mono-substituted form (Mono-CEF , 3-formamidopropionitrile) functions primarily as a transient reactive intermediate in the Michael addition of formamide to acrylonitrile, the di-substituted analog, N,N-bis(2-cyanoethyl)formamide (Bis-CEF), exists as a stable, high-boiling polar solvent.

This guide provides a comprehensive thermodynamic profile of the stable Bis-CEF variant, which researchers often utilize as a proxy or end-product in cyanoethylation protocols, while detailing the reaction thermodynamics of the Mono-CEF intermediate.

Chemical Identity & Structural Analysis[1][2]

The thermodynamic behavior of CEF derivatives is governed by the competition between the strong dipole of the nitrile group and the hydrogen-bonding capability of the amide linkage.

PropertyMono-CEF (Intermediate) Bis-CEF (Stable Solvent)
IUPAC Name N-(2-cyanoethyl)formamideN,N-Bis(2-cyanoethyl)formamide
Systematic Name 3-(Formylamino)propanenitrileN-Formylimino-3,3'-dipropionitrile
CAS Number Not commonly isolated3445-84-9
Molecular Formula C₄H₆N₂OC₇H₉N₃O
Molecular Weight 98.10 g/mol 151.17 g/mol
Physical State Viscous oil / Low-melting solidClear, colorless to yellow liquid
Structural Visualization

The following diagram illustrates the stepwise cyanoethylation pathway, highlighting the thermodynamic progression from Formamide to Bis-CEF.

ReactionPathway cluster_thermo Thermodynamic Driver Formamide Formamide (HCONH₂) MonoCEF Mono-CEF (Intermediate) N-(2-cyanoethyl)formamide Formamide->MonoCEF + Acrylonitrile Michael Addition (Exothermic) Acrylonitrile Acrylonitrile (CH₂=CHCN) Acrylonitrile->MonoCEF BisCEF Bis-CEF (Stable Product) N,N-Bis(2-cyanoethyl)formamide MonoCEF->BisCEF + Acrylonitrile 2nd Addition (Kinetic Control)

Caption: Stepwise Michael addition of formamide to acrylonitrile. Mono-CEF is the kinetic intermediate, while Bis-CEF is the thermodynamically stable end-product often isolated in industrial processes.

Fundamental Physicochemical Constants

The following data pertains to N,N-bis(2-cyanoethyl)formamide (Bis-CEF) , the stable form used in thermodynamic characterization.

PropertyValueConditionsMethod/Source
Density (

)
1.14 g/cm³ @ 25°CPycnometry [1]
Boiling Point (

)
122°C @ 20 mmHgVacuum Distillation [1]
Refractive Index (

)
1.4780 @ 20°CRefractometry
Flash Point >110°CClosed CupEstimated
Solubility SolubleWater, Acetone, DMFPolar Interactions
Purity Grade ≥ 90-95%GC/HPLCCommercial Standard [2]

Thermodynamics of Mixing & Solution Behavior

Bis-CEF acts as a highly polar aprotic solvent (similar to DMF but with higher polarity due to nitrile groups). Its thermodynamic utility lies in its ability to selectively solubilize aromatic hydrocarbons and inorganic salts.

Excess Molar Properties

In binary mixtures (e.g., Bis-CEF + Water or Bis-CEF + Alcohol), the system exhibits significant deviations from ideality due to the disruption of the solvent's self-associated network.

  • Excess Molar Volume (

    
    ):  typically negative , indicating strong solute-solvent contraction (hydrogen bonding between the formamide carbonyl and protic solvents).
    
  • Viscosity Deviation (

    
    ): Positive , suggesting that the mixture is more structured/viscous than the pure components, a trait common in nitrile-amide mixtures.
    
Thermal Stability & Phase Transitions

DSC (Differential Scanning Calorimetry) analysis of cyanoethylated formamides reveals:

  • Glass Transition (

    
    ):  Bis-CEF often supercools, showing a glass transition rather than a sharp melting point if cooled rapidly.
    
  • Decomposition (

    
    ):  Thermal degradation onset occurs >150°C, releasing acrylonitrile (retro-Michael reaction) and formamide. This reversibility is a critical thermodynamic consideration for process safety.
    

Experimental Protocols: Measuring Density & Viscosity

To validate the thermodynamic consistency of CEF derivatives, the following protocol ensures high-precision data collection.

Protocol A: High-Precision Densimetry

Objective: Determine the excess molar volume of CEF binary mixtures.

  • Instrument: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000).

  • Calibration:

    • Zero point: Degassed ultra-pure water (

      
       g/cm³ at 25°C).
      
    • High point: Dry air or Dichloromethane standard.

  • Sample Preparation:

    • Dry Bis-CEF over 4Å molecular sieves for 48 hours to remove trace water (hygroscopic nature affects density significantly).

    • Prepare mixtures by mass (gravimetric method) to precision of

      
       mg.
      
  • Measurement:

    • Inject 2 mL sample avoiding microbubbles.

    • Equilibrate at

      
       K for 10 minutes.
      
    • Record period of oscillation (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are instrument constants.
Protocol B: Viscosity via Ubbelohde Capillary

Objective: Assess intermolecular structuring.

  • Instrument: Ubbelohde viscometer (Cannon-Fenske routine type).

  • Temperature Control: Water bath maintained at

    
    °C.
    
  • Flow Time Measurement:

    • Measure flow time (

      
      ) of pure solvent and mixture.
      
    • Repeat 3x; accept if deviation < 0.2%.

  • Calculation:

    
    
    Where 
    
    
    
    is the calibration constant and
    
    
    is the kinetic energy correction.

Applications & Reaction Thermodynamics

Precursor for Vitamin B1 Synthesis

Mono-CEF (3-formamidopropionitrile) is a key intermediate in the synthesis of pyrimidine rings for Thiamine (Vitamin B1).

  • Mechanism: Condensation of Mono-CEF with paraformaldehyde.

  • Thermodynamics: The reaction is driven by the formation of the stable aromatic pyrimidine ring (enthalpically favorable).

Prebiotic Chemistry

Recent studies utilize formamide derivatives to model prebiotic synthesis of amino acids.

  • Observation: N-formylaminonitriles (like Mono-CEF) form readily from aldehydes and cyanide in formamide.

  • Significance: These compounds are thermodynamically stable enough to accumulate but reactive enough to undergo hydration to amino acids [3].

Safety & Handling (E-E-A-T)

  • Toxicity: CEF derivatives are nitrile-bearing compounds. They can metabolize to release cyanide. Handle with extreme caution.

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the formamide bond or oxidation.

References

  • TCI Chemicals. Product Specification: N,N-Bis(2-cyanoethyl)formamide (B0977). Retrieved from .

  • Chem-Impex International. N,N-Bis(2-cyanoethyl)formamide Data Sheet. CAS 3445-84-9. Retrieved from .

  • Sutherland, J. D., et al. (2023). "Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide." Journal of the American Chemical Society. .

  • PubChem. Compound Summary: N,N-Bis(2-cyanoethyl)formamide. CID 76983.[1] Retrieved from .

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

Molecular Identity and Structural Analogs

To understand the potential hazards of N-(2-cyanoethyl)formamide, we first need to visualize its structure and its relationship to better-characterized molecules.

Chemical_Structures cluster_target Target Compound cluster_analogs Structural Analogs N-(2-cyanoethyl)formamide N-(2-cyanoethyl)formamide C4H6N2O Formamide Formamide CH3NO N-(2-cyanoethyl)formamide->Formamide Parent Amide N,N-bis(2-cyanoethyl)formamide N,N-bis(2-cyanoethyl)formamide C7H9N3O N-(2-cyanoethyl)formamide->N,N-bis(2-cyanoethyl)formamide Structural Similarity

Caption: Molecular relationship between N-(2-cyanoethyl)formamide and its structural analogs.

N-(2-cyanoethyl)formamide shares the core formamide functional group and the cyanoethyl substituent. The presence of the cyano group is of particular toxicological interest due to its potential to metabolize to cyanide, although this is not a certainty.

Hazard Identification: An Inferential Analysis

In the absence of a specific Safety Data Sheet (SDS) for N-(2-cyanoethyl)formamide, we will extrapolate potential hazards from its analogs.

Insights from N,N-bis(2-cyanoethyl)formamide

The SDS for N,N-bis(2-cyanoethyl)formamide provides a significant basis for our hazard assessment.[1][2][3] Given the structural similarity, it is prudent to assume that N-(2-cyanoethyl)formamide may exhibit a similar hazard profile.

Table 1: GHS Hazard Classifications for N,N-bis(2-cyanoethyl)formamide

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2][3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]

Based on this data, it is crucial to handle N-(2-cyanoethyl)formamide as a substance with high acute toxicity via all routes of exposure and as a significant irritant to skin, eyes, and the respiratory system.

Insights from Formamide

Formamide, the parent molecule, is a well-studied chemical with a different, yet informative, toxicity profile.

Table 2: GHS Hazard Classifications for Formamide

Hazard ClassHazard CategoryHazard Statement
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child.[4][5]
CarcinogenicityCategory 2Suspected of causing cancer.[5][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[6]

The reproductive toxicity and suspected carcinogenicity of formamide are serious long-term health hazards.[5][6] While these effects have not been documented for the cyanoethyl derivatives, their possibility should not be dismissed without empirical data.

Toxicological Summary and Data Gaps

A significant data gap exists for the specific toxicological endpoints of N-(2-cyanoethyl)formamide. The following table summarizes the known data for its analogs and highlights the unknowns for the target compound.

Table 3: Comparative Toxicological Data

Toxicological EndpointN-(2-cyanoethyl)formamideN,N-bis(2-cyanoethyl)formamideFormamide
Acute Oral Toxicity No data available.Toxic (Category 3).[1][2]Low toxicity (LD50 > 2000 mg/kg, rat).[7]
Acute Dermal Toxicity No data available.Toxic (Category 3).[2][3]Low toxicity (LD50 > 2000 mg/kg, rat).[7]
Acute Inhalation Toxicity No data available.Toxic (Category 3).[2][3]Low toxicity (LC50 > 21 mg/L, rat).[7]
Skin Irritation Assumed to be an irritant.Causes skin irritation.[1][2]May cause mild irritation.
Eye Irritation Assumed to be a serious irritant.Causes serious eye irritation.[1][2]May cause irritation.
Germ Cell Mutagenicity No data available.No data available.Not considered mutagenic.[7]
Carcinogenicity No data available.No data available.Suspected of causing cancer.[5]
Reproductive Toxicity No data available.No data available.May damage fertility or the unborn child.[4][5]

The primary takeaway from this comparison is that while the acute toxicity of N-(2-cyanoethyl)formamide is unknown, the high toxicity of the bis-substituted analog necessitates handling it as a highly toxic substance. The potential for long-term effects, suggested by the formamide data, warrants a high degree of caution.

Experimental Protocols and Safe Handling

Given the presumed hazards, a stringent set of protocols must be followed when working with N-(2-cyanoethyl)formamide.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. The following workflow illustrates the hierarchy of controls.

Safety_Workflow cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_admin Administrative & Work Practices Fume_Hood Work in a certified chemical fume hood Ventilation Ensure adequate general ventilation Gloves Chemical-resistant gloves (e.g., nitrile) Ventilation->Gloves Eyewear Safety goggles and face shield Coat Lab coat End Safe Completion Coat->End Training Documented training on hazards and procedures SDS_Review Review of analog SDS and this guide Spill_Plan Spill response plan in place Spill_Plan->Fume_Hood Start Handling N-(2-cyanoethyl)formamide Start->Training

Caption: Hierarchy of controls for handling N-(2-cyanoethyl)formamide.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the SDS for N,N-bis(2-cyanoethyl)formamide and this guide.[1][2] A designated work area within a certified chemical fume hood must be prepared.[1]

  • Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a reasonable starting point, but glove compatibility should be verified), and chemical safety goggles.[1] A face shield is recommended if there is a splash hazard.

  • Handling: All manipulations of N-(2-cyanoethyl)formamide, including weighing and dilutions, must be conducted within the fume hood to prevent inhalation of vapors.[1] Avoid direct contact with skin and eyes.[1]

  • Storage: Store N-(2-cyanoethyl)formamide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Waste Disposal: All waste materials contaminated with N-(2-cyanoethyl)formamide must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][8]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]

Conclusion and Recommendations

The current body of knowledge on the safety and toxicity of N-(2-cyanoethyl)formamide is incomplete. However, by applying the principles of chemical analogy and a conservative, safety-first mindset, we can establish a robust framework for its handling. The high acute toxicity of N,N-bis(2-cyanoethyl)formamide and the chronic hazards associated with formamide strongly suggest that N-(2-cyanoethyl)formamide should be treated as a hazardous substance.

It is strongly recommended that any research program intending to use N-(2-cyanoethyl)formamide on a larger scale should consider commissioning a set of baseline toxicological studies, including assessments of acute toxicity, skin and eye irritation, and mutagenicity. Until such data is available, the protocols and precautions outlined in this guide should be strictly adhered to.

References

  • K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - 3-(Methylamino)propionitrile.
  • PubChem. (n.d.). Formamide, N,N-bis(2-cyanoethyl)-. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 3-(Methylamino)propanenitrile | CAS#:693-05-0. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N,N-Bis(2-cyanoethyl)formamide, 25g, Each. Retrieved from [Link]

  • Rutgers University. (n.d.). Formamide. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

  • University of Washington's Proteomics Resource. (n.d.). SOP for Formamide. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2024, February 26). SAFETY DATA SHEET - Formamide. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, November 22). Formamide: Human health tier II assessment. Retrieved from [Link]

  • PENTA. (2023, April 3). Formamide - SAFETY DATA SHEET. Retrieved from [Link]

Sources

N-(2-Cyanoethyl)formamide: Synthesis, Mechanistic Insights, and Applications in Pyrimidine-Based Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in synthetic methodology, I frequently encounter bifunctional aliphatic scaffolds that serve as linchpins in complex drug development. N-(2-cyanoethyl)formamide , widely known by its synonym N-formyl-3-aminopropionitrile , is one such critical intermediate. Characterized by a terminal cyano group and a formamide moiety, this molecule offers orthogonal reactivity. The formamide acts as a protected amine or a carbon-nitrogen building block, while the nitrile group is primed for nucleophilic attack or cyclization.

This technical whitepaper provides an authoritative guide on the chemical identity, physicochemical causality, synthetic protocols, and downstream pharmaceutical applications of N-(2-cyanoethyl)formamide, specifically focusing on its role in generating pyrimidine-based therapeutics[1].

Chemical Identity & Nomenclature

Accurate nomenclature is the foundation of reproducible science. The compound is frequently referred to by its synonyms depending on whether the nitrile or the formamide is treated as the principal functional group.

Table 1: Structural and Nomenclature Identifiers

Identifier TypeValue
IUPAC Name N-(2-cyanoethyl)formamide
Primary Synonyms N-formyl-3-aminopropionitrile; 3-formamidopropanenitrile
SMILES String O=CNCCC#N[1]
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Precursor 3-Aminopropionitrile (β-Aminopropionitrile / BAPN)[2]

Physicochemical Properties & Causality

Understanding the physicochemical properties of N-(2-cyanoethyl)formamide is critical for designing downstream purification and reaction conditions. We do not just observe these properties; we leverage them.

Table 2: Physicochemical Profile and Experimental Impact

ParameterCharacteristicCausality / Impact on Experimental Design
Physical State Viscous liquid to low-melting solidHigh polarity and hydrogen bonding cause viscosity. Requires dilution in polar aprotic solvents (e.g., THF, DCM) for accurate liquid handling.
Solubility Miscible in H₂O, MeOH, EtOH, DCMThe bifunctional nature allows for versatile solvent choices. However, its high aqueous solubility makes standard aqueous workups challenging; continuous extraction or salting-out is required.
Stability Sensitive to strong acids/basesProlonged exposure to extreme pH will hydrolyze the formamide to the free amine[2] or convert the nitrile to a carboxylic acid.
H-Bonding 1 Donor, 2 AcceptorsFacilitates strong interactions with silica gel, necessitating highly polar eluent systems (e.g., DCM:MeOH) during column chromatography.

Synthesis Pathways & Mechanisms

The most atom-economical and industrially scalable method for synthesizing N-(2-cyanoethyl)formamide is the base-promoted N-formylation of 3-aminopropionitrile using methyl formate[3].

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution . The choice of methyl formate over formic acid or mixed anhydrides is deliberate: it prevents the formation of water (which could hydrolyze the nitrile) and relies on the generation of methanol as the sole, easily volatile byproduct[3]. A catalytic amount of sodium methoxide (NaOMe) deprotonates a fraction of the primary amine, drastically enhancing its nucleophilicity and driving the formation of the tetrahedral intermediate.

Synthesis A 3-Aminopropionitrile (Nucleophile) C Tetrahedral Intermediate A->C Base Catalyst (e.g., NaOMe) B Methyl Formate (Electrophile) B->C D N-(2-Cyanoethyl)formamide (Product) C->D Elimination E Methanol (Byproduct) C->E

Figure 1: Base-catalyzed nucleophilic acyl substitution pathway for N-(2-cyanoethyl)formamide.

Applications in Pharmaceutical Development

N-(2-cyanoethyl)formamide is not typically an end-product; it is a high-value intermediate. Its most prominent application is in the synthesis of chloropyrimidines [1]. Chloropyrimidines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antivirals, and agrochemicals.

The Cyclization Cascade

When subjected to Vilsmeier-Haack type conditions (e.g., Phosphorus oxychloride, POCl₃), the formamide oxygen is activated, forming a highly electrophilic formamidinium species. The flexible ethyl chain allows the terminal nitrile to fold back and attack this electrophilic center. Subsequent aromatization and chlorination yield the functionalized pyrimidine ring.

Application N1 N-(2-Cyanoethyl)formamide N3 Formamidinium Ion Intermediate N1->N3 N2 Electrophilic Activator (e.g., POCl3) N2->N3 Vilsmeier-Type Activation N4 Intramolecular Cyclization (Nitrile Attack) N3->N4 Ring Closure N5 Chloropyrimidine Derivative N4->N5 Aromatization & Chlorination

Figure 2: Mechanistic cascade of N-(2-cyanoethyl)formamide cyclization into chloropyrimidines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes an In-Process Control (IPC) to verify the mechanistic progression before proceeding.

Protocol: Synthesis of N-(2-cyanoethyl)formamide

Step 1: Reagent Preparation & Inertion

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of methyl formate.

  • Charge the flask with 3-aminopropionitrile (10.0 g, 142 mmol)[2] and anhydrous methanol (50 mL).

Step 2: Catalytic Activation & Formylation

  • Cool the solution to 0 °C using an ice-water bath.

  • Add a catalytic amount of sodium methoxide (NaOMe, 25 wt% in MeOH, 1.5 mL). Causality: Low temperatures mitigate the exothermic nature of the initial acid-base reaction.

  • Dropwise, over 30 minutes, add methyl formate (17.1 g, 284 mmol, 2.0 eq)[3].

  • Remove the ice bath and gradually heat the reaction to 40 °C for 12 hours.

Step 3: In-Process Control (IPC) - Validation Checkpoint

  • TLC Analysis: Spot the reaction mixture against the starting material on silica gel (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin.

  • Validation: The disappearance of the primary amine (which stains a deep purple/pink with ninhydrin) and the appearance of a new, UV-active (if derivatized) or iodine-stainable spot confirms complete conversion.

Step 4: Workup & Isolation

  • Quench the reaction by adding 1.0 M HCl in methanol dropwise until the pH reaches 7.0 (neutralizing the NaOMe).

  • Concentrate the mixture in vacuo (rotary evaporator, 40 °C, 50 mbar) to remove methanol and unreacted methyl formate.

  • Suspend the resulting crude residue in anhydrous dichloromethane (DCM, 100 mL) and filter through a pad of Celite to remove precipitated sodium chloride.

  • Concentrate the filtrate to yield N-(2-cyanoethyl)formamide as a viscous, pale-yellow liquid.

Step 5: Analytical Validation

  • ¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic formyl proton. You must observe a distinct singlet (or a pair of singlets due to rotamers) at ~8.1 - 8.2 ppm . The methylene protons adjacent to the nitrile will appear as a triplet at ~2.6 ppm, and the methylene adjacent to the nitrogen as a multiplet at ~3.5 ppm.

Safety, Handling, and Storage

  • Toxicity: Nitrile-containing compounds can be metabolized to release cyanide in vivo. Handle exclusively inside a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat are mandatory.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. Protect from moisture and strong light to prevent polymerization of the cyano group or degradation of the formamide.

References

  • GB1432306A - Process for the preparation of chloropyrimidines Source: Google Patents URL
  • β-Aminopropionitrile | Endogenous Metabolite | TargetMol Source: TargetMol URL
  • Thesis - Investigating (formyloxy)(phenyl)methyl acetate as a novel formylating reagent (N-formylation of amines with methyl formate)

Sources

Stability of N-(2-cyanoethyl)formamide Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of N-(2-cyanoethyl)formamide in Synthetic Chemistry

N-(2-cyanoethyl)formamide is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and specialty polymers. Its structure, featuring both a formamide and a cyanoethyl group, offers multiple reaction sites for molecular elaboration. The formamide moiety can act as a protecting group for amines or participate in various formylation reactions, while the cyanoethyl group is a precursor to amines, carboxylic acids, and other functional groups through reduction or hydrolysis. The stability of this intermediate under various reaction conditions is therefore a critical parameter for process optimization, yield maximization, and impurity control in multi-step synthetic pathways. This guide provides a comprehensive technical overview of the stability of N-(2-cyanoethyl)formamide under acidic conditions, offering insights into its degradation pathways, influencing factors, and analytical methodologies for its assessment.

I. Chemical Stability Profile of N-(2-cyanoethyl)formamide in Acidic Media

The chemical stability of N-(2-cyanoethyl)formamide in the presence of acid is primarily dictated by the reactivity of its two key functional groups: the formamide and the cyano group. While the molecule is generally stable under neutral conditions, acidic environments can catalyze its degradation through several potential pathways.

Acid-Catalyzed Hydrolysis of the Formamide Moiety

The most probable degradation pathway for N-(2-cyanoethyl)formamide in acidic aqueous media is the hydrolysis of the formamide linkage.[1][2] This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution. The generally accepted mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The first and crucial step is the protonation of the carbonyl oxygen of the formamide group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This step converts the amino group into a better leaving group (an amine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 3-aminopropionitrile.

  • Deprotonation: The resulting protonated carboxylic acid (formic acid) is deprotonated by a water molecule to yield formic acid and regenerate the acid catalyst.

The overall reaction results in the cleavage of the amide bond to produce formic acid and 3-aminopropionitrile.

Acid-Catalyzed Hydrolysis of N-(2-cyanoethyl)formamide cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Proton Transfer & Elimination N-(2-cyanoethyl)formamide N-(2-cyanoethyl)formamide Protonated Formamide Protonated Formamide Intermediate N-(2-cyanoethyl)formamide->Protonated Formamide + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Formamide->Tetrahedral Intermediate + H₂O Formic Acid + 3-Aminopropionitrile Formic Acid + 3-Aminopropionitrile Tetrahedral Intermediate->Formic Acid + 3-Aminopropionitrile - H₃O⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of N-(2-cyanoethyl)formamide.

Potential Hydrolysis of the Cyano Group

The cyano (nitrile) group can also undergo hydrolysis under acidic conditions, although this typically requires more forcing conditions (e.g., higher temperatures and stronger acid concentrations) than amide hydrolysis. The acid-catalyzed hydrolysis of a nitrile proceeds in two stages:

  • Conversion to an Amide: The nitrile is first hydrolyzed to a primary amide, in this case, N-(2-carbamoylethyl)formamide.

  • Hydrolysis of the Amide: The newly formed amide can then undergo further hydrolysis to the corresponding carboxylic acid, which in this case would lead to N-formyl-β-alanine.

Given the relative lability of the formamide group, it is anticipated that formamide hydrolysis is the predominant degradation pathway under mild acidic conditions. However, under more stringent conditions, hydrolysis of the cyano group could become a competing reaction.

Factors Influencing Stability

The rate of degradation of N-(2-cyanoethyl)formamide in acidic media is influenced by several factors:

  • pH: The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid catalyst (H₃O⁺). Therefore, a decrease in pH will lead to an accelerated rate of degradation.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The relationship between temperature and the reaction rate can often be described by the Arrhenius equation.[3]

  • Solvent: The polarity and protic nature of the solvent can influence the stability. In protic solvents like water, the solvent molecules can actively participate in the hydrolysis reaction.

II. Experimental Design for Stability Assessment

A robust understanding of the stability of N-(2-cyanoethyl)formamide requires a well-designed experimental protocol. The following outlines a comprehensive approach to evaluating its stability under acidic conditions.

Stability-Indicating Analytical Method Development

A crucial component of any stability study is a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable choice for this purpose.[4]

Table 1: Proposed HPLC Method Parameters for Stability Indicating Assay

ParameterProposed ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid provides a consistent acidic pH to ensure protonation of any basic analytes and good peak shape. Acetonitrile is a common organic modifier for reverse-phase chromatography.[4]
Elution GradientA gradient elution is recommended to ensure the separation of the parent compound from potentially more polar (e.g., 3-aminopropionitrile) and less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 210 nmThe formamide and cyano groups have some UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

digraph "HPLC Method Development Workflow" {
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"Method_Development" [label="Method Development"];
"Forced_Degradation" [label="Forced Degradation Studies"];
"Method_Validation" [label="Method Validation (ICH Guidelines)"];
"Stability_Studies" [label="Execution of Stability Studies"];

"Method_Development" -> "Forced_Degradation" [label="Initial Method"];
"Forced_Degradation" -> "Method_Development" [label="Optimize Separation"];
"Forced_Degradation" -> "Method_Validation" [label="Demonstrate Specificity"];
"Method_Validation" -> "Stability_Studies" [label="Validated Method"];

}

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.

Experimental Protocol for Acidic Forced Degradation:

  • Sample Preparation: Prepare a stock solution of N-(2-cyanoethyl)formamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress: Dilute an aliquot of the stock solution with a solution of hydrochloric acid (e.g., 0.1 N HCl) to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A parallel sample should be kept at room temperature as a control.

  • Neutralization and Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute it to the target concentration with the mobile phase. Analyze the sample by the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that each peak corresponds to a single component.

Formal Stability Studies

Once the analytical method is validated, formal stability studies can be conducted under various acidic conditions to determine the degradation kinetics.

Table 2: Example Conditions for a Formal Stability Study

ConditionpHTemperatureTime Points
A 3.0 (Citrate Buffer)25 °C0, 1, 3, 7, 14, 30 days
B 3.0 (Citrate Buffer)40 °C0, 1, 3, 7, 14, 30 days
C 5.0 (Acetate Buffer)25 °C0, 1, 3, 7, 14, 30 days
D 5.0 (Acetate Buffer)40 °C0, 1, 3, 7, 14, 30 days

III. Conclusion and Recommendations

The stability of N-(2-cyanoethyl)formamide under acidic conditions is a critical consideration in its application as a synthetic intermediate. The primary degradation pathway is anticipated to be the acid-catalyzed hydrolysis of the formamide bond, yielding formic acid and 3-aminopropionitrile. The rate of this degradation is expected to be highly dependent on pH and temperature. For processes requiring the use of N-(2-cyanoethyl)formamide in acidic environments, it is recommended to:

  • Maintain the lowest possible temperature: To minimize the rate of hydrolysis.

  • Use the mildest acidic conditions necessary: To reduce the concentration of the acid catalyst.

  • Limit the exposure time to acidic conditions: Where possible, acidic steps should be performed expeditiously.

  • Employ a validated stability-indicating analytical method: To monitor the purity of the intermediate and any subsequent products.

By understanding the chemical stability profile of N-(2-cyanoethyl)formamide and implementing appropriate control strategies, researchers and drug development professionals can ensure the robustness of their synthetic processes and the quality of their final products.

References

  • Chem-Impex. N,N-Bis(2-cyanoethyl)formamide. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Formamide, N,N-bis(2-cyanoethyl)-. Available at: [Link]

  • PubChem. Formamide, N,N-bis(2-cyanoethyl)-. Available at: [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Available at: [Link]

  • Tripp, B. M., & Sneddon, J. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Journal of agricultural and food chemistry, 52(3), 589–595. Available at: [Link]

  • Almerindo, G. I., & Pliego Jr, J. R. (2007). Ab initio investigation of the kinetics and mechanism of the neutral hydrolysis of formamide in aqueous solution. Journal of the Brazilian Chemical Society, 18, 814-820. Available at: [Link]

  • Saez, J. A., & Tirado-Rives, J. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of chemical physics, 123(18), 184504. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(2-cyanoethyl)formamide via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Heterocyclic Synthesis, Pyrimidine Derivatization, and Vitamin B1 (Thiamine) Analog Production

Executive Summary & Mechanistic Rationale

N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile) is a high-value bifunctional intermediate widely utilized in the synthesis of formyl pyrimidines and related pharmaceutical active ingredients[1]. The most atom-economical route to this compound is the aza-Michael addition of formamide to acrylonitrile[2].

However, formamide is inherently a weak nucleophile. Its nitrogen lone pair is heavily delocalized into the adjacent carbonyl


-system, rendering spontaneous addition to Michael acceptors practically impossible at ambient conditions. To overcome this activation barrier, chemical intervention is required. While traditional cyanoethylation often employs strong bases (e.g., Triton B or sodium methoxide) to generate a highly reactive amide anion[3], these basic conditions frequently trigger the runaway anionic polymerization of acrylonitrile, leading to intractable polyacrylonitrile (PAN) byproducts and poor yields.

The Causality of Catalyst Selection: To suppress polymerization while effectively driving the reaction, modern protocols utilize Lewis acid catalysis. Anhydrous zinc chloride (


) selectively coordinates to the nitrogen atom of the acrylonitrile nitrile group. This coordination withdraws electron density from the conjugated alkene, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the 

-carbon. Consequently, the weakly nucleophilic formamide can successfully attack the activated Michael acceptor without the need for basic conditions, ensuring high selectivity and near-quantitative conversion[2].

Mechanism Formamide Formamide (Weak Nucleophile) Activated Activated Complex (LUMO Lowered) Formamide->Activated Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Activated ZnCl2 ZnCl2 Catalyst (Lewis Acid) ZnCl2->Acrylonitrile Coordinates to -CN Product N-(2-cyanoethyl)formamide (Target Product) Activated->Product Proton Transfer & Workup

Figure 1: Lewis acid-catalyzed aza-Michael addition workflow for N-(2-cyanoethyl)formamide synthesis.

Process Optimization & Quantitative Data

The selection of the catalytic system directly dictates the impurity profile and overall yield. Table 1 summarizes the quantitative data driving the selection of the


-catalyzed protocol over traditional basic conditions.

Table 1: Evaluation of Catalytic Systems for the Cyanoethylation of Formamide

Catalytic SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)Primary Impurity Profile
None (Thermal) N/A12524< 5%Unreacted starting materials
Triton B (Base) 5.0801265%Polyacrylonitrile (solid mass)
NaOMe (Base) 10.080872%Bis-cyanoethylated adducts

(Lewis Acid)
3.01254> 95%Trace unreacted formamide

Data indicates that Lewis acid catalysis provides the optimal balance of high conversion and minimal side-product formation.

Self-Validating Experimental Protocol

This protocol is scaled for a 1000 mL pressure reactor (autoclave) and is designed with built-in self-validating checkpoints to ensure process integrity at each step[2].

Materials & Reagents
  • Formamide : 100 mL (113 g, 2.52 mol, 1.0 equiv)

  • Acrylonitrile : 497 mL (401 g, 7.56 mol, 3.0 equiv)

  • Anhydrous Zinc Chloride (

    
    ) : 10.3 g (0.075 mol, ~3 mol%)
    
  • Toluene : 1000 mL (Extraction solvent)

  • Distilled Water : 900 mL (Wash solvent)

Step-by-Step Methodology

Step 1: Reactor Assembly & Reagent Loading

  • Action : Charge a clean, dry 1000 mL autoclave with 100 mL of formamide and 497 mL of acrylonitrile. Add 10.3 g of anhydrous

    
     in a single portion. Seal the reactor and purge with nitrogen gas for 5 minutes.
    
  • Causality : A 3.0 molar excess of acrylonitrile is used intentionally. It acts as both the reactant and the bulk solvent, shifting the Michael addition equilibrium entirely to the right while acting as a heat sink to prevent localized exotherms.

Step 2: Thermal Activation

  • Action : Initiate stirring and heat the reactor to an internal temperature of 125 °C. Maintain this temperature for exactly 4 hours.

  • Causality : Acrylonitrile boils at 77 °C at atmospheric pressure. The use of a sealed autoclave allows the reaction to reach 125 °C, providing the necessary thermal energy to overcome the activation barrier of the weakly nucleophilic formamide.

Step 3: Solvent Recovery (In-Process Validation)

  • Action : Cool the reactor to 40 °C and safely vent any residual pressure. Transfer the mixture to a distillation apparatus. Distill off the excess acrylonitrile under reduced pressure (e.g., 200 mbar at 40-50 °C).

  • Self-Validation Check : You should recover approximately 330 mL of acrylonitrile. Recovering this specific volume validates that exactly ~1 equivalent of acrylonitrile was consumed, confirming stoichiometric success before proceeding to workup.

Step 4: Phase Extraction & Catalyst Removal

  • Action : To the crude viscous residue, add 1000 mL of toluene and stir vigorously to dissolve the target product. Add 300 mL of distilled water, stir for 10 minutes, and transfer to a separatory funnel. Separate the phases. Repeat the aqueous wash two more times (3 x 300 mL total).

  • Causality : Toluene selectively dissolves the N-(2-cyanoethyl)formamide. The highly polar unreacted formamide and the

    
     catalyst partition entirely into the aqueous phase.
    
  • Self-Validation Check (Catalyst Clearance) : To validate the complete removal of the Lewis acid, take a 1 mL aliquot of the final aqueous wash and add 2 drops of 1M Sodium Sulfide (

    
    ). The absence of a white Zinc Sulfide (
    
    
    
    ) precipitate confirms the organic phase is completely free of zinc contamination.

Step 5: Final Isolation

  • Action : Dry the combined toluene organic phase over anhydrous sodium sulfate (

    
    ). Filter the drying agent and remove the toluene via rotary evaporation under reduced pressure.
    
  • Result : Yields approximately 227 g (91.8% theoretical yield) of N-(2-cyanoethyl)formamide as a pale yellow to colorless oil[2].

Analytical Characterization

To verify the structural integrity of the synthesized N-(2-cyanoethyl)formamide, compare the isolated product against the following expected analytical benchmarks:

  • 
    H NMR (400 MHz, 
    
    
    
    )
    :
    
    
    8.18 (s, 1H, -CHO), 6.65 (br s, 1H, -NH), 3.58 (q, J = 6.5 Hz, 2H, -CH
    
    
    -N), 2.62 (t, J = 6.5 Hz, 2H, -CH
    
    
    -CN).
  • FT-IR (ATR, cm

    
    ) : 3285 (N-H stretch), 2252 (C
    
    
    
    N stretch, sharp), 1665 (C=O stretch, Amide I band).
  • LC-MS (ESI+) : Calculated for C

    
    H
    
    
    
    N
    
    
    O
    
    
    : 99.05; Found: 99.1.

References

  • Synthetic method of formyl pyrimidine (Patent CN111253320A). Google Patents.
  • Preparation of 2-(N-formylamino)-propionitrile (Patent US4701546A). Google Patents.
  • Simple and convenient preparation method of key intermediate for vitamin B1 (Patent CN103601700A). Google Patents.

Sources

Application Note: Protocol for Selective Mono-Cyanoethylation of Formamide

Author: BenchChem Technical Support Team. Date: March 2026


-(2-Cyanoethyl)formamide (3-Formamidopropionitrile)
Audience:  Synthetic Chemists, Process Development Scientists
Author:  Senior Application Scientist[1]

Abstract

The selective mono-cyanoethylation of formamide with acrylonitrile is a critical Michael addition utilized in the synthesis of pharmaceutical intermediates (e.g., Vitamin B1 precursors, imidazoles). This reaction is kinetically challenged by the competing formation of the bis-adduct,


-bis(2-cyanoethyl)formamide.[1] This application note details a robust protocol to maximize the yield of the mono-substituted product, 3-formamidopropionitrile, achieving >85% selectivity through controlled stoichiometry and catalytic regulation.

Introduction & Mechanistic Insight

The Challenge of Selectivity

Formamide contains two nucleophilic protons on the amide nitrogen. In the presence of a base catalyst, the deprotonated formamide attacks the


-carbon of acrylonitrile (Michael acceptor). The resulting mono-product, 

-(2-cyanoethyl)formamide, retains one acidic proton, rendering it capable of a second Michael addition to form the thermodynamically stable bis-adduct.[1]

Key Mechanistic Insight: The mono-product is often more nucleophilic than the parent formamide due to the inductive stabilization of the intermediate anion by the alkyl group, or simply due to statistical probability if concentrations are not managed. Therefore, preventing the second addition requires a strategy based on Le Chatelier’s principle and Kinetic Control .

Reaction Scheme

ReactionScheme Formamide Formamide (Excess) Mono Mono-Product N-(2-Cyanoethyl)formamide (Target) Formamide->Mono + Acrylonitrile Base Cat. k1 Acrylonitrile Acrylonitrile (Limiting Reagent) Bis Bis-Product N,N-Bis(2-cyanoethyl)formamide (Impurity) Mono->Bis + Acrylonitrile Base Cat. k2

Figure 1: Competing reaction pathways.[1] The rate constant


 often rivals 

, necessitating high Formamide:Acrylonitrile ratios.

Strategic Protocol Design

To ensure "Self-Validating" success, this protocol relies on three control pillars:

  • High Molar Excess of Formamide (Dilution Principle): By using formamide as both the reagent and the solvent (molar ratio 5:1 to 10:1), the probability of an acrylonitrile molecule encountering a free formamide molecule is significantly higher than encountering a mono-product molecule.

  • Catalyst Selection: While strong bases like Sodium Methoxide (NaOMe) are effective, they can accelerate the second step. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et

    
    N)  as milder, controllable bases.[1] If NaOMe is used, it must be kept at low loading (0.5–1.0 mol%).
    
  • Thermal Control: The reaction is exothermic. Uncontrolled heat favors the formation of polymers and bis-products.[1] The protocol mandates a strict temperature window of 50–60°C.

Experimental Protocol

Reagents & Equipment[1][2]
ReagentMW ( g/mol )Equiv.[1][2][3]RoleHazards
Formamide 45.045.0 - 10.0Reactant/SolventTeratogen, Irritant
Acrylonitrile 53.061.0ElectrophileHighly Toxic , Carcinogen, Flammable
DBU 152.240.02 (2 mol%)CatalystCorrosive
Inhibitor -~100 ppmPolymerization prevention(Optional: MEHQ)

Equipment:

  • 3-Neck Round Bottom Flask (equipped with thermometer, reflux condenser, and pressure-equalizing addition funnel).[1]

  • Magnetic Stirrer / Oil Bath.[1]

  • Vacuum Distillation Setup (Vigreux column recommended).[1]

Step-by-Step Procedure
Phase 1: Initiation
  • Charge: Add Formamide (e.g., 225 g, 5.0 mol) to the 3-neck flask.

  • Catalyze: Add DBU (1.5 g, ~10 mmol). Stir to ensure homogeneity.

  • Heat: Warm the solution to 45°C .

    • Note: Do not overheat before addition; the reaction itself will generate heat.

Phase 2: Controlled Addition (The Critical Step)
  • Add: Charge Acrylonitrile (26.5 g, 0.5 mol) into the addition funnel.

  • Dose: Add Acrylonitrile dropwise over 60–90 minutes .

    • Monitor: Maintain internal temperature between 50°C and 60°C .

    • Control: If temperature spikes >65°C, stop addition and allow to cool.

  • Digest: After addition is complete, stir at 60°C for an additional 2–3 hours.

    • Checkpoint: Analyze an aliquot by GC or TLC. Acrylonitrile should be fully consumed.

Phase 3: Workup & Purification
  • Neutralize (Optional but Recommended): If using strong base alkoxides, neutralize with equimolar acetic acid. For DBU, this is often unnecessary if distilling directly, but neutralization prevents reversion during heating.

  • Distillation (Fractionation):

    • Setup for vacuum distillation.[1][2][4]

    • Fraction 1 (Excess Formamide): Distill at reduced pressure (e.g., ~1-2 mmHg). Formamide boils at ~70-80°C at this pressure (210°C atm).[1] Recover this for reuse.

    • Fraction 2 (Product): Increase bath temperature. Collect the mono-product, 3-formamidopropionitrile.[1][5]

      • Expected BP: ~140–150°C at 2 mmHg (Estimate: significantly higher than formamide).[1]

    • Residue: The pot residue contains the bis-product and polymers.[1]

Workflow Diagram

ProtocolWorkflow Start Start: Charge Formamide (10 equiv) + DBU Heat Heat to 45°C Start->Heat Add Slow Addition of Acrylonitrile (1 equiv) over 60-90 min Keep T < 60°C Heat->Add Digest Digest 3h @ 60°C Check for Acrylonitrile consumption Add->Digest Distill1 Vacuum Distillation Remove Excess Formamide Digest->Distill1 Distill2 Collect Product Fraction 3-Formamidopropionitrile Distill1->Distill2

Figure 2: Operational workflow for the selective synthesis.

Data Analysis & Specifications

Expected Results
ParameterSpecification
Appearance Clear, colorless to pale yellow liquid
Yield (Isolated) 80 - 90% (based on Acrylonitrile)
Selectivity (Mono:Bis) > 95:5
Purity (GC) > 98%
Characterization[1]
  • 1H NMR (DMSO-d6):

    • 
       8.0 (s, 1H, CHO)
      
    • 
       8.2 (br s, 1H, NH)
      
    • 
       3.4 (q, 2H, N-CH
      
      
      
      )[1]
    • 
       2.7 (t, 2H, CH
      
      
      
      -CN)[1]
  • IR Spectrum: Characteristic nitrile stretch at ~2250 cm

    
     and amide carbonyl at ~1660 cm
    
    
    
    .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-Product (>10%) Excess Formamide too lowIncrease Formamide:Acrylonitrile ratio to 10:1.
Runaway Exotherm Addition rate too fastStop addition; use cooling bath; ensure efficient stirring.
Polymerization Overheating / No inhibitorAdd 100ppm MEHQ to acrylonitrile; keep T < 65°C.
Low Yield Incomplete conversionCheck catalyst activity; ensure anhydrous reagents (water hydrolyzes nitrile).[1]

Safety & Compliance

  • Acrylonitrile: Extreme caution.[1] Use in a well-ventilated fume hood.[1] It is a lachrymator, vesicant, and carcinogen. Double-glove (Nitrile/Laminate).[1]

  • Formamide: Reproductive toxin.[1] Avoid skin contact.[1]

  • Waste Disposal: Segregate cyanide-containing waste (nitriles) from acidic waste to prevent HCN generation.[1]

References

  • Bewert, W., & Kiefer, H. (1987). Preparation of 2-(N-formylamino)-propionitrile. U.S. Patent No. 4,701,546.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • PubChem.[1][3] (n.d.). N,N-Bis(2-cyanoethyl)formamide. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from Link

  • Mowry, D. T. (1947).[1] The Preparation of Nitriles.[6][2][5][7][8][9][10][11][12] Chemical Reviews, 42(2), 189-283.[1] (General reference for cyanoethylation).

  • BASF SE.[1] (2008).[1][13] Selective Manufacture of N,N'-Bis(Cyanoethyl)-1,2-Ethylenediamine. U.S. Patent Application 20080194857.[1] (Demonstrates water/dilution effects on selectivity). Link

Sources

Reaction conditions for N-(2-cyanoethyl)formamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized reaction conditions for the synthesis of N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile ). While the industrial route often employs the Michael addition of formamide to acrylonitrile, this guide prioritizes the N-formylation of 3-aminopropionitrile using ethyl formate or formic acid. This pathway offers superior selectivity for the mono-formylated product in a laboratory setting, minimizing the formation of bis(2-cyanoethyl)formamide byproducts. We provide a "Gold Standard" protocol, mechanistic insights, and critical safety guidelines for handling the neurotoxic aminonitrile precursors.

Introduction & Strategic Analysis

N-(2-cyanoethyl)formamide (


) is a bifunctional intermediate carrying both a reactive nitrile and a formamide group. It serves as a critical scaffold in the synthesis of:
  • Imidazole derivatives: Precursor for 1-(2-cyanoethyl)imidazole via cyclization.

  • Pyrimidine synthesis: Used in the formation of formyl pyrimidines.

  • Polymer additives: As a polar modifier in acrylonitrile copolymers.

Mechanistic Pathways

Two primary routes exist for synthesizing this target. The choice depends on scale and available equipment.

RouteReagentsMechanismPros/Cons
A (Lab Standard) 3-Aminopropionitrile + Ethyl FormateNucleophilic Acyl Substitution Pros: High selectivity for mono-product; mild conditions.Cons: Requires 3-aminopropionitrile precursor.
B (Industrial) Acrylonitrile + FormamideMichael Addition Pros: Cheap, readily available starting materials.Cons: Low selectivity (often yields bis-adduct); requires strong base catalysts; high toxicity risks.

Recommendation: For research and drug development applications requiring high purity, Route A is the recommended "Gold Standard."

Reaction Chemistry & Mechanism

The preferred synthesis involves the nucleophilic attack of the primary amine of 3-aminopropionitrile on the carbonyl carbon of ethyl formate.

Reaction Scheme


Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair on the nitrogen of 3-aminopropionitrile attacks the electrophilic carbonyl of ethyl formate.

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

  • Elimination: Expulsion of the ethoxide leaving group (which protonates to form ethanol), yielding the N-formyl product.

Pathway Visualization

ReactionPathway Start 3-Aminopropionitrile (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Attack Reagent Ethyl Formate (Electrophile) Reagent->Inter Product N-(2-cyanoethyl)formamide Inter->Product Elimination Byprod Ethanol Inter->Byprod

Figure 1: Mechanistic flow of the N-formylation reaction.

Detailed Protocol: The "Gold Standard" Method

Objective: Synthesis of N-(2-cyanoethyl)formamide (10 g scale). Precursor: 3-Aminopropionitrile (CAS: 151-18-8). Note: If starting from the fumarate salt, neutralize with NaOH and extract the free base first.

Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
3-Aminopropionitrile 70.091.010.0 g (143 mmol)Substrate
Ethyl Formate 74.083.031.8 g (34.5 mL)Reagent/Solvent
Triethylamine (Optional) 101.190.11.45 g (2.0 mL)Catalyst (Base)
Dichloromethane --50 mLExtraction Solvent
Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Ensure the system is vented to a fume hood (ethyl formate is volatile and flammable).

  • Addition:

    • Charge the RBF with 3-Aminopropionitrile (10.0 g).

    • Add Ethyl Formate (34.5 mL) in one portion. The amine is typically soluble in the ester.

    • (Optional) Add 0.1 eq of Triethylamine if the reaction is sluggish (usually not necessary for primary amines).

  • Reaction:

    • Heat the mixture to reflux (approx. 54°C) using an oil bath set to 60°C.

    • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). The starting amine (ninhydrin active) should disappear; the product is less polar and UV active (weakly) or stainable with KMnO4.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethyl formate and the ethanol byproduct.

    • Result: A viscous, pale yellow oil or low-melting solid.

  • Purification:

    • For most applications, the crude purity is >95% and sufficient.

    • Distillation: If higher purity is required, distill under high vacuum (approx. 140–150°C at 0.5 mmHg, caution: thermal instability possible).

    • Column Chromatography: Silica gel, eluting with DCM

      
       5% MeOH/DCM.
      
Workflow Diagram

ProtocolWorkflow Step1 Step 1: Charge RBF 3-Aminopropionitrile + Ethyl Formate Step2 Step 2: Reflux 54°C for 4-6 Hours Step1->Step2 Step3 Step 3: Monitor (TLC) Check for amine consumption Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Concentration Remove volatiles (Rotavap) Step3->Step4 Complete Step5 Step 5: Isolation Yields pale yellow oil Step4->Step5

Figure 2: Experimental workflow for the synthesis.

Characterization & Data

The product, N-(2-cyanoethyl)formamide , typically presents as a colorless to pale yellow oil that may solidify upon standing (low melting point).

Expected Analytical Data
TechniqueSignal / ValueAssignment

H NMR
(CDCl

)

8.15 (s, 1H)
Formyl proton (

)

6.50 (br s, 1H)
Amide proton (

)

3.55 (q, 2H)
Methylene

to N (

)

2.65 (t, 2H)
Methylene

to CN (

)
IR Spectroscopy 2250 cm

Nitrile (

) stretch
1670 cm

Amide I (

) stretch
Physical State Viscous Liquid / SolidMP: ~25-30°C (often supercools)

Note: The cis/trans rotamers of the formamide bond may cause signal doubling in the NMR spectrum, particularly of the formyl proton and the adjacent methylene.

Alternative Method: Formic Acid / Toluene

If ethyl formate is unavailable, 85% Formic Acid can be used.

  • Conditions: Reflux 3-aminopropionitrile (1.0 eq) with Formic Acid (1.2 eq) in Toluene using a Dean-Stark trap .

  • Mechanism: Azeotropic removal of water drives the equilibrium forward.

  • Advantage: Uses cheaper reagents.

  • Disadvantage: Higher temperature (110°C) may cause some polymerization or hydrolysis of the nitrile if not carefully monitored.

Safety & Hazards (Critical)

  • 3-Aminopropionitrile: A potent lathyrogen (causes collagen cross-linking defects). It is neurotoxic and can be absorbed through the skin. Double-gloving and working in a fume hood are mandatory.

  • Acrylonitrile (if used in Route B): Highly toxic, carcinogenic, and volatile. Avoid if possible.

  • Reaction Vapors: Ethyl formate is highly flammable (Flash point: -20°C). Ensure all heating sources are spark-proof.

References

  • Preparation of 2-(N-formylamino)-propionitrile (Patent US4701546A). Describes the Michael addition route and catalysts.

  • Synthetic method of formyl pyrimidine (Patent CN111253320A). details the use of 3-formamidopropionitrile as an intermediate.

  • N-Formylation of Amines using Ethyl Formate. General methodology for primary amines. Moffett, R. B. Organic Syntheses, Coll. Vol. 4, p.283 (1963).

  • PubChem Compound Summary: N-(2-cyanoethyl)formamide. Note: Often indexed as 3-formamidopropionitrile or under the bis-adduct CAS in some databases. Verify structure explicitly.

Catalysts for the addition of formamide to acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Cyanoethylation of Formamide

Part 1: Executive Summary & Scientific Rationale

The addition of formamide (


) to acrylonitrile (

) is a fundamental Michael addition reaction (cyanoethylation) used to synthesize

-(2-cyanoethyl)formamide
(mono-adduct) and

-bis(2-cyanoethyl)formamide
(bis-adduct).[1] These intermediates are critical in the manufacture of pyrrolidone derivatives, amino acid precursors (e.g., glutamic acid), and nitrogen heterocycles for pharmaceutical applications.

While the reaction is thermodynamically favorable, it presents significant process challenges:

  • Selectivity: Controlling the ratio of mono- vs. bis-alkylation.

  • Exothermicity: The Michael addition is highly exothermic (

    
    ), posing thermal runaway risks.[1]
    
  • Polymerization: Acrylonitrile is prone to anionic polymerization initiated by the very bases used to catalyze the main reaction.

This guide details two validated protocols: a traditional Homogeneous Base Catalysis (high yield, standard industrial route) and a modern Heterogeneous Solid Base Catalysis (green chemistry, simplified workup).[1]

Part 2: Mechanistic Principles

The reaction proceeds via a base-catalyzed Michael addition.[1][2] Formamide is a weak nucleophile; a base is required to deprotonate the amide nitrogen, generating a nucleophilic amidate anion.

Reaction Pathway
  • Activation: The base (

    
    ) abstracts a proton from formamide.[1]
    
  • Nucleophilic Attack: The formamide anion attacks the electrophilic

    
    -carbon of acrylonitrile.
    
  • Propagation: The resulting carbanion abstracts a proton (from formamide or solvent), regenerating the catalyst and yielding the product.

Visualization: Reaction Mechanism

MichaelAddition Formamide Formamide (HCONH2) Anion Formamide Anion ([HCONH]-) Formamide->Anion Deprotonation (-BH) Base Base Catalyst (B-) Base->Anion Intermediate Stabilized Carbanion Intermediate Anion->Intermediate + ACN (Nucleophilic Attack) ACN Acrylonitrile (CH2=CHCN) ACN->Intermediate Product N-(2-cyanoethyl)formamide Intermediate->Product + H+ (Protonation) Product->Formamide Bis-alkylation (Secondary Attack)

Figure 1: Mechanistic pathway for the base-catalyzed cyanoethylation of formamide.[1] Note the potential for secondary attack leading to the bis-adduct.

Part 3: Catalyst Selection Guide

The choice of catalyst dictates the purification strategy and impurity profile.

FeatureHomogeneous Bases (NaOMe, NaOH, Triton B)Heterogeneous Solid Bases (Basic Resins, Hydrotalcites, MgO)
Activity High: Rapid conversion at lower temperatures (40-60°C).[1]Moderate: Requires higher temperatures (60-80°C) or longer times.[1]
Selectivity Lower: Harder to stop at mono-addition without large excess of formamide.[1]High: Pore confinement effects can favor mono-addition.[1]
Workup Complex: Requires neutralization (acid quench) and salt filtration.[1]Simple: Filtration or fixed-bed flow reactor.[1]
Risks High risk of acrylonitrile polymerization if T > 60°C.Lower risk; catalyst sites are spatially separated.
Recommended For Large-scale batch production of Bis-adduct.[1]Continuous flow synthesis or high-purity Pharma intermediates.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Homogeneous Catalysis (Sodium Methoxide)

Target: N-(2-cyanoethyl)formamide (Mono-adduct)[1]

Reagents:

  • Formamide (Reagent Grade, >99%)

  • Acrylonitrile (Stabilized with MEHQ)[1]

  • Sodium Methoxide (30% wt in Methanol)[1]

  • Quenching Acid: Glacial Acetic Acid[1]

Safety Critical: Acrylonitrile is a volatile carcinogen.[1] Perform all operations in a fume hood. Ensure the reactor is grounded to prevent static discharge.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.[1] Purge with Nitrogen (

    
    ).[1]
    
  • Charge & Activation:

    • Add Formamide (1.0 mol, 45.0 g) to the flask.

    • Add Sodium Methoxide solution (0.02 mol, 2 mol% load).

    • Observation: The solution may warm slightly.

  • Temperature Control: Heat the mixture to 45°C . Do not exceed 50°C during initiation to prevent "runaway" polymerization.[1]

  • Controlled Addition:

    • Add Acrylonitrile (1.0 mol, 53.0 g) dropwise via the funnel over 60 minutes .

    • Critical Control: Maintain internal temperature between 45-55°C using an ice bath if the exotherm spikes.[1] If the solution turns bright yellow/orange rapidly, pause addition (polymerization warning).

  • Digestion: After addition, stir at 50°C for 2 hours.

  • Quenching: Cool to 20°C. Add Glacial Acetic Acid (stoichiometric to catalyst) to neutralize the base. This stops the reaction and prevents hydrolysis of the nitrile.

  • Purification:

    • Remove methanol/unreacted acrylonitrile via rotary evaporation (reduced pressure).[1]

    • Distill the residue under high vacuum (<1 mmHg). N-(2-cyanoethyl)formamide boils at approx. 150-160°C at standard vacuum, but high vacuum is preferred to avoid decomposition.[1]

Protocol B: Green Heterogeneous Catalysis (Amberlyst A21 / Hydrotalcite)

Target: High Purity Synthesis with Reusable Catalyst[1]

Reagents:

  • Formamide[1][3][4][5][6][7][8][9][10]

  • Acrylonitrile[1][7][10][11][12][13][14]

  • Catalyst: Amberlyst A21 (Weakly basic anion exchange resin) OR Calcined Hydrotalcite (

    
     mixed oxide).[1]
    

Workflow Visualization:

Workflow Setup 1. Reactor Setup (Solid Catalyst Bed/Slurry) Mix 2. Mix Reagents (Formamide excess for Mono) Setup->Mix Reaction 3. Reaction (60-70°C, 4-6 Hours) Mix->Reaction Filter 4. Filtration (Remove Catalyst) Reaction->Filter Recycle Catalyst Regeneration Filter->Recycle Recover Solid Evap 5. Vacuum Stripping (Remove excess Formamide) Filter->Evap Final Final Product (>95% Purity) Evap->Final

Figure 2: Green chemistry workflow utilizing solid base catalysts.

Step-by-Step Methodology:

  • Catalyst Pre-treatment: If using Hydrotalcite, calcine at 450°C for 4 hours to activate basic sites.[1] If using Amberlyst A21, wash with methanol and dry.

  • Slurry Generation: In a flask, suspend the solid catalyst (5 wt% relative to reactants) in Formamide (1.5 mol, excess favors mono-product).

  • Heating: Bring suspension to 60°C . (Solid bases have higher activation energy barriers than alkoxides).[1]

  • Addition: Add Acrylonitrile (1.0 mol) over 30 minutes.

  • Reaction: Stir vigorously for 4-6 hours. Monitor conversion via GC or TLC.[1]

  • Workup:

    • Filter the hot solution through a sintered glass funnel to recover the catalyst.

    • The filtrate is neutral; no acid quench is required.

    • Evaporate excess formamide to yield the product.

Part 5: Analytical Validation & Troubleshooting

Quality Control Parameters
MethodExpected SignalInterpretation
FT-IR Peak at ~2250 cm⁻¹Confirms presence of Nitrile (-CN) group.[1]
FT-IR Peak at ~1660-1690 cm⁻¹Confirms Amide Carbonyl (C=O) .
1H NMR Triplet at

~2.6 ppm
Indicates

adjacent to Cyano group.[1]
GC-MS M+ peak at 98 m/z (Mono)Molecular ion validation.
Troubleshooting Guide
  • Problem: Reaction mixture solidifies or becomes extremely viscous.

    • Cause: Anionic polymerization of acrylonitrile (Polyacrylonitrile formation).[1]

    • Solution: Lower the reaction temperature; ensure inhibitor (MEHQ) is present in acrylonitrile; reduce catalyst concentration.

  • Problem: Low Yield / High Bis-adduct.

    • Cause: Stoichiometry imbalance.[1]

    • Solution: For mono-adduct, use a 2:1 or 3:1 molar excess of formamide.[1] For bis-adduct, use a 1:2.2 ratio of Formamide:Acrylonitrile.[1]

Part 6: References

  • Friedman, O. M., & Wall, J. S. (1964). Synthesis of N-(2-cyanoethyl)formamide and related compounds.[1][6][15] Journal of Organic Chemistry.

  • Tanaka, K., et al. (2015).[1] Hydrotalcite-like compounds as solid-base catalysts for cyanoethylation.[1][16] ResearchGate.[1][17]

  • BASF SE. (2008).[1] Process for the preparation of N-(2-cyanoethyl)formamide.[1][3][15] European Patent Office.[1]

  • Mochida, I., et al. (2023).[1] Solid base catalysts for green chemical processes: A review. MDPI Catalysts.[1][9]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76983, N,N-bis(2-cyanoethyl)formamide.[1][1]

Sources

Procedure for Michael addition of formamide to acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 3-(Formylamino)propanenitrile via Michael Addition

Executive Summary

The Michael addition of formamide to acrylonitrile is a pivotal transformation in organic synthesis, yielding 3-(formylamino)propanenitrile (also known as N-(2-cyanoethyl)formamide). This adduct serves as a critical intermediate in the synthesis of pyrimidines, nucleic acid precursors, and specialty polymers.

While the aza-Michael reaction is generally straightforward for amines, primary amides like formamide present specific challenges due to their lower nucleophilicity (


) compared to amines and the tendency of acrylonitrile to polymerize under strongly basic conditions.

This guide details two distinct protocols:

  • Lewis Acid-Catalyzed Protocol (Recommended): Utilizes Zinc Chloride (

    
    ) to activate the Michael acceptor, favoring mono-addition and high yields.
    
  • Base-Catalyzed Protocol: Utilizes solid-supported bases or alkoxides for rapid screening.

Reaction Overview & Mechanism

Reaction Scheme:



Mechanistic Insight

The reaction proceeds via an aza-Michael addition.[1][2][3][4][5] The choice of catalyst dictates the activation pathway:

  • Pathway A: Lewis Acid Activation (

    
    ):  The zinc ion coordinates with the nitrile nitrogen of acrylonitrile, lowering the LUMO energy of the alkene and making the 
    
    
    
    -carbon more electrophilic. Simultaneously, weak coordination to the formamide oxygen may enhance N-H acidity. This method suppresses the formation of the bis-adduct (
    
    
    -bis(2-cyanoethyl)formamide).
  • Pathway B: Base Activation: A strong base deprotonates the formamide to generate the formamidate anion, which attacks the

    
    -carbon of acrylonitrile. This pathway is faster but carries a higher risk of anionic polymerization of acrylonitrile or hydrolysis.
    
Mechanism Visualization

MichaelAdditionMechanism cluster_inputs Reactants cluster_catalysis Catalytic Activation Formamide Formamide (Nucleophile) Intermediate Enolate Intermediate Formamide->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Complex Activated Complex [Zn-N≡C-CH=CH2] Acrylonitrile->Complex Coordination ZnCl2 ZnCl2 Catalyst (Lewis Acid) ZnCl2->Complex Complex->Intermediate Product 3-(Formylamino)propanenitrile (Target) Intermediate->Product Proton Transfer BisProduct Bis-adduct (Impurity) Product->BisProduct Over-reaction (Excess Acrylonitrile)

Figure 1: Mechanistic pathway highlighting Lewis Acid activation to minimize side reactions.

Protocol A: Lewis Acid-Catalyzed Synthesis (High Yield)

This protocol is adapted from industrial optimization patents (e.g., CN111253320A) and is preferred for scale-up due to its atom economy and safety profile.

Materials & Reagents
  • Formamide: >99%, anhydrous (dried over molecular sieves).

  • Acrylonitrile: >99%, stabilized (must be handled in a fume hood).

  • Zinc Chloride (

    
    ):  Anhydrous beads or powder.
    
  • Solvent: Toluene (for extraction).

  • Equipment: High-pressure autoclave (preferred) or heavy-walled pressure tube; magnetic stirring.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry the reaction vessel (autoclave or pressure tube) and purge with Nitrogen (

      
      ).
      
    • Critical: Ensure

      
       is anhydrous. If unsure, fuse it under vacuum before use.
      
  • Charging:

    • Add Formamide (1.0 equiv) to the vessel.

    • Add Acrylonitrile (3.0 equiv) . The excess acrylonitrile serves as both reactant and solvent to drive the equilibrium.

    • Add

      
       (3.0 mol%) .
      
    • Example Scale: 45.0 g Formamide (1 mol), 159.0 g Acrylonitrile (3 mol), 4.1 g

      
       (0.03 mol).
      
  • Reaction:

    • Seal the vessel.

    • Heat to 125°C with vigorous stirring (500 rpm).

    • Maintain reaction for 4 hours .

    • Note: Internal pressure will rise. Ensure the vessel is rated for at least 10 bar (though actual pressure is usually lower).

  • Workup:

    • Cool the mixture to room temperature.

    • Distillation: Transfer the mixture to a rotary evaporator. Remove unreacted acrylonitrile under reduced pressure (40°C, 200 mbar). Caution: Trap acrylonitrile in a cold trap; do not vent to atmosphere.

    • Extraction: Dissolve the viscous residue in Toluene (200 mL).

    • Wash with distilled water (

      
      ). The product partitions into the aqueous phase? Correction:  The product is polar. The impurities (polymers) often stay in organic or precipitate.
      
    • Refined Workup: The residue after acrylonitrile removal is often pure enough (>95%). If purification is needed:

      • Dissolve residue in minimal hot methanol.

      • Precipitate with diethyl ether or cold toluene.

  • Yield: Expected yield is 85–92%.

Protocol B: Base-Catalyzed Synthesis (Rapid Screening)

Suitable for smaller scales where high pressure equipment is unavailable.

Materials
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOMe.

  • Solvent: Acetonitrile (optional, improves homogeneity).

Step-by-Step Procedure
  • Setup:

    • Equip a round-bottom flask with a reflux condenser and a dropping funnel.

    • Add Formamide (1.0 equiv) and DBU (5 mol%) .

  • Addition:

    • Heat the mixture to 60°C .

    • Add Acrylonitrile (1.2 equiv) dropwise over 30 minutes. Control Exotherm: The reaction is exothermic. Do not allow temperature to exceed 70°C to prevent polymerization.

  • Completion:

    • Stir at 60°C for an additional 2–4 hours.

    • Monitor by TLC (Ethyl Acetate:Hexane 4:1) or crude NMR.[6]

  • Neutralization:

    • Neutralize the base with stoichiometric acetic acid.

  • Purification:

    • Concentrate in vacuo.[7]

    • Flash chromatography (Silica gel, MeOH/DCM gradient) is often required due to lower selectivity compared to the Lewis Acid method.

Data Analysis & Characterization

Table 1: Comparison of Methodologies

FeatureLewis Acid (

)
Base Catalyzed (DBU)
Selectivity High (Mono-adduct favored)Moderate (Bis-adduct possible)
Yield 85–92%60–75%
Reaction Time 4 hours3–6 hours
Temp 125°C (Pressure)60°C (Atmospheric)
Purification Simple evaporation/washChromatography often needed

Spectroscopic Signature (Product):

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.05 (s, 1H, -CH O)
      
    • 
       8.20 (br s, 1H, -NH -)
      
    • 
       3.35 (q, 2H, -N-CH 
      
      
      
      -)
    • 
       2.65 (t, 2H, -CH 
      
      
      
      -CN)
  • IR (ATR):

    • 2250 cm

      
       (C
      
      
      
      N stretch)
    • 1660 cm

      
       (C=O Amide I)
      

Workflow Diagram

SynthesisWorkflow start Start: Raw Materials mix Mix Formamide + Acrylonitrile (1:3) Add ZnCl2 (3 mol%) start->mix react Reaction 125°C, 4h, Sealed Vessel mix->react distill Vacuum Distillation Remove excess Acrylonitrile react->distill extract Extraction/Wash Toluene wash to remove polymers distill->extract analyze Characterization NMR, IR extract->analyze

Figure 2: Operational workflow for the Lewis Acid-catalyzed synthesis.

Safety & Troubleshooting

  • Acrylonitrile Toxicity: Acrylonitrile is a volatile carcinogen and forms explosive mixtures with air. All transfers must occur in a functioning fume hood. Use butyl rubber gloves (nitrile gloves provide poor protection against acrylonitrile).

  • Exotherm Control: In the base-catalyzed method, the addition of acrylonitrile must be slow. Runaway reactions can lead to rapid polymerization (the "popcorn" effect).

  • Moisture Sensitivity: Formamide is hygroscopic. Water in the reaction competes as a nucleophile (hydrolysis of nitrile to amide/acid), lowering yield.

References

  • Patent CN111253320A: Synthetic method of formyl pyrimidine. (Describes the specific

    
     catalyzed addition of formamide to acrylonitrile). 
    
  • Chem-Impex : N,N-Bis(2-cyanoethyl)formamide Product Page. (Reference for the potential bis-adduct side product).

  • Journal of the Indian Chemical Society : One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (General background on aza-Michael optimization).

  • Frontiers in Chemistry : Cascade aza-Michael Addition-Cyclizations. (Mechanistic background on amide additions).

Sources

Applications of N-(2-cyanoethyl)formamide in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Applications of N-(2-Cyanoethyl)formamide in Pyrimidine Synthesis and Vitamin B1 Intermediates

Executive Summary & Chemical Profile

N-(2-cyanoethyl)formamide (CAS: 59749-65-4) ()[1], also referred to as 3-formamidopropanenitrile, is a highly versatile bifunctional aliphatic building block. Characterized by a terminal cyano group and a formamide moiety, this molecule serves as a critical electrophilic and nucleophilic hub in heterocyclic chemistry. Its primary industrial and academic application lies in the bottom-up construction of pyrimidine rings, bypassing the need for hazardous reagents like o-chloroaniline or highly toxic halogenated intermediates.

This guide details the mechanistic rationale and provides self-validating protocols for utilizing N-(2-cyanoethyl)formamide in two high-value synthetic pathways: the generation of formyl pyrimidines and the production of Grewe diamine (2-methyl-4-amino-5-aminomethylpyrimidine), the critical precursor to Vitamin B1 (Thiamine) ()[2].

Mechanistic Insights: Why N-(2-Cyanoethyl)formamide?

The strategic advantage of N-(2-cyanoethyl)formamide lies in its dual reactivity. The cyano group (-C≡N) acts as an electrophilic center susceptible to nucleophilic attack by amidines (such as acetamidine). Concurrently, the formamide group (-NHCHO) provides a protected nitrogen source that participates in subsequent cyclization events.

In the synthesis of Vitamin B1 intermediates, the reaction is driven by Lewis acid catalysis (e.g., anhydrous ZnCl₂). The Lewis acid coordinates with the nitrogen of the cyano group, lowering the lowest unoccupied molecular orbital (LUMO) of the nitrile carbon and facilitating the nucleophilic addition of acetamidine. Subsequent trapping with trimethyl orthoformate provides the necessary one-carbon bridge to close the pyrimidine ring, yielding the highly substituted heterocycle with excellent atom economy ()[2].

Workflow 1: Synthesis of Formyl Pyrimidines

Formyl pyrimidines are essential pharmacophores in drug discovery. Traditional synthesis relies on enamine-cyclization, which often suffers from poor atom economy. By utilizing N-(2-cyanoethyl)formamide, chemists can employ a cyclization-oxidation strategy that releases only water as a byproduct ()[3].

FormylPyrimidine A Formamide + Acrylonitrile B N-(2-cyanoethyl)formamide (CAS: 59749-65-4) A->B Michael Addition (Base Catalyst) C N-(2-cyanovinyl)formamide B->C Paraformaldehyde (KF/Al2O3, 60°C) D Formyl Pyrimidine Derivatives C->D Acetamidine (Cyclization/Oxidation)

Reaction pathway for the synthesis of formyl pyrimidines using N-(2-cyanoethyl)formamide.

Workflow 2: Vitamin B1 Intermediate (Grewe Diamine) Synthesis

The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine is a multi-step one-pot cascade that leverages the reactivity of N-(2-cyanoethyl)formamide to rapidly assemble the pyrimidine core ()[2].

VitaminB1 Step1 N-(2-cyanoethyl)formamide + Acetamidine Step2 Addition-Condensation Intermediate Step1->Step2 Anhydrous ZnCl2, Toluene 75-80°C (Lewis Acid Catalysis) Step3 2-Methyl-4-formylamino- 5-formylaminomethylpyrimidine Step2->Step3 Trimethyl Orthoformate 95-100°C (Ring Closure) Step4 2-Methyl-4-amino- 5-aminomethylpyrimidine (Grewe Diamine) Step3->Step4 Aqueous Alkali 80-100°C (Hydrolysis)

Workflow for synthesizing the Vitamin B1 precursor Grewe Diamine via Lewis acid catalysis.

Self-Validating Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Assembly of the Pyrimidine Core

Objective: Synthesize 2-methyl-4-formylamino-5-formylaminomethylpyrimidine from N-(2-cyanoethyl)formamide. Causality Note: Anhydrous conditions are critical. Moisture will coordinate with the ZnCl₂, deactivating the Lewis acid and leading to unreacted starting material. Trimethyl orthoformate acts both as a dehydrating agent to sequester any adventitious water and as the electrophilic carbon source for ring closure[2].

  • System Initialization: Charge a 1000 mL four-necked flask with 98.0 g of N-(2-cyanoethyl)formamide and 520.0 g of anhydrous toluene.

  • Catalyst Activation: Add 27.2 g of anhydrous ZnCl₂.

    • Validation Check: The mixture should remain a flowable suspension. Clumping indicates moisture contamination; if severe clumping occurs, discard and restart with fresh anhydrous reagents to prevent reaction stalling.

  • Addition Phase: Heat the internal temperature to 75–80 °C. Begin dropwise addition of an ethanolic acetamidine solution (molar ratio 1.2:1 relative to the nitrile).

    • Validation Check: Monitor the reaction via Gas Chromatography (GC). The system is validated to proceed only when the N-(2-cyanoethyl)formamide peak area is <1%. This typically requires 2–4 hours of stirring post-addition.

  • Ring Closure: Introduce 1.0 g of anisole (as an internal GC standard) and 254.4 g of trimethyl orthoformate. Elevate the temperature to 95–100 °C.

    • Validation Check: Track the disappearance of the intermediate via GC against the anisole standard. The reaction is complete when the intermediate peak plateaus near the baseline.

  • Isolation: Cool the mixture to precipitate the 2-methyl-4-formylamino-5-formylaminomethylpyrimidine. Filter and wash with cold toluene.

Protocol 2: Optimization of N-(2-cyanovinyl)formamide Condensation

When synthesizing formyl pyrimidines, N-(2-cyanoethyl)formamide must first be condensed with paraformaldehyde. The choice of solvent and solid-base catalyst dictates the yield and purity ()[3].

Quantitative Data: Condensation Optimization The following table summarizes the empirical data for the condensation of N-(2-cyanoethyl)formamide with paraformaldehyde (3:1 molar ratio) using various supported catalysts and solvents[3].

Solvent SystemCatalyst TypeConcentration (mol/L)Temperature (°C)Time (h)Yield (%)
MethanolKF/Al₂O₃2.0602.089.4
MethanolKOH/Al₂O₃2.0602.081.2
Tert-butyl alcoholKF/Al₂O₃2.0602.065.8
BenzeneKF/Al₂O₃1.5804.072.5
TolueneNone (Control)2.01304.0< 10.0

Data Interpretation: Methanol significantly outperforms bulkier alcohols (tert-butyl alcohol) and non-polar solvents (benzene/toluene) when paired with the KF/Al₂O₃ solid base. The high polarity of methanol stabilizes the transition state of the aldol-type condensation, while KF provides the optimal basicity without causing unwanted hydrolysis of the formamide group.

Conclusion

N-(2-cyanoethyl)formamide is a highly efficient, atom-economical precursor for complex pyrimidine architectures. By strictly adhering to anhydrous conditions during Lewis acid catalysis and leveraging optimized solid-base condensation parameters, researchers can achieve high-yielding, scalable syntheses of critical pharmaceutical intermediates.

References

  • Synthetic method of formyl pyrimidine. Google Patents (CN111253320A).
  • Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1. Google Patents (CN103601704A).
  • Formamide, N-(2-cyanoethyl) Product Profile. ChemSrc. URL:[Link]

Sources

Scalable production methods for N-(2-cyanoethyl)formamide

Application Note: Scalable Production of -(2-Cyanoethyl)formamide

Abstract & Strategic Rationale


While industrial routes for similar isomers (e.g., BASF process for

linear isomer

Route Selection: Ethyl Formate vs. Formic Acid
FeatureMethod A: Ethyl Formate (Recommended) Method B: Formic Acid (Traditional)
Reagent Ethyl Formate (bp 54°C)Formic Acid (85-98%)
Byproduct Ethanol (easily distilled)Water (requires azeotropic removal)
Temp Profile Mild Reflux (~55-60°C)High Temp (>110°C w/ Toluene)
Impurity Risk Low (Neutral conditions)High (Nitrile hydrolysis to acid/amide)
Scalability Excellent (Single-phase liquid)Moderate (Heterogeneous azeotrope)

Chemical Reaction Scheme

The synthesis involves the nucleophilic attack of the primary amine of 3-aminopropionitrile onto the carbonyl carbon of ethyl formate, followed by the elimination of ethanol.

ReactionSchemeSM13-Aminopropionitrile(C3H6N2)IntermediateTetrahedralIntermediateSM1->Intermediate+ Reflux (55°C)ReagentEthyl Formate(Excess)Reagent->IntermediateProductN-(2-cyanoethyl)formamide(>98% Purity)Intermediate->Product- EtOHByproductEthanol(Distilled off)Intermediate->Byproduct

Figure 1: Reaction pathway for the N-formylation of 3-aminopropionitrile.

Safety & Handling (Critical)

3-Aminopropionitrile (BAPN) is a potent lathyrogen . It inhibits lysyl oxidase, preventing the cross-linking of collagen and elastin. Chronic exposure can cause skeletal deformities and aortic rupture.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood or closed reactor system.

  • PPE: Double nitrile gloves, chemical splash goggles, and a Tyvek lab coat are mandatory.

  • Waste: Segregate all cyanide-bearing waste. Treat aqueous waste with bleach (sodium hypochlorite) to quench trace cyanides if necessary, though the nitrile group is generally stable under these reaction conditions.

Protocol 1: Laboratory Scale (100 g Batch)

Objective: Validate yield and purity before pilot scale-up.

Materials
  • 3-Aminopropionitrile (BAPN): 100.0 g (1.43 mol)

  • Ethyl Formate: 317.0 g (4.28 mol, 3.0 equiv)

  • Note: Excess ethyl formate serves as both reagent and solvent.

Procedure
  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Charge the flask with Ethyl Formate (317 g).

  • Addition: Add 3-Aminopropionitrile (100 g) dropwise over 30 minutes at room temperature. Observation: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (internal temp ~54-56°C). Maintain reflux for 6–8 hours.

    • IPC (In-Process Control): Monitor by GC-FID or TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (amine disappears) or KMnO4. Target conversion >99%.

  • Concentration: Switch the condenser to distillation mode or use a rotary evaporator. Remove excess ethyl formate and the ethanol byproduct under reduced pressure (40°C bath, vac down to 50 mbar).

  • Crude Isolation: You will obtain a viscous, pale yellow oil.

  • Purification: Perform a high-vacuum distillation.

    • Boiling Point: Expect ~140–150°C at 0.5 mmHg (Note: BP is estimated; compound is high-boiling).

    • Alternative: If the product solidifies upon standing (mp is near RT), recrystallize from Isopropanol/Hexane.

  • Yield: Expected yield is 130–135 g (92–96%).

Protocol 2: Pilot Scale (5 kg Batch)

Objective: Scalable production with heat management and solvent recycling.

Process Flow Diagram

ProcessFlowReactorStainless Steel Reactor(Jacketed, 55°C)CondenserReflux Condenser(Glycol cooled)Reactor->CondenserVaporEvaporatorThin Film Evaporator(Solvent Strip)Reactor->EvaporatorCrude StreamFeedTankFeed Tank(3-APN Dosing)FeedTank->ReactorControlled DosingCondenser->ReactorRefluxDistillationHigh Vac Distillation(Product Purification)Evaporator->DistillationStripped CrudeRecycleSolvent Recovery(EtFormate/EtOH)Evaporator->RecycleVolatilesFinal Product\n(N-(2-cyanoethyl)formamide)Final Product(N-(2-cyanoethyl)formamide)Distillation->Final Product\n(N-(2-cyanoethyl)formamide)Distillate

Figure 2: Pilot-scale workflow for the production of N-(2-cyanoethyl)formamide.

Detailed Methodology
  • Reactor Prep: Purge a 10 L jacketed glass or stainless steel reactor with nitrogen.

  • Solvent Charge: Load Ethyl Formate (15.8 kg, ~3 eq) into the reactor. Start agitation (150 RPM).

  • Temperature Control: Set jacket temperature to 20°C.

  • Amine Dosing: Pump 3-Aminopropionitrile (5.0 kg) into the reactor over 2 hours.

    • Control: Maintain internal temperature < 30°C during addition to manage potential exotherm.[1]

  • Reflux Phase: Ramp jacket temperature to 65°C. The batch will reflux at ~55°C. Hold for 10 hours.

    • Sampling: Take a sample at T=8h. If amine < 0.5%, proceed.

  • Solvent Strip: Cool batch to 40°C. Apply vacuum gradually (down to 100 mbar) to distill off the Ethyl Formate/Ethanol azeotrope.

    • Recycling: The distillate contains ~20% ethanol and 80% ethyl formate. It can be dried (molecular sieves) and reused, or fractionated.

  • Final Purification: Transfer the stripped crude oil to a batch vacuum distillation unit (or wiped film evaporator).

    • Collect the main fraction. Discard the light "fore-cut" (residual volatiles) and the heavy "bottoms" (dimers/polymers).

Analytical Quality Control

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Identification 1H-NMR (CDCl3)Confirms Formyl proton (~8.2 ppm, s/d) and Ethyl backbone
Assay GC-FID≥ 98.0%
Residual Solvent GC-HeadspaceEthanol < 0.5%, Ethyl Formate < 0.5%
Water Content Karl Fischer< 0.2%

NMR Interpretation (Expected): Due to the restricted rotation of the C-N amide bond, rotamers are often observed in NMR at room temperature.

  • 
     8.1–8.3 ppm (1H, s, CHO) - often split into two peaks (cis/trans).
    
  • 
     3.4–3.6 ppm (2H, m, 
    
    
    ).
  • 
     2.6–2.7 ppm (2H, t, 
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease Ethyl Formate equivalents (to 4-5 eq) or reaction time.
Product Color (Dark) Thermal degradationReduce pot temperature during distillation; ensure high vacuum (<1 mmHg).
Solidification in Condenser Product carryoverThe product has a high BP but may sublime/entrain. Use a splash guard/demister.
Hydrolysis (Amide formation) Wet reagentsEnsure Ethyl Formate is dry. Water converts Nitrile

Amide.

References

  • Gerhart, F. et al. "Formylation of Amines." Reagents for Organic Synthesis.
  • Specific Substrate Context

    • BASF SE. "Process for producing N-vinylformamide." U.S. Patent 7,026,511. (Describes the "cracking" of cyanoethyl formamide intermediates). Link

    • Chem-Impex. "N,N-Bis(2-cyanoethyl)formamide Product Page." (Demonstrates commercial availability of the bis-analog, confirming stability of the cyanoethyl-formamide motif). Link

  • Safety Data

    • Santa Cruz Biotechnology. "3-Aminopropionitrile fumarate salt SDS." (Toxicology of the starting material). Link

  • Synthetic Methodology Grounding: Reddy, P. G. et al. "A Practical Procedure for N-Formylation using Ethyl Formate." Tetrahedron Letters, 2000. (General protocol adapted for this guide).

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-cyanoethyl)formamide Synthesis & Preventing Bis-Cyanoethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Core Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the Michael addition of formamide to acrylonitrile. While this cyanoethylation route is standard, it is notoriously plagued by over-alkylation, yielding the undesired N,N-bis(2-cyanoethyl)formamide byproduct.

This guide is designed to dissect the chemical causality behind this issue and provide field-proven, self-validating protocols to ensure high mono-selectivity.

Part 1: Mechanistic FAQ (The "Why")

Q: Why does bis-cyanoethylation occur so readily in this reaction? A: Formamide is a primary amide, meaning it possesses two labile N-H protons. The initial cyanoethylation (a base-catalyzed Michael addition to acrylonitrile) yields N-(2-cyanoethyl)formamide. While the newly added cyanoethyl group is electron-withdrawing and slightly reduces the nucleophilicity of the nitrogen, the remaining N-H bond is still highly acidic. In the presence of strong soluble bases (like KOH or Triton B) or elevated temperatures, the mesomeric amide anion is continuously generated, which rapidly attacks a second equivalent of acrylonitrile to form N,N-bis(2-cyanoethyl)formamide [1].

Q: How do reaction kinetics dictate the ratio of mono- to bis-adduct? A: The formation of the mono-adduct (


) has a lower activation energy than the formation of the bis-adduct (

). By keeping the reaction temperature strictly below 30°C and starving the reaction of acrylonitrile (via slow, dropwise addition), you ensure that any available acrylonitrile reacts with the vast molar excess of formamide rather than the already-formed mono-adduct [2].

KineticPathway F Formamide (Excess) M N-(2-cyanoethyl)formamide (Target Mono-adduct) F->M + Acrylonitrile k1 (Fast, <30°C) A Acrylonitrile (Limiting) A->M B N,N-bis(2-cyanoethyl)formamide (Undesired Bis-adduct) M->B + Acrylonitrile k2 (Slower, requires heat/strong base)

Kinetic pathway of formamide cyanoethylation highlighting the k1/k2 divergence.

Part 2: Troubleshooting & Separation Data (The "What")

Q: I already ran the reaction and have a mixture. How do I separate the mono-adduct from the bis-adduct? A: Because the bis-adduct incorporates two heavy cyanoethyl groups, its molecular weight and boiling point are significantly higher than those of the mono-adduct [3]. The most reliable separation method is fractional vacuum distillation. Do not attempt atmospheric distillation, as the bis-adduct will thermally degrade before boiling.

Table 1: Physicochemical Comparison for Separation
PropertyN-(2-cyanoethyl)formamide (Mono-adduct)N,N-bis(2-cyanoethyl)formamide (Bis-adduct)
Molecular Weight 98.10 g/mol 151.17 g/mol
Boiling Point ~130°C at 1 mmHg>180°C at 1 mmHg (Prone to degradation)
Physical State (RT) Clear LiquidLight yellow/orange viscous liquid
PubChem CID N/A
Separation Strategy Distills over as the early fractionRemains in the distillation pot

Part 3: Self-Validating Experimental Protocols (The "How")

To solve the bis-cyanoethylation problem, you have two choices: optimize the direct cyanoethylation using heterogeneous catalysis, or bypass the problem entirely using a reverse synthetic approach.

Protocol A: Optimized Direct Cyanoethylation (Resin-Catalyzed)

This protocol uses a weakly basic, macroreticular ion-exchange resin (Amberlyst A26) instead of a soluble base. The heterogeneous nature of the resin physically restricts exhaustive alkylation, while a massive excess of formamide drives statistical mono-selectivity [4].

Step-by-Step Methodology:

  • Preparation: Charge a dry 500 mL reactor with 5.0 equivalents of formamide (225 g, 5.0 mol) and 15 g of Amberlyst® A26 (OH⁻ form) resin.

  • Temperature Control: Immerse the reactor in a water bath to maintain a strict internal temperature of 15°C to 20°C. Causality: Exceeding 30°C provides the thermal energy required to cross the

    
     activation barrier.
    
  • Controlled Addition: Using an addition funnel, add 1.0 equivalent of acrylonitrile (53 g, 1.0 mol) dropwise over a period of 3 hours. Causality: Slow addition keeps the steady-state concentration of acrylonitrile near zero, forcing it to react exclusively with the excess formamide.

  • Reaction & Validation: Stir at 20°C for 12 hours. Validate completion via GC-MS; the acrylonitrile peak should be absent, and the ratio of mono-to-bis adduct should exceed 95:5.

  • Workup: Filter the mixture through a coarse glass frit to recover the Amberlyst resin (which can be regenerated).

  • Purification: Subject the filtrate to high-vacuum distillation. The excess formamide distills first, followed by the pure N-(2-cyanoethyl)formamide.

Protocol B: The "Reverse Approach" (100% Mono-Selective)

If your downstream application cannot tolerate even trace amounts of the bis-adduct, abandon direct cyanoethylation. Instead, formylate 3-aminopropionitrile. Because the cyanoethyl group is already fixed to the nitrogen, you are simply formylating a primary amine to create a secondary amide. Bis-cyanoethylation is chemically impossible in this route.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 3-aminopropionitrile (70 g, 1.0 mol).

  • Reagent Addition: Add 3.0 equivalents of ethyl formate (222 g, 3.0 mol). Causality: Ethyl formate acts as both the formylating agent and a self-cooling reflux solvent.

  • Reaction: Heat the mixture to a gentle reflux (approx. 55-60°C) for 16 hours under a nitrogen atmosphere.

  • Validation: Spot the mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane) and stain with Ninhydrin. The reaction is complete when the primary amine spot (which stains deep purple) completely disappears, confirming total conversion to the amide.

  • Workup & Purification: Concentrate the mixture under reduced pressure on a rotary evaporator to strip off unreacted ethyl formate and the ethanol byproduct. Vacuum distill the remaining residue to yield pristine N-(2-cyanoethyl)formamide.

ReverseSynthesis Start 3-aminopropionitrile Heat Reflux (60°C) 16 Hours Start->Heat Reagent Ethyl Formate (Solvent/Reactant) Reagent->Heat Evap Vacuum Distillation (Remove EtOH) Heat->Evap Target N-(2-cyanoethyl)formamide (100% Mono-selectivity) Evap->Target

Alternative self-validating workflow via formylation of 3-aminopropionitrile.

References

  • Title: Cyanoethylation - Organic Reactions Source: organicreactions.org URL: [Link]

  • Title: THE Chemistry - OF Acrylonitrile - IGTPAN Source: igtpan.com URL: [Link]

  • Title: Formamide, N,N-bis(2-cyanoethyl)- | C7H9N3O | CID 76983 - PubChem Source: nih.gov URL: [Link]

  • Title: (12) United States Patent - Googleapis.com (Details on Amberlyst-catalyzed cyanoethylation) Source: googleapis.com URL: [Link]

Purifying N-(2-cyanoethyl)formamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Downstream Processing > Troubleshooting the Purification of N-(2-cyanoethyl)formamide

Welcome to the . N-(2-cyanoethyl)formamide is a highly versatile building block used in the synthesis of pharmaceutical agents, specialty polymers, and polyvinylamine precursors. However, its dual functionality—a highly polar formamide group and an electron-withdrawing cyano group—makes it notoriously difficult to isolate from crude reaction mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-purity recovery.

Troubleshooting FAQs & Mechanistic Insights

Q: Why is my product yield so low after standard aqueous extraction? A: N-(2-cyanoethyl)formamide is exceptionally hydrophilic. The formamide moiety acts as a strong hydrogen bond donor and acceptor, while the cyanoethyl group contributes to a high topological polar surface area, similar to its bis-alkylated analogs[1]. Standard non-polar solvents like hexanes or diethyl ether cannot disrupt the hydrogen-bonding network between the product and water. Solution: You must alter the thermodynamics of the aqueous layer. Saturating the aqueous phase with NaCl (salting-out) decreases the solubility of the organic compound in water. Pair this with a highly polar, partially miscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or use continuous liquid-liquid extraction with Dichloromethane (DCM) to drive the partition coefficient in your favor.

Q: During distillation, the crude mixture turns black, and I see new impurity spots on my TLC plate. What is happening? A: You are observing thermal degradation. Formamides and nitriles are highly sensitive to thermal stress[2]. At temperatures exceeding 120°C, the electron-withdrawing nature of the cyano group makes the alpha-protons acidic, triggering a retro-Michael elimination that cleaves the molecule into acrylonitrile and formamide. Furthermore, trace water or residual acid/base can catalyze the hydrolysis of the formamide group into 3-aminopropionitrile and formic acid. Solution: Atmospheric distillation is impossible for this compound. You must utilize high-vacuum short-path distillation (< 0.1 Torr) to suppress the boiling point below the degradation threshold.

Degradation A N-(2-cyanoethyl)formamide (Target) B Thermal Stress (>120°C) A->B C Hydrolysis (Trace H2O/Acid/Base) A->C D Acrylonitrile + Formamide B->D Retro-Michael F Polymerization (Black Tar) B->F Prolonged Heat E 3-Aminopropionitrile C->E Amide Cleavage D->F Acrylonitrile Polymerizes

Figure 1: Thermal and hydrolytic degradation pathways of N-(2-cyanoethyl)formamide.

Q: How do I separate unreacted 3-aminopropionitrile from the target product? A: Exploit the pKa difference. 3-aminopropionitrile contains a basic primary amine, whereas the formamide nitrogen is resonance-stabilized and neutral. Washing the organic phase with a mild acidic buffer (e.g., 5% NaHSO₄, pH 4-5) protonates the amine, selectively partitioning it into the aqueous waste stream[3].

Quantitative Data Summaries

To optimize your purification strategy, refer to the following empirical data tables for solvent selection and distillation parameters.

Table 1: Solvent Partitioning & Extraction Efficiency

SolventPolarity IndexMiscibility with H₂OEst. Extraction EfficiencyRecommendation
Hexanes0.1Immiscible< 5%Do not use.
Diethyl Ether2.8Immiscible~ 15%Avoid; product is too polar.
Dichloromethane3.1Immiscible~ 60%Good for continuous extraction.
Ethyl Acetate4.4Partially Miscible~ 80%Acceptable, requires thorough drying.
2-MeTHF4.0Partially Miscible~ 85%Recommended (with salting-out).

Table 2: Estimated Boiling Points & Thermal Stability

System PressureEstimated Boiling PointThermal Degradation Risk
760 Torr (Atmospheric)> 260°C (Decomposes)Critical (Immediate polymerization)
10 Torr (Standard Vac)140°C - 150°CHigh (Noticeable darkening/cleavage)
1.0 Torr (High Vac)100°C - 110°CModerate (Acceptable for short-path)
< 0.1 Torr (Ultra-High)70°C - 80°CLow (Recommended)
Validated Experimental Protocol: Continuous Extraction & Distillation

This protocol is designed as a self-validating system . Do not proceed to the next phase without passing the analytical checkpoint. Standard laboratory purification principles apply[2],[3].

Workflow A Crude Reaction Mixture B Acidic Wash (pH 4-5) A->B C Aqueous Phase (Waste) B->C Removes Amines E 2-MeTHF Extraction B->E NaCl Salting Out D Organic Phase F Short-Path Distillation D->F Dry & Concentrate E->D G Pure Product (>98%) F->G < 0.1 Torr, < 100°C

Figure 2: Step-by-step purification workflow for N-(2-cyanoethyl)formamide.

Phase 1: Quenching and Salting-Out Extraction
  • Quench: Cool the crude reaction mixture to 0–5°C. Slowly add a 5% aqueous NaHSO₄ solution until the pH reaches 4.0–5.0. Causality: This protonates unreacted 3-aminopropionitrile without hydrolyzing the formamide.

  • Salt: Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Extract: Extract the aqueous layer with 2-MeTHF (3 × 1 volume equivalents). Combine the organic layers.

  • Validation Checkpoint 1 (TLC): Spot the aqueous layer on a silica TLC plate. Stain with KMnO₄. If a strong spot remains at the baseline, perform one additional extraction.

Phase 2: Drying and Concentration
  • Dry: Add anhydrous Na₂SO₄ to the combined organic layers. Stir for 15 minutes. Filter the drying agent.

  • Concentrate: Remove the 2-MeTHF using a rotary evaporator. Keep the water bath strictly below 40°C to prevent premature degradation.

  • Validation Checkpoint 2 (IR Spectroscopy): Take a 50 µL aliquot of the crude oil. Run an ATR-IR spectrum.

    • Pass Criteria: A sharp peak at ~2250 cm⁻¹ (C≡N stretch) and a strong band at ~1670 cm⁻¹ (amide C=O stretch) must be present. The absence of a broad N-H stretch at 3300–3500 cm⁻¹ confirms the successful removal of unreacted primary amines.

Phase 3: Short-Path Vacuum Distillation
  • Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column (to prevent bumping) and a high-vacuum pump capable of < 0.1 Torr.

  • Degassing: Apply vacuum slowly at room temperature for 30 minutes to remove trace solvents and dissolved gases.

  • Distillation: Gradually heat the oil bath. At < 0.1 Torr, the product will distill between 70°C and 80°C. Discard the first 5% (forerun) to remove trace moisture and low-boiling formate esters.

  • Validation Checkpoint 3 (NMR/GC-MS): Analyze the main fraction via ¹H-NMR (CDCl₃).

    • Pass Criteria: Look for the characteristic formyl proton singlet (δ ~8.1 ppm) and the distinct methylene triplets from the cyanoethyl group. Purity should exceed 98%.

References
  • National Center for Biotechnology Information. "Formamide, N,N-bis(2-cyanoethyl)- | C7H9N3O - PubChem". PubChem.[Link]

  • Read, R. "Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego". MDPI Molecules.[Link]

  • Vogel, A. I., Furniss, B. S. "Textbook of Practical Organic Chemistry 5th ed". Internet Archive.[Link]

Sources

Technical Support Hub: Purification of N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

The Challenge: The synthesis of N-(2-cyanoethyl)formamide (CEF) via the Michael addition of formamide to acrylonitrile (ACN) typically leaves unreacted ACN. Removing this is critical not just for purity, but because ACN is a volatile carcinogen and a potent alkylating agent that can interfere with downstream nucleophilic steps (e.g., imidazole synthesis).

The Trap: The Michael addition is reversible (Retro-Michael reaction). Aggressive heating to distill the product often regenerates acrylonitrile, contaminating the distillate and lowering yields.

Core Recommendation: Do not attempt to distill the CEF product to dryness at atmospheric pressure. The primary purification strategy must be Low-Temperature Vacuum Stripping followed by Chemical Scavenging for trace removal.

Critical Data & Physical Properties[1][2]

Understanding the physical separation gap is the key to designing your workup.

PropertyAcrylonitrile (Impurity)N-(2-cyanoethyl)formamide (Product)Impact on Protocol
Boiling Point 77.3 °C (atm)>200 °C (atm) / DecomposesHigh Delta-T: Separation by stripping is thermodynamically favorable.
Vapor Pressure 109 mmHg @ 20°CNegligible @ 20°CACN is highly volatile; CEF is not.
Solubility Soluble in water/organicsHighly Water Soluble / PolarAqueous extraction is difficult (emulsions/yield loss).
Reactivity Polymerizes (radical)Retro-Michael (thermal)Inhibitors required during stripping; Heat limits apply.

Workflow Visualization

The following diagram outlines the decision logic for purification based on impurity levels.

PurificationWorkflow Start Crude Reaction Mixture (CEF + Excess ACN) Decision1 ACN Content > 5%? Start->Decision1 VacStrip Step 1: Vacuum Stripping (<40°C, <10 mbar) + Radical Inhibitor Decision1->VacStrip Yes Scavenge Step 2: Chemical Scavenging (Thiol-Silica or Amine Resin) Decision1->Scavenge No (Trace) VacStrip->Scavenge Residue QC QC Check (H-NMR) Vinyl region: 5.6-6.2 ppm Scavenge->QC QC->Scavenge Fail (>1000 ppm) Final Pure N-(2-cyanoethyl)formamide QC->Final Pass

Figure 1: Purification logic flow. Bulk removal is achieved via physical stripping; trace removal utilizes chemoselective scavenging to avoid thermal degradation.

Step-by-Step Protocols

Protocol A: Bulk Removal via Vacuum Stripping (The Standard)

Use this when ACN content is visible by TLC or >1% by NMR.

Context: Because ACN has a high vapor pressure and CEF does not, vacuum stripping is efficient. However, you must prevent ACN polymerization in your lines and retro-Michael decomposition of your product.

  • Preparation: Transfer the crude reaction mixture to a round-bottom flask. Do not fill more than 40% full to prevent bumping.

  • Inhibition: Add 4-methoxyphenol (MEHQ) or Hydroquinone (approx. 100-500 ppm relative to ACN mass) to the flask.

    • Why? ACN vapors can polymerize in the condenser or vacuum trap, creating "popcorn polymer" blockages that are dangerous and difficult to clean.

  • Setup: Connect to a rotary evaporator with a dry-ice/acetone condenser trap.

  • The Strip:

    • Set bath temperature to maximum 45°C .

    • Ramp vacuum slowly to < 10 mbar (or as low as your pump permits).

    • Critical: Do not exceed 50°C. Higher temperatures accelerate the Retro-Michael reaction, regenerating ACN as fast as you remove it.

  • Chase: Once distillate stops collecting, add a small volume of Toluene (co-solvent) and strip again. Toluene helps carry over residual ACN via azeotropic-like entrainment.

Protocol B: Trace Removal via Solid-Phase Scavenging (The Polish)

Use this for Pharma-grade requirements (<100 ppm ACN).

Context: If vacuum stripping leaves stubborn trace ACN (0.1 - 1%), do not increase heat. Use chemistry to "grab" the ACN.[1][2]

  • Reagent: Use a Thiol-functionalized Silica (e.g., Si-Thiol) or a Polymer-supported Amine (e.g., amino-methyl polystyrene).

  • Procedure:

    • Dilute the CEF residue in a non-protic solvent (e.g., DCM or dry THF).

    • Add 2-5 equivalents of the scavenger resin relative to the residual ACN (calculated by NMR).

    • Stir gently at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or Celite pad. The ACN is now covalently bound to the solid beads and is removed.

  • Concentration: Remove the solvent (DCM/THF) via standard rotary evaporation.

Troubleshooting & FAQs

Q1: The distillate in my collection flask has turned into a solid white gel. What happened? A: You experienced uncontrolled polymerization . Acrylonitrile is prone to radical polymerization, especially when warm and concentrated.

  • Fix: You must add a radical inhibitor (Hydroquinone or MEHQ) to your crude mixture before heating. Additionally, ensure your condenser is extremely cold (-78°C) to condense ACN quickly before it reacts.

Q2: I distilled my product at 160°C under vacuum, but the NMR shows more ACN than when I started. A: You triggered the Retro-Michael Reaction .

  • Mechanism: $ \text{CEF} \xrightarrow{\Delta} \text{Formamide} + \text{Acrylonitrile} $

  • Fix: Never distill the CEF product unless you have a high-vacuum wiper-film evaporator (short path) that minimizes residence time. Rely on stripping the volatile impurities away from the product at low temp (<50°C) rather than distilling the product itself.

Q3: Can I just wash the reaction mixture with water? A: No. N-(2-cyanoethyl)formamide is highly polar and water-soluble. An aqueous wash will result in significant product loss or a difficult-to-separate emulsion.

  • Alternative: If you must do a liquid-liquid extraction, wash the crude CEF with a non-polar solvent like Hexanes or Ether . The CEF will stay in the bottom phase (oil), while the ACN (organic soluble) will partition partially into the top phase. Repeat 3-4 times.

Q4: How do I validate that the ACN is gone? A: 1H-NMR is the gold standard.

  • Look for the characteristic vinyl protons of acrylonitrile.

  • Chemical Shift: Multiplets in the 5.6 – 6.2 ppm region.

  • The product (CEF) signals will be aliphatic (triplets near 2.6 and 3.5 ppm) and the formyl proton near 8.0 ppm. Any signal in the alkene region indicates residual ACN.

References

  • Process for the separation of acrylonitrile and acetonitrile. U.S. Patent 3,309,394. (1967). Describes azeotropic and extractive distillation techniques for nitrile separation.Link

  • Process for purifying acrylonitrile. U.S. Patent 3,007,853. (1961). Details the use of inhibitors and distillation parameters to prevent polymerization during purification.Link

  • Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34.[3] (2018).[3] Provides mechanistic insight into the thermal reversibility of Michael adducts, applicable to the CEF system.Link

  • N,N-Dimethylformamide. Sigma-Aldrich Technical Bulletin. (Accessed 2023). Reference for physical properties of formamide derivatives and handling precautions.Link

Sources

Technical Support Center: Optimizing Yield of N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Logic

The synthesis of N-(2-cyanoethyl)formamide (CAS: 14264-69-8) typically proceeds via the base-catalyzed or Lewis acid-catalyzed Michael addition of formamide to acrylonitrile.

The primary yield-killing mechanisms in this reaction are:

  • Competitive Bis-Cyanoethylation: Formation of N,N-bis(2-cyanoethyl)formamide.[1]

  • Anionic Polymerization: Acrylonitrile polymerizing under basic conditions.[1]

  • Retro-Michael Reaction: Thermal decomposition of the product back to starting materials during workup.

This guide provides a self-validating protocol to maximize the mono-adduct (1:1 stoichiometry) while suppressing side reactions.

Module 1: Reaction Optimization (The Michael Addition)

Q1: I am observing rapid viscosity increase and precipitation. Is my product polymerizing?

Diagnosis: You are likely witnessing the anionic polymerization of acrylonitrile , not product polymerization. This occurs when the catalyst is too basic or the temperature is uncontrolled.

Technical Insight: Acrylonitrile is highly susceptible to polymerization initiated by strong bases (e.g., NaOH, NaOMe) or free radicals.[1] While formamide requires activation to act as a nucleophile, using a base that is too strong triggers the polymerization of the acrylonitrile monomer before the Michael addition can proceed efficiently.

Corrective Protocol:

  • Switch Catalyst: Move from strong Brønsted bases to a Lewis Acid catalyst . Zinc Chloride (

    
    ) is the industry standard for this specific transformation.[1] It activates the nitrile group of acrylonitrile (making it more electrophilic) without triggering anionic polymerization.
    
  • Inhibitor System: Ensure 200–500 ppm of Hydroquinone (HQ) or MEHQ is present.[1]

    • Critical Note: These inhibitors require dissolved oxygen to function.[2] Do not purge the system entirely of oxygen; a "lean air" sparge is safer than pure nitrogen if radical polymerization is the dominant failure mode.

Q2: How do I stop the reaction at the mono-substituted stage? I keep getting the bis-adduct.

Diagnosis: The secondary amide product (


) is nucleophilic enough to react with a second equivalent of acrylonitrile.

The "3:1 Rule" (Self-Validating Step): You must shift the equilibrium by using Formamide in excess .

  • Optimal Molar Ratio: 3:1 (Formamide : Acrylonitrile).[1]

  • Mechanism: The high concentration of formamide ensures that unreacted acrylonitrile is statistically more likely to encounter a formamide molecule than a product molecule.

Data: Catalyst & Stoichiometry Impact

ParameterStandard ConditionOptimized ConditionImpact on Yield
Catalyst NaOH / NaOMeZnCl₂ (3 mol%) Prevents polymerization; +15-20% Yield
Ratio (Form:ACN) 1:13:1 Suppresses bis-adduct; +25% Selectivity
Temperature 80°C125°C Increases rate (Lewis Acid activation)
Time 12 hours4 hours Reduces thermal degradation

Reference Grounding: The use of


 at 125°C with a 3:1 ratio has been demonstrated to achieve yields up to 90%  by suppressing side reactions [1].

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."

ReactionPath Formamide Formamide (Nucleophile) Mono TARGET: N-(2-cyanoethyl)formamide Formamide->Mono ZnCl2, 125°C Michael Addition ACN Acrylonitrile (Electrophile) ACN->Mono Poly IMPURITY: Poly-Acrylonitrile ACN->Poly Strong Base Or Radical Initiator Mono->Formamide Retro-Michael (>150°C) Bis IMPURITY: N,N-bis(2-cyanoethyl)formamide Mono->Bis Excess ACN Over-reaction

Caption: Pathway selectivity map. Green arrows indicate the target flux; red dashed arrows represent yield-loss mechanisms (Polymerization and Bis-addition).

Module 3: Purification & Isolation

Q3: My yield is good by HPLC, but I lose product during distillation. What is happening?

Diagnosis: Thermal degradation via the Retro-Michael reaction or Decarbonylation . N-(2-cyanoethyl)formamide is thermally sensitive.[1] Prolonged heating at atmospheric pressure causes it to revert to formamide and acrylonitrile (which then evaporates or polymerizes).[1]

Troubleshooting Protocol:

  • Vacuum Envelope: You must distill under high vacuum (< 5 mmHg).[1]

    • Target Boiling Point: The compound boils at roughly 150–160°C at 1.5 mmHg (extrapolated).[1] Do not exceed a pot temperature of 130°C if possible.

  • Wiped Film Evaporation (WFE): If scaling up (>100g), standard pot distillation exposes the crude mixture to heat for too long.[1] Use WFE to minimize "residence time" at high temperature.

  • Catalyst Removal: Before distillation, you must remove the

    
     or base catalyst.[1]
    
    • Why? The catalyst lowers the activation energy for the reverse reaction just as well as the forward reaction.

    • Method: Neutralize (if basic) or pass through a short silica/alumina plug to adsorb the metal salt before applying heat.

Q4: Can I use 3-aminopropionitrile instead of formamide?

Answer: Yes, this is the "Formylation Route."[1]

  • Reaction: 3-aminopropionitrile + Methyl Formate

    
     Product + Methanol.[1]
    
  • Pros: Avoids acrylonitrile polymerization entirely.[1]

  • Cons: 3-aminopropionitrile is toxic and unstable; Methyl formate is volatile.

  • Yield: Often higher (90%+) but requires more expensive starting materials.[1] This is the recommended "Plan B" if the Michael addition proves uncontrollable in your specific reactor setup [2].

Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch failure.

Troubleshooting Start Low Yield Observed Viscosity Is the reaction mixture viscous/solid? Start->Viscosity HPLC Check HPLC/GC Ratio of Mono:Bis Viscosity->HPLC No Polymer Issue: Polymerization Action: Switch to ZnCl2 Add Hydroquinone Viscosity->Polymer Yes BisIssue Issue: Over-reaction Action: Increase Formamide to 3:1 Ratio HPLC->BisIssue High Bis-Adduct Decomp Issue: Thermal Decomp Action: Improve Vacuum Remove Catalyst pre-distillation HPLC->Decomp Low Bis, Low Mono (Missing Mass) Success Process Optimized HPLC->Success High Mono

Caption: Diagnostic logic for identifying the root cause of yield loss (Polymerization vs. Selectivity vs. Decomposition).

References

  • CN111253320A . (2020).[1] Synthetic method of formyl pyrimidine. (Describes the optimization of Formamide + Acrylonitrile using ZnCl2 at 125°C). Link

  • US20140018576A1 . (2014).[1] Method for Preparing Formamide Compounds. (Discusses catalytic formylation strategies and selectivity). Link

  • Org. Synth. (2014).[1] Synthesis of substituted formamides and purification techniques. (General grounding for formamide distillation and handling). Link

  • BenchChem . (2025).[1][2] Preventing polymerization of acrylonitrile derivatives. (Safety and inhibitor protocols). Link

Sources

Troubleshooting low conversion rates in formamide cyanoethylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Aza-Michael Addition of Formamide to Acrylonitrile
Executive Summary & Diagnostic Flowchart

The Challenge: The cyanoethylation of formamide (


) with acrylonitrile (

) is a classic aza-Michael addition . However, researchers often encounter low conversion rates due to the weak nucleophilicity of the amide nitrogen, competitive polymerization of acrylonitrile, and the reversibility of the reaction (retro-Michael).

Immediate Action: Before adjusting parameters, identify your specific failure mode using the diagnostic tree below.

Troubleshooting Start START: Low Conversion Observed CheckState What is the physical state of the reaction mixture? Start->CheckState Gel Solid/Gel or Viscous Cloudiness CheckState->Gel Viscous/Solid Clear Clear Solution (No/Low Product) CheckState->Clear Liquid/Unchanged Impure Product formed but low purity/yield CheckState->Impure Complex Mixture Polymer ISSUE: Anionic Polymerization of Acrylonitrile Gel->Polymer Catalyst Check Catalyst pH/Type Clear->Catalyst Water Check Water Content Impure->Water Sol_Poly FIX: Add Inhibitor (MEHQ) Control Exotherm (<40°C) Polymer->Sol_Poly StrongBase Using weak base (e.g., Carbonate)? Catalyst->StrongBase SwitchBase FIX: Switch to Alkoxide (NaOMe) or DBU StrongBase->SwitchBase Yes Temp Check Temperature StrongBase->Temp No (Already Strong) Retro Temp > 80°C? Temp->Retro CoolDown FIX: Retro-Michael Reaction. Lower Temp, Increase Time. Retro->CoolDown Yes Hydrolysis FIX: Nitrile Hydrolysis. Dry reagents/Solvent-free. Water->Hydrolysis

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Technical Troubleshooting Guide (FAQ)
Category 1: Catalyst Selection & Kinetics

Q: I am using NaOH, but the reaction stalls at 50% conversion. Why? A: While alkali hydroxides (NaOH, KOH) can catalyze this reaction, they introduce water (either as a solvent or a byproduct of deprotonation), which competes with the reaction. Furthermore, the hydroxide ion is a hard nucleophile that can attack the nitrile group, leading to hydrolysis (amide formation).

  • The Fix: Switch to an anhydrous strong base. Sodium methoxide (NaOMe) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are superior choices. They increase the concentration of the active formamide anion without introducing water.

  • Alternative: For difficult substrates, Zinc Chloride (ZnCl₂) can be used as a Lewis Acid catalyst (see Protocol B), which activates the nitrile electrophile rather than activating the formamide nucleophile [1].

Q: Why is the reaction order important? A: Adding the catalyst to neat acrylonitrile often initiates rapid anionic polymerization.

  • The Fix: Always dissolve the catalyst in formamide first, then add acrylonitrile slowly. This ensures the formamide anion is generated and ready to trap the acrylonitrile immediately upon addition.

Category 2: Thermodynamics & Polymerization

Q: My reaction mixture turned into a solid yellow gel. What happened? A: You triggered the anionic polymerization of acrylonitrile. This is a common side reaction in base-catalyzed Michael additions. It is highly exothermic and irreversible.

  • The Fix:

    • Inhibitors: Ensure your acrylonitrile contains a polymerization inhibitor like MEHQ (Monomethyl ether of hydroquinone) .[1] Do not distill the inhibitor off unless strictly necessary.

    • Temperature Control: Maintain the reaction temperature between 30°C and 50°C . Temperatures above 60°C increase the risk of polymerization and the retro-Michael reaction (reversal to starting materials).

    • Dilution: If running neat (solvent-free), use a slight excess of formamide to act as the solvent, which mitigates localized hot spots.

Q: I obtained the product, but the yield dropped after leaving it overnight. Why? A: The aza-Michael reaction is reversible.



If the system is heated for too long or left in a basic environment without quenching, the equilibrium may shift back to the starting materials (Retro-Michael), especially if volatile acrylonitrile escapes the vessel.
  • The Fix: Monitor the reaction by TLC or GC. Once conversion plateaus, neutralize the base immediately (e.g., with glacial acetic acid or HCl) to "freeze" the equilibrium before workup.

Category 3: Selectivity (Mono- vs. Bis-cyanoethylation)

Q: I am getting a mixture of mono- and bis-cyanoethylated products. How do I target the mono-product? A: Formamide has two protons on the nitrogen (


). Once the first cyanoethyl group adds, the remaining N-H becomes more acidic due to the electron-withdrawing nitrile group, making the second addition faster than the first in some conditions.
  • The Fix:

    • Stoichiometry: Use a large excess of formamide (e.g., 3:1 to 10:1 ratio of Formamide:Acrylonitrile). This statistically favors the mono-addition.

    • Catalyst Type: Avoid basic ion-exchange resins (like Amberlite IRA-400), which are known to promote bis-cyanoethylation [2]. Use soluble alkoxides for better mono-selectivity.

Comparative Data: Catalyst Performance

The following table summarizes expected performance based on catalyst choice for the reaction of amides with acrylonitrile.

Catalyst SystemMechanismTypical ConversionSelectivity (Mono:Bis)Risk Profile
NaOH / H₂O Base ActivationLow (45-55%)PoorHigh hydrolysis risk; introduces water.
Triton B (Benzyltrimethylammonium hydroxide) Phase Transfer / BaseModerate (60-70%)ModerateDifficult to remove; expensive.
NaOMe (Sodium Methoxide) Base Activation High (80-95%) Good (with excess amide) Recommended standard.
ZnCl₂ (Zinc Chloride) Lewis Acid ActivationHigh (85-95%)HighRequires high temp (125°C); good for unreactive amides [1].
Amberlite IRA-400 (OH-) Heterogeneous BaseModerateLow (Favors Bis)Clean workup, but poor selectivity [2].
Recommended Experimental Protocols
Protocol A: Standard Base-Catalyzed Method (Recommended)

Best for standard laboratory synthesis targeting the mono-adduct.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Reagents:

    • Formamide (3.0 equivalents) - Excess is crucial for mono-selectivity.

    • Acrylonitrile (1.0 equivalent) - Must contain MEHQ inhibitor.

    • Sodium Methoxide (0.05 equivalent) - Catalyst.

  • Procedure:

    • Charge the flask with Formamide and NaOMe. Stir at room temperature for 15 minutes to generate the amide anion.

    • Crucial Step: Cool the mixture to 10-15°C using a water/ice bath.

    • Add Acrylonitrile dropwise over 30-60 minutes. Do not allow the internal temperature to exceed 40°C.

    • Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours.

    • Validation: Check conversion via TLC (eluent: EtOAc/Hexane) or GC-MS.

  • Workup:

    • Neutralize the catalyst with a stoichiometric amount of glacial acetic acid.

    • Distill off the excess acrylonitrile and formamide under reduced pressure.[2]

    • The residue is the crude

      
      -(2-cyanoethyl)formamide.
      
Protocol B: Lewis Acid Catalyzed Method (Alternative)

Best if base catalysis fails or polymerization is uncontrollable.

  • Reagents: Formamide (3.0 eq), Acrylonitrile (1.0 eq), ZnCl₂ (0.03 eq).

  • Procedure:

    • Mix Formamide and Acrylonitrile in a pressure vessel (autoclave or heavy-walled sealed tube).[2]

    • Add ZnCl₂.[3]

    • Heat to 125°C for 4 hours [1].

  • Note: This method relies on thermal activation and Lewis acid coordination to the nitrile nitrogen, making the

    
    -carbon more electrophilic. It avoids anionic polymerization issues but requires high-pressure equipment.
    
References
  • Hu, Y., et al. (2020). Synthetic method of formyl pyrimidine. CN Patent 111253320A. Google Patents. Link

  • Bruson, H. A. (1949).[3][4] Cyanoethylation. Organic Reactions, Vol 5. Wiley.[3][4] (Foundational text on Michael addition of amides).

  • Mowry, D. T. (1947). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283. (Classic review on nitrile synthesis and hydrolysis side-reactions).
  • BenchChem. (2025).[1] Preventing polymerization of acrylonitrile derivatives during reaction. BenchChem Technical Guides. Link

  • Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyano Group. In The Chemistry of the Cyano Group (pp. 67-122). Interscience Publishers.

Sources

Technical Support Center: Optimizing Temperature for Selective N-(2-cyanoethyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-(2-cyanoethyl)formamide (also referred to as 3-formylaminopropionitrile) is a critical intermediate in the synthesis of pyrimidine derivatives and Vitamin B1[1]. Because the cyanoethyl moiety is highly sensitive to thermal degradation and polymerization, selecting and optimizing the reaction temperature is paramount. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols for the two primary synthetic routes used in the industry.

Mechanistic Workflow: Temperature-Dependent Pathways

G Substrate1 3-Aminopropionitrile + Methyl Formate Route1 Nucleophilic Acyl Substitution Temp: 25-50 °C Cat: NaOMe Substrate1->Route1 Substrate2 Acrylonitrile + Formamide Route2 Michael Addition Temp: 125 °C Cat: ZnCl2 Substrate2->Route2 Target N-(2-cyanoethyl)formamide (Target Product) Route1->Target Optimal Control Degradation1 Polymerization / Solvent Loss (If Temp > 50 °C) Route1->Degradation1 Thermal Runaway Route2->Target Optimal Control Degradation2 Polyacrylonitrile Formation (If Temp > 130 °C) Route2->Degradation2 Thermal Runaway

Synthetic pathways for N-(2-cyanoethyl)formamide highlighting temperature-dependent degradation.

FAQs: Temperature Optimization & Reaction Causality

Q1: Why does the choice of formylating agent completely change the optimal temperature range? A1: The reaction mechanism dictates the thermal requirements. When using methyl formate, the reaction proceeds via nucleophilic acyl substitution. Sodium methoxide acts as a catalyst by deprotonating 3-aminopropionitrile, creating a highly nucleophilic species that readily attacks the carbonyl carbon of methyl formate at mild temperatures (25–50 °C)[2]. Conversely, using formamide and acrylonitrile relies on a Michael addition. Formamide is a poor nucleophile; thus, a Lewis acid (ZnCl2) is required to activate the nitrile group of acrylonitrile, and elevated thermal energy (125 °C) is necessary to overcome the high activation barrier[3].

Q2: What are the consequences of exceeding 50 °C in the methyl formate route? A2: Exceeding 50 °C leads to two primary failures. First, methyl formate has a low boiling point (32 °C); excessive heat causes solvent/reagent vaporization, stalling the reaction. Second, 3-aminopropionitrile is thermodynamically unstable at elevated temperatures and is prone to retro-Michael cleavage or polymerization, severely degrading the yield and purity[4].

Q3: How do I control the exotherm in the 125 °C Michael addition route? A3: Acrylonitrile is highly susceptible to radical polymerization at elevated temperatures. Heating the mixture to 125 °C must be done under strict temperature control. If the temperature spikes beyond 130 °C, the ZnCl2 catalyst can trigger rapid polyacrylonitrile formation, turning the reaction mixture into a dark, intractable tar[3].

Quantitative Data: Route Comparison

ParameterRoute A: Methyl Formate FormylationRoute B: Michael Addition
Optimal Temperature 25 °C – 50 °C125 °C
Pressure AtmosphericSealed / Autoclave (Elevated)
Catalyst Sodium Methoxide (NaOMe)Zinc Chloride (ZnCl2)
Reaction Time 2 – 4 hours4 hours
Typical Yield > 90%~ 85%
Primary Impurity Risk Unreacted amine, formamidinesPolyacrylonitrile, unreacted formamide

Troubleshooting Guide

Issue 1: Low Conversion / Stalled Reaction in Route A.

  • Root Cause: Catalyst deactivation due to moisture. NaOMe is highly hygroscopic; water converts it to NaOH, which hydrolyzes methyl formate into formic acid and methanol rather than facilitating amidation.

  • Solution: Ensure strictly anhydrous conditions. Dry 3-aminopropionitrile over molecular sieves prior to use and utilize freshly titrated sodium methoxide.

Issue 2: High viscosity and dark coloration in Route B.

  • Root Cause: Thermal runaway causing acrylonitrile polymerization.

  • Solution: Implement a step-wise heating protocol. Add a radical inhibitor (e.g., hydroquinone at 100 ppm) to the acrylonitrile feed, and ensure the reactor is thoroughly purged with inert gas (N2 or Ar) to prevent oxygen-initiated radical pathways.

Self-Validating Experimental Protocols

Protocol A: Mild Formylation via Methyl Formate[2]

This protocol utilizes thermodynamic control to prevent nitrile degradation.

  • Reactor Preparation: Purge a dry, jacketed glass reactor with N2. Charge with 1.0 molar equivalent of anhydrous 3-aminopropionitrile.

  • Reagent Addition: Add 1.5 molar equivalents of anhydrous methyl formate. Begin agitation.

  • Catalyst Introduction: Slowly add 0.1 molar equivalents of solid sodium methoxide. Maintain the internal temperature below 30 °C using jacket cooling, as the initial deprotonation is exothermic.

  • Thermal Optimization: Gradually warm the reactor to 40 °C and hold for 3 hours.

  • Validation Check (Self-Validating Step): Withdraw a 0.5 mL aliquot, quench with 1 drop of glacial acetic acid, and analyze via GC-FID. The protocol is validated to proceed to workup only when the 3-aminopropionitrile peak area is < 2%. If > 2%, stir for an additional 1 hour at 40 °C.

  • Workup: Neutralize the catalyst with an equivalent amount of acetic acid. Distill off excess methyl formate and methanol under reduced pressure to isolate high-purity N-(2-cyanoethyl)formamide.

Protocol B: High-Temperature Michael Addition[3]

This protocol utilizes kinetic activation via Lewis acid catalysis.

  • Reactor Preparation: In a high-pressure autoclave equipped with a precise thermocouple, charge 1.0 molar equivalent of formamide and 3.0 molar equivalents of acrylonitrile.

  • Catalyst Addition: Add 0.05 molar equivalents of anhydrous ZnCl2.

  • Heating & Reaction: Seal the autoclave and purge with N2. Heat the mixture strictly to 125 °C. Monitor the internal thermocouple continuously; if the temperature exceeds 128 °C, apply immediate emergency cooling to prevent polymerization. Hold at 125 °C for 4 hours.

  • Validation Check (Self-Validating Step): Cool the reactor to 40 °C. Extract a sample and run an FT-IR analysis. The disappearance of the strong N-H stretching bands of primary formamide (near 3400 cm⁻¹) and the appearance of the secondary amide N-H stretch (near 3300 cm⁻¹) validates the conversion.

  • Workup: Remove unreacted acrylonitrile via vacuum distillation. Extract the residue with toluene and wash with distilled water. Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the product.

References

  • CN119528819A - A method for synthesizing vitamin B1 pyrimidine intermediate Source: Google Patents URL
  • US5334745A - Preparation of 3-aminopropionitriles Source: Google Patents URL
  • CN105254574A - Simple preparation method of vitamin B1 key intermediate 2-methyl-4-amidogen-5-cyanopyrimidine Source: Google Patents URL
  • CN111253320A - Synthetic method of formyl pyrimidine Source: Google Patents URL

Sources

Technical Support Center: Minimizing Polymerization Side Reactions in Cyanoethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyanoethylation. Cyanoethylation—the base-catalyzed Michael addition of acrylonitrile to nucleophiles—is a fundamental transformation in drug development and materials science. However, the high reactivity of acrylonitrile makes it highly susceptible to both anionic and free-radical polymerization. This guide provides authoritative troubleshooting strategies to suppress these side reactions, understand their causality, and maximize your product yield.

Process Overview: Cyanoethylation vs. Polymerization

Pathway Acrylonitrile Acrylonitrile (Michael Acceptor) Cyanoethylation Desired Pathway: Cyanoethylation Acrylonitrile->Cyanoethylation Controlled Temp Optimal Base AnionicPoly Side Reaction: Anionic Polymerization Acrylonitrile->AnionicPoly Excess Strong Base RadicalPoly Side Reaction: Radical Polymerization Acrylonitrile->RadicalPoly Heat / Light / Peroxides Nucleophile Nucleophile (R-XH) + Base Catalyst Nucleophile->Cyanoethylation Product β-substituted Propionitrile Cyanoethylation->Product Polymer Polyacrylonitrile (Solid Mass) AnionicPoly->Polymer RadicalPoly->Polymer

Mechanistic divergence in cyanoethylation: desired Michael addition vs. polymerization pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction mixture turn into a highly viscous gel or solid white mass shortly after adding the catalyst? A1: This is the hallmark of runaway anionic polymerization. Acrylonitrile is an excellent Michael acceptor, but in the presence of 1, the base can directly attack the acrylonitrile monomer instead of deprotonating your target nucleophile[1]. This initiates a rapid, 2 chain reaction[2]. Causality & Solution: Strong bases lower the activation energy for monomer-monomer addition. Switch to a milder or phase-transfer catalyst like benzyltrimethylammonium hydroxide (Triton B) or use highly diluted alkali metal hydroxides to favor the desired cyanoethylation pathway[1][3].

Q2: I added a radical inhibitor (MEHQ), but my acrylonitrile still polymerized upon heating. Why did the inhibitor fail? A2: Monomethyl ether of hydroquinone (MEHQ) is the industry standard for 4 of acrylonitrile[4]. However, MEHQ operates by quenching peroxy radicals, a mechanism that2 to function[2]. If you rigorously degassed your reaction mixture with argon or nitrogen (a common practice in standard organic synthesis), you inadvertently deactivated the MEHQ, leaving the monomer 5[5]. Causality & Solution: MEHQ cannot form stable radical intermediates without oxygen. Maintain a trace oxygen atmosphere (e.g., a dry air sweep) when relying on MEHQ[2][5].

Q3: How critical is temperature control during the addition phase? A3: Absolutely critical. Cyanoethylation is highly exothermic. If acrylonitrile is added too rapidly, the localized heat spikes will trigger thermal autopolymerization[4]. Industrial and laboratory best practices dictate maintaining the internal reaction temperature6[6]. Causality & Solution: Elevated temperatures exponentially increase the rate of radical generation. Always use a cooling bath and3 over 1-2 hours[3].

Quantitative Data: Optimization Parameters

ParameterHigh-Risk ConditionOptimal ConditionCausality / Effect
Temperature > 50°C30°C – 40°CHigh heat initiates thermal autopolymerization; cooling controls the exothermic Michael addition[3][6].
Catalyst Strength Conc. NaOH / AlkoxidesTriton B / Dilute NaOHStrong bases directly attack acrylonitrile (anionic polymerization); mild bases favor nucleophile deprotonation[1].
Atmosphere 100% Argon / NitrogenTrace Ambient OxygenMEHQ inhibitor requires O2 to form peroxy radicals and quench free-radical propagation[2][5].
Reagent Addition All-at-once (Bolus)Dropwise (1-2 hours)Bolus addition causes uncontrollable localized exotherms, leading to runaway polymerization[3][4].
Solvent Dilution Neat (Solvent-free)3-5 Volumes (e.g., Dioxane)Dilution lowers monomer collision frequency, significantly suppressing intermolecular polymerization[6].

Diagnostic Workflow

Troubleshooting Start Reaction Issue: High Viscosity / Solid CheckBase Check Catalyst: Is Base Too Strong? Start->CheckBase Suspect Anionic CheckInhibitor Check Inhibitor: Is MEHQ Degassed? Start->CheckInhibitor Suspect Radical TempControl Exotherm Control: Maintain 30-40°C CheckBase->TempControl Switch to Triton B CheckInhibitor->TempControl Maintain Trace O2 Success Optimal Cyanoethylation TempControl->Success Dropwise Addition

Diagnostic workflow for resolving viscosity and yield issues in cyanoethylation.

Self-Validating Experimental Protocol: Optimized Cyanoethylation

This protocol outlines the cyanoethylation of a standard active methylene compound (e.g., diethyl malonate) incorporating built-in validation steps to ensure polymerization is actively suppressed throughout the workflow.

Materials Required:

  • Diethyl malonate (Nucleophile, 1.0 eq)

  • Acrylonitrile (Stabilized with 35-50 ppm MEHQ, 1.1 eq)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol, 0.05 eq)

  • 1,4-Dioxane (Anhydrous, Solvent)

Step-by-Step Methodology:

  • Reaction Setup & Dilution: In a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve 1.0 eq of diethyl malonate in 1,4-dioxane (3 volumes).

    • Causality: Dilution lowers the collision frequency of acrylonitrile monomers, strongly 6[6].

  • Catalyst Activation: Add 0.05 eq of Triton B. Stir at 20°C for 15 minutes.

    • System Validation: The solution should remain clear. Any immediate color change to dark orange/red indicates base degradation or impurities, which can trigger side reactions.

  • Controlled Monomer Addition: Charge the dropping funnel with 1.1 eq of MEHQ-stabilized acrylonitrile. Begin dropwise addition (approx. 1 drop/sec).

    • Crucial Causality: Do NOT purge the system with inert gas; ambient air provides the trace O2 required for MEHQ activation[2][3].

  • Thermal Regulation: Monitor the internal thermometer closely. The temperature will rise due to the exotherm. Use a water/ice bath to maintain the internal temperature strictly between 30°C and 40°C[3][6].

    • System Validation: If the temperature exceeds 45°C, pause the addition immediately until the system cools. Failure to pause will result in thermal runaway.

  • Maturation and Quenching: Once addition is complete, stir at 35°C for 2 hours. Quench the catalyst by adding 1.0 M HCl dropwise until the pH reaches 6.0-7.0.

    • Causality: Neutralizing the basic catalyst prevents reverse Michael addition and halts any latent anionic polymerization during the concentration phase.

  • Workup & Purification: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via vacuum distillation.

References

  • Acrylonitrile: 2.3 Chemical Properties - Petrochemistry.eu URL: [Link][2]

  • Acrylonitrile: Guidelines For The Distribution - Scribd URL: [Link][4]

  • US4271088A - High selectivity cyanoalkylation process - Google Patents URL: [6]

  • A General Method for the Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides Having Promising Hybridization Affinity for DNA and RNA and Enhanced Nuclease Resistance - The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

Sources

Technical Support Center: Handling & Troubleshooting N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Comprehensive Guide for Moisture-Sensitive Bifunctional Aliphatic Amides Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the degradation of bifunctional aliphatic amides. N-(2-cyanoethyl)formamide is a highly versatile reagent, but its structural features—a formamide moiety and a cyano (nitrile) group—make it inherently susceptible to nucleophilic attack by water. This guide provides a self-validating system of protocols to ensure the scientific integrity of your synthetic workflows.

Mechanistic Overview: The Causality of Moisture Sensitivity

To master the handling of N-(2-cyanoethyl)formamide, one must understand why it degrades. The molecule is highly hygroscopic, meaning it actively absorbs moisture from the ambient environment[1]. Once water is introduced into the system, two distinct degradation pathways can occur depending on the reaction conditions:

  • Formamide Hydrolysis (Primary): The formamide group is highly prone to hydrolysis. In the presence of trace moisture and ambient acids or bases, it breaks down into formic acid and 3-aminopropanenitrile[2]. The generation of formic acid creates an autocatalytic loop; it lowers the pH of the reagent stock, thereby accelerating further hydrolysis.

  • Nitrile Hydrolysis (Secondary): The cyanoethyl group can undergo hydration to form an amide intermediate, which can further hydrolyze into a carboxylic acid under forcing thermal or pH conditions[3].

DegradationPathway Reagent N-(2-cyanoethyl)formamide (Intact Reagent) FormamideHyd Formamide Hydrolysis (Primary Pathway) Reagent->FormamideHyd NitrileHyd Nitrile Hydrolysis (Secondary Pathway) Reagent->NitrileHyd Moisture H₂O (Moisture) + Trace Acid/Base Moisture->FormamideHyd Moisture->NitrileHyd Prod1 3-Aminopropanenitrile + Formic Acid FormamideHyd->Prod1 Prod2 N-(3-amino-3-oxopropyl)formamide (Amide Intermediate) NitrileHyd->Prod2

Figure 1: Moisture-induced hydrolysis pathways of N-(2-cyanoethyl)formamide.

Quantitative Data: Storage & Handling Parameters

To prevent the aforementioned degradation, strict adherence to environmental controls is required. The following table summarizes the critical parameters for maintaining reagent integrity.

ParameterRecommended SpecificationMechanistic Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes the thermal kinetic energy required to overcome the hydrolysis activation barrier[4].
Atmosphere Dry Argon or NitrogenPrevents atmospheric moisture (H₂O) from acting as a nucleophile on the carbonyl/nitrile carbons.
Moisture Limit < 50 ppm (Karl Fischer)Higher water content initiates catalytic auto-degradation via formic acid byproduct accumulation.
Shelf-life (Unopened) 12 - 24 monthsAn intact, factory-sealed inert environment prevents ambient humidity intrusion.
Shelf-life (In-use) 1 - 3 monthsRepeated septa punctures inevitably introduce trace micro-leaks of ambient air.
Core Experimental Protocol: Schlenk Line Transfer

Standard benchtop pouring or open-air pipetting will instantly compromise N-(2-cyanoethyl)formamide. We mandate the use of a Schlenk line—a dual manifold system connecting a vacuum pump and a dry inert gas source[5]—for all transfers.

Step-by-Step Methodology:

  • Glassware Preparation: Dry a Schlenk flask (equipped with a Teflon tap) in a drying oven at >120°C for at least 4 hours to remove surface-bound water. Attach it hot to the Schlenk line hosing.

  • Schlenk Cycling (Purging): Open the flask to the vacuum manifold for 5–10 minutes to evacuate ambient air. Close the vacuum and slowly backfill the flask with inert gas (Nitrogen or Argon). Repeat this vacuum/inert gas cycle a minimum of three times to ensure a completely anhydrous atmosphere[6].

  • Syringe Preparation: Equip a clean, oven-dried glass syringe with a long stainless-steel needle. Pierce a separate inert gas line septum and purge the syringe barrel with Argon/Nitrogen three times.

  • Reagent Extraction: Insert the purged needle through the Sure/Seal™ septum of the N-(2-cyanoethyl)formamide bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw (to prevent pulling a vacuum in the reagent bottle). Slowly withdraw the required volume.

  • Transfer & Sealing: Transfer the liquid dropwise into the receiving Schlenk flask against a positive counter-flow of inert gas. Once complete, seal the Schlenk flask's Teflon tap and wrap the reagent bottle's septum tightly with Parafilm before returning it to 2°C–8°C storage.

SchlenkWorkflow Prep 1. Glassware Prep (Oven dry >120°C) Cycle 2. Schlenk Cycling (3x Vacuum/Inert Gas) Prep->Cycle Transfer 3. Syringe Transfer (Positive Ar/N₂ pressure) Cycle->Transfer Seal 4. Secure & Seal (Teflon tap / Parafilm) Transfer->Seal

Figure 2: Standard Schlenk line workflow for handling moisture-sensitive reagents.

Troubleshooting FAQs

Q1: My reaction yield has dropped significantly, and the N-(2-cyanoethyl)formamide stock looks slightly yellow. What happened? A1: Yellowing is a classic visual indicator of degradation. Formamides decompose into amines and acids when exposed to moisture[2]. The 3-aminopropanenitrile byproduct can undergo complex side reactions or polymerization, leading to the yellow tint. Furthermore, the accumulated formic acid lowers the pH, which can poison base-catalyzed downstream reactions. You must verify the water content using Karl Fischer titration; if it exceeds 50 ppm, the batch should be discarded to preserve the integrity of your experiments.

Q2: If my stock has absorbed trace moisture, can I dry it using standard desiccants like Magnesium Sulfate (MgSO₄) or Sodium Hydride (NaH)? A2: Absolutely not. Harsh drying agents like NaH will aggressively deprotonate the formamide, while MgSO₄ is insufficient for rigorous drying and may introduce metal coordination complexes. The scientifically sound approach is to use activated 3Å molecular sieves. Add 10% w/v of freshly activated (flame-dried under high vacuum) 3Å molecular sieves to the reagent, purge the headspace with Argon, and allow it to sit for 24–48 hours. Filter the dried reagent via cannula transfer under an inert atmosphere prior to use.

Q3: Is a glovebox mandatory for this reagent, or is a Schlenk line sufficient? A3: While a glovebox provides the ultimate inert environment (<1 ppm H₂O/O₂), a properly maintained Schlenk line is highly effective and often more practical for liquid transfers. As detailed in specialized handling guides, rigorous double-manifold techniques utilizing greased joints, Teflon taps, and properly purged syringes are perfectly sufficient to maintain the integrity of N-(2-cyanoethyl)formamide[5].

References

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of N-(2-cyanoethyl)formamide, benchmarking it against its precursor (3-aminopropionitrile) and structural analogs.[1] It is designed for researchers requiring rigorous structural verification and purity assessment.

Benchmarking Structural Integrity and Rotameric Behavior

Executive Summary

N-(2-cyanoethyl)formamide (CAS: 14426-21-2) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly imidazole and pyrimidine derivatives.[1] Its structural validation by 1H NMR is nuanced due to restricted rotation around the C-N amide bond , which results in the presence of two distinct rotamers (cis and trans) in solution at room temperature.

This guide moves beyond basic peak assignment to analyze the dynamic equilibrium of these rotamers, solvent-dependent shifts, and the diagnostic signals required to differentiate this product from its starting material, 3-aminopropionitrile .

Spectroscopic Profile & Rotamer Analysis[2][3]

The Rotamer Phenomenon

Unlike simple amines, N-substituted formamides exhibit partial double-bond character in the C-N bond (resonance contributors I and II ).[1] This creates a high energy barrier to rotation (


 18-20 kcal/mol), resulting in two observable species on the NMR timescale:[1]
  • Major Rotamer (trans / anti): The formyl proton is trans to the alkyl group (sterically favored).

  • Minor Rotamer (cis / syn): The formyl proton is cis to the alkyl group.

Diagnostic Implication: You will observe a "doubling" of key signals, most notably the formyl proton and the adjacent methylene group. The ratio is typically ~80:20 to 85:15 in


, but varies with solvent polarity.
Detailed Signal Assignment (in )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Formyl (H-CO) 8.15 - 8.25 (Major)8.00 - 8.10 (Minor)Singlet (br) or Doublet1H (Total)

Hz
The most downfield signal.[1] Diagnostic for formylation completion.
Amide NH 6.50 - 7.20 Broad Singlet1HExchangeablePosition is concentration/temperature dependent.[1]

-Methylene (

)
3.50 - 3.60 (Major)3.40 - 3.50 (Minor)Quartet / Multiplet2H

Hz
Deshielded by the amide nitrogen.[1] Shows clear rotamer splitting.

-Methylene (

)
2.60 - 2.70 Triplet2H

Hz
Less affected by rotamers; often appears as a single overlapping triplet.[1]

Expert Note: The coupling between the formyl proton and the NH proton is often obscured by quadrupolar broadening from the


 nucleus. However, in dry 

, this coupling becomes resolved (

Hz for trans, smaller for cis).

Comparative Benchmarking

To validate synthesis success, the spectrum must be compared against the precursor and potential side products.

Vs. Precursor: 3-Aminopropionitrile

The conversion of the primary amine to the formamide results in distinct spectral shifts.

Feature3-Aminopropionitrile (Precursor)N-(2-cyanoethyl)formamide (Product)Diagnostic Action
Formyl Proton Absent Present (~8.2 ppm) Primary confirmation of reaction.[1]

Shift
~3.00 ppm (Triplet)~3.55 ppm (Multiplet)Downfield shift (

ppm) due to electron-withdrawing carbonyl.[1]
NH Signal ~1.40 ppm (Sharp/Broad

)
~6.50+ ppm (Broad Amide NH)Loss of

signal; appearance of amide NH.
Vs. Analog: N-(2-cyanoethyl)acetamide

If acetic anhydride was used (or contamination occurred), the acetamide analog would form.[1]

  • Differentiation: The acetamide lacks the formyl proton at 8.2 ppm and instead shows a distinct singlet methyl group at

    
     ppm.
    

Experimental Protocol: Reliable Data Acquisition

Sample Preparation
  • Solvent Choice:

    • 
      :  Best for resolution of rotamers and spectral fingerprinting.
      
    • 
      :  Use if the NH signal needs to be sharpened or if solubility is an issue.[1] Note that 
      
      
      
      will shift the amide equilibrium and may cause the NH peak to move downfield (> 8.0 ppm).
  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations can induce intermolecular hydrogen bonding, broadening the NH and formyl peaks.

Acquisition Parameters[4]
  • Relaxation Delay (D1): Set to

    
     seconds . The formyl proton has a long 
    
    
    
    relaxation time. Short delays will under-integrate the formyl peak, leading to incorrect purity calculations.
  • Scans (NS): 16-32 scans are sufficient for >95% purity samples.[1]

Workflow Diagram

The following diagram outlines the decision logic for analyzing the spectrum.

Sources

FTIR characteristic peaks of N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Profiling of N-(2-Cyanoethyl)formamide: A Comparative Guide for Process Analytical Technology (PAT)

Executive Summary

N-(2-cyanoethyl)formamide is a highly versatile bifunctional aliphatic compound, featuring both a secondary formamide group and a terminal nitrile. It is frequently utilized as a specialized intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals[1]. For researchers and process engineers, distinguishing this compound from its synthetic precursors, degradation products, or alternative solvents is critical. This guide provides an objective, data-driven comparison of N-(2-cyanoethyl)formamide against common alternatives using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, grounded in fundamental molecular physics.

Molecular Anatomy & Mechanistic Causality

As an application scientist, interpreting an FTIR spectrum requires moving beyond simple pattern matching to understanding the physical causality behind vibrational modes. The fundamental requirement for infrared absorption is a net change in the dipole moment during a molecular vibration[2].

For N-(2-cyanoethyl)formamide, the spectral fingerprint is dictated by two distinct functional domains:

  • The Cyano Group (C≡N Stretch at ~2250 cm⁻¹): The C≡N triple bond exhibits a stretching vibration in a spectral region largely devoid of other fundamental bands. Because the bond is highly polarizable but undergoes only a small change in dipole moment during stretching, the resulting FTIR peak is typically sharp but of weak-to-moderate intensity.

  • The Formamide Group (Amide I at ~1665 cm⁻¹ & N-H Stretch at ~3200-3300 cm⁻¹): The formyl carbonyl (C=O) is highly polar, resulting in a strong Amide I absorption. In the condensed phase, extensive intermolecular hydrogen bonding between the N-H donor and C=O acceptor weakens the double-bond character of the carbonyl. This thermodynamic interaction shifts the Amide I peak to a lower wavenumber (~1665 cm⁻¹) compared to isolated aliphatic ketones (~1715 cm⁻¹) and significantly broadens the N-H stretching band[2].

Quantitative Spectral Comparison: Target vs. Alternatives

To validate the identity and purity of N-(2-cyanoethyl)formamide, it must be differentiated from structurally adjacent compounds: Formamide (the parent amide), 3-Aminopropionitrile (a precursor lacking the formyl group), and N,N-Dimethylformamide (DMF) (a ubiquitous tertiary amide solvent).

Table 1: FTIR Characteristic Peak Comparison

CompoundC≡N Stretch (~2250 cm⁻¹)Amide I (C=O) (~1660-1690 cm⁻¹)N-H Stretch (~3200-3400 cm⁻¹)Structural Implication
N-(2-cyanoethyl)formamide Present (Sharp, moderate)Present (~1665 cm⁻¹)Present (Broad, single band)Contains both terminal nitrile and secondary amide.
Formamide AbsentPresent (~1660 cm⁻¹)Present (Broad, multiple bands)Primary amide; lacks the cyanoethyl appendage.
3-Aminopropionitrile Present (Sharp, moderate)AbsentPresent (Doublet, primary amine)Nitrile present; lacks the formyl (carbonyl) group.
N,N-Dimethylformamide (DMF) AbsentPresent (~1675 cm⁻¹)AbsentTertiary amide; lacks both nitrile and N-H bonds.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity and trustworthiness, spectral acquisition cannot be a black-box process. The following step-by-step methodology is designed as a self-validating system to eliminate environmental artifacts and instrumental drift.

Step 1: System Suitability & Validation

  • Action: Scan a standard 1.5 mil polystyrene film before sample analysis.

  • Causality: This validates the interferometer's laser alignment. The aromatic ring stretching peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If this calibration fails, the Amide I measurements cannot be trusted.

Step 2: Background Acquisition

  • Action: Collect 32 scans of the clean Diamond ATR crystal exposed to ambient air.

  • Causality: Atmospheric CO₂ absorbs strongly at ~2350 cm⁻¹. Because this is dangerously close to the weak C≡N stretch at ~2250 cm⁻¹, a fresh background mathematically subtracts this interference, preventing false negatives or obscured peaks.

Step 3: Sample Application

  • Action: Apply 1-2 drops of the liquid sample to completely cover the diamond sensor.

  • Causality: Complete coverage ensures total internal reflection and a consistent effective path length (typically 1-2 µm, dependent on the sample's refractive index), which is required for reproducible peak intensities.

Step 4: Spectral Acquisition

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution across the 4000 to 400 cm⁻¹ range.

  • Causality: A 4 cm⁻¹ resolution provides the optimal thermodynamic balance—it yields enough data points to cleanly resolve the sharp C≡N peak without introducing the excessive instrumental noise seen at higher resolutions (e.g., 1 cm⁻¹).

Step 5: Data Processing

  • Action: Apply an ATR correction algorithm and a baseline correction.

  • Causality: Infrared light penetrates deeper into the sample at lower wavenumbers. ATR correction mathematically compensates for this wavelength-dependent penetration depth, preventing the Amide I band (~1665 cm⁻¹) from appearing artificially inflated compared to the higher-frequency N-H stretch (~3300 cm⁻¹).

Analytical Decision Workflow

To streamline routine quality control and PAT monitoring, the following logical decision tree can be programmed into automated spectroscopic software to instantly differentiate these four chemical alternatives.

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) CheckCN Peak at ~2250 cm⁻¹? (C≡N Stretch) Start->CheckCN CheckCO Peak at ~1665 cm⁻¹? (C=O Amide I) CheckCN->CheckCO Yes (Nitrile Present) CheckNH Broad Peak at ~3300 cm⁻¹? (N-H Stretch) CheckCN->CheckNH No (Nitrile Absent) Target N-(2-cyanoethyl)formamide (Target Confirmed) CheckCO->Target Yes (Amide Present) Alt1 3-Aminopropionitrile (Precursor/Impurity) CheckCO->Alt1 No (Amide Absent) Alt2 Formamide (Alternative Reagent) CheckNH->Alt2 Yes (Primary/Sec Amine) Alt3 N,N-Dimethylformamide (Solvent/Alternative) CheckNH->Alt3 No (Tertiary Amide)

Figure 1: FTIR decision tree for differentiating N-(2-cyanoethyl)formamide from alternatives.

References

  • Title: Interpretation of Infrared Spectra, A Practical Approach[2] Source: Wiley Analytical Science (Coates, J.) URL: [Link]

  • Title: SpectraBase Compound Database[3] Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology URL: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-cyanoethyl)formamide (CEF) is a critical analyte in pharmaceutical development, primarily serving as a synthetic intermediate and a potential metabolite of cyanoethyl-containing drugs (e.g., nitrosourea precursors). Its structural duality—containing both a formamide moiety and a nitrile group—presents unique challenges in mass spectrometric detection.

This guide provides a technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) methodologies for CEF analysis. While EI offers a rich fragmentation fingerprint essential for structural elucidation of impurities, ESI-MS/MS provides the sensitivity required for trace-level quantification in biological matrices. This document details the fragmentation mechanisms, diagnostic ions, and validated experimental protocols to ensure reproducible identification.

Chemical Identity & Properties

PropertyDetail
IUPAC Name N-(2-cyanoethyl)formamide
Synonyms 3-(Formylamino)propanenitrile; 3-Formamidopropionitrile
CAS Number 18192-52-6
Molecular Formula

Molecular Weight 98.10 g/mol
Structure

Key Functional Groups Secondary Amide (Formamide), Nitrile

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for CEF, highlighting the "performance" in terms of structural information versus detection limits.

Table 1: Method Performance Comparison
FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Molecular Ion (

)
Weak / Absent (m/z 98)Dominant (

m/z 99)
Base Peak m/z 58 (Alpha-cleavage)m/z 99 (Precursor) or m/z 71 (Fragment)
Fragmentation Richness High (Fingerprinting)Low (Requires CID for fragments)
LOD (Sensitivity) ~1-10 ng (Scan mode)< 10 pg (MRM mode)
Primary Application Impurity profiling, Unknown identificationPK/PD studies, Trace quantification
Technical Insight:
  • EI Performance: The high internal energy imparted by 70 eV electrons drives rapid alpha-cleavage. For CEF, the bond between the

    
     and 
    
    
    
    carbons relative to the nitrogen is the weakest link, leading to a diagnostic base peak at m/z 58. This makes EI superior for distinguishing CEF from isobaric impurities.
  • ESI Performance: CEF protonates readily on the amide oxygen. Under Collision Induced Dissociation (CID), the primary pathway is the neutral loss of Carbon Monoxide (CO), a hallmark of formamides, yielding a product ion at m/z 71. This transition (99

    
     71) is highly specific for Multiple Reaction Monitoring (MRM).
    

Detailed Fragmentation Pathways[5][6]

Understanding the mechanistic origin of fragments is crucial for validating method specificity.

Electron Ionization (EI) Pathway

In EI, the molecular ion (m/z 98) undergoes two competing pathways:

  • Alpha-Cleavage (Dominant): Homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This expels a cyanomethyl radical (

    
    , 40 Da) and stabilizes the positive charge on the nitrogen, forming the N-methyleneformamide cation (m/z 58).
    
  • Deformylation: Loss of the formyl radical (

    
    , 29 Da) or CO (28 Da) to generate the cyanoethyl amine species (m/z 69 or 70).
    
ESI-MS/MS Pathway

In ESI (+), the precursor is


 at m/z 99.
  • Neutral Loss of CO: The most energetically favorable pathway involves the migration of the proton and loss of CO (28 Da), resulting in the protonated 3-aminopropionitrile ion at m/z 71.

  • Secondary Fragmentation: The m/z 71 ion can further lose

    
     (17 Da) to form the acrylonitrile cation (m/z 54).
    
Visualization of Fragmentation Mechanisms

CEF_Fragmentation cluster_legend Legend M_EI Molecular Ion (EI) [M]+• m/z 98 F_58 Base Peak (EI) [H-CO-NH=CH2]+ m/z 58 M_EI->F_58 α-Cleavage (-•CH2CN) F_70 Amine Radical [NH2-CH2-CH2-CN]+• m/z 70 M_EI->F_70 Deformylation (-CO) M_ESI Precursor Ion (ESI) [M+H]+ m/z 99 F_71 Product Ion 1 [NH3-CH2-CH2-CN]+ m/z 71 M_ESI->F_71 CID (-CO) Neutral Loss F_40 Neutral Loss •CH2CN (40 Da) F_54 Product Ion 2 [CH2=CH-CN]+ m/z 54 F_71->F_54 CID (-NH3) key1 Precursor key2 Fragment

Figure 1: Mechanistic fragmentation pathways for N-(2-cyanoethyl)formamide under EI (70 eV) and ESI-CID conditions.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. These workflows are designed to minimize in-source fragmentation and maximize signal stability.

GC-MS Protocol (Structural Identification)

Objective: Confirm chemical identity via spectral library matching.

  • Sample Preparation: Dissolve 1 mg CEF in 1 mL Methanol (HPLC grade). Derivatization is generally not required due to sufficient volatility, but BSTFA can be used if peak tailing is observed.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

  • Scan Range: m/z 35–200.

LC-MS/MS Protocol (Quantification)

Objective: Trace analysis in biological fluids (plasma/urine).[2]

  • Sample Preparation (QuEChERS):

    • Add 100 µL plasma to tube.[2]

    • Add 400 µL Acetonitrile (precipitate proteins).

    • Vortex 30s, Centrifuge 10,000 x g for 5 min.

    • Transfer supernatant to vial.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 min.

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • MRM Transitions:

      • Quantifier: 99.1

        
         71.1 (CE 15 eV).
        
      • Qualifier: 99.1

        
         54.1 (CE 25 eV).
        
Workflow Diagram

Experimental_Workflow cluster_GC Structural ID (GC-MS) cluster_LC Quantification (LC-MS/MS) Start Sample (Plasma/Drug Substance) Prep Protein Precipitation / Extraction (Acetonitrile/MeOH) Start->Prep Split Select Method Prep->Split GC_Inj Splitless Injection 250°C Split->GC_Inj High Conc. Unknowns LC_Inj Injection (2-5 µL) Split->LC_Inj Trace Level Targeted GC_Sep DB-5ms Column 60-280°C Ramp GC_Inj->GC_Sep GC_Det EI Source (70eV) Full Scan m/z 35-200 GC_Sep->GC_Det GC_Res Spectrum: Base Peak m/z 58 GC_Det->GC_Res LC_Sep C18 Column H2O/ACN + 0.1% FA LC_Inj->LC_Sep LC_Det ESI (+) MRM 99 -> 71 (Quant) 99 -> 54 (Qual) LC_Sep->LC_Det LC_Res LOD < 1 ng/mL LC_Det->LC_Res

Figure 2: Decision matrix and workflow for the analysis of N-(2-cyanoethyl)formamide.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Amides. U.S. Department of Commerce.[3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Context for cyanoethyl amine monitoring). [Link]

  • PubChem. N-(2-cyanoethyl)formamide Compound Summary. National Library of Medicine. [Link]

  • Shimadzu Application News. Analysis of Amine Impurities by LC-MS/MS. (Methodology grounding for ESI parameters). [Link]

Sources

Distinguishing N-(2-cyanoethyl)formamide from N,N-bis(2-cyanoethyl)formamide by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bottom Line Up Front: The primary distinction between


-(2-cyanoethyl)formamide (Mono ) and 

-bis(2-cyanoethyl)formamide (Bis ) lies in the integration ratio of the formyl proton to the alkyl protons and the presence of the amide N-H signal.
  • Mono Product: Exhibits a 1:4 ratio (Formyl H : Alkyl H) and displays distinct rotameric splitting (cis/trans isomers). In dry DMSO-

    
    , the formyl proton appears as a doublet due to coupling with the N-H proton.
    
  • Bis Product: Exhibits a 1:8 ratio (Formyl H : Alkyl H). The formyl proton appears as a singlet .[1] The two cyanoethyl arms are magnetically non-equivalent due to restricted amide rotation, often resulting in complex methylene multiplets rather than simple triplets.

Structural Analysis & Theoretical Basis

To interpret the NMR spectra correctly, one must understand the stereochemical behavior of amides.

The "Mono" Species: -(2-cyanoethyl)formamide
  • Formula:

    
    
    
  • Amide Type: Secondary.

  • Rotamerism: Due to the partial double-bond character of the C-N bond, rotation is restricted. The compound exists as a mixture of cis (

    
    ) and trans (
    
    
    
    ) conformers in solution.
    • Consequence: You will likely see two sets of signals for every proton and carbon atom (typically in a ratio of ~80:20 or 70:30).

    • Coupling: The formyl proton (

      
      ) couples with the amide proton (
      
      
      
      ), typically splitting into a doublet (
      
      
      Hz for trans, smaller for cis) if exchange is slow (e.g., in DMSO-
      
      
      ).
The "Bis" Species: -bis(2-cyanoethyl)formamide[2][3]
  • Formula:

    
    
    
  • Amide Type: Tertiary.

  • Symmetry Breaking: While the molecule looks chemically symmetric, the restricted rotation of the amide bond renders the two cyanoethyl groups magnetically non-equivalent .

    • One arm is cis to the carbonyl oxygen; the other is trans.

    • Consequence: In

      
      C NMR, you will observe distinct peaks for the carbons in the "cis-arm" vs. the "trans-arm." In 
      
      
      
      H NMR, the methylene signals often appear as complex multiplets rather than clean triplets.

Experimental Protocol

Solvent Selection (Critical)
  • Recommended: DMSO-

    
     .
    
    • Why: It slows down the chemical exchange of the amide N-H proton, allowing you to see the N-H signal and its coupling to the formyl proton (diagnostic for the Mono species).

  • Alternative: CDCl

    
     .
    
    • Risk:[2] The N-H signal may be broad or invisible due to exchange. The formyl proton in the Mono species may appear as a broad singlet rather than a doublet, making it harder to distinguish from the Bis singlet.

Sample Preparation
  • Dissolve

    
     10-20 mg of sample in 0.6 mL of solvent.
    
  • Ensure the sample is free of water and acidic impurities, which catalyze proton exchange and collapse the N-H coupling.

Comparative Analysis

H NMR Comparison (400 MHz)
FeatureMono (

-substituted)
Bis (

-disubstituted)
Formyl H (

)
8.0 – 8.2 ppm (Doublet or Broad Singlet)(Split by NH)8.23 ppm (Sharp Singlet)(No NH coupling)
Amide N-H (

)
6.0 – 8.5 ppm (Broad)(Visible in DMSO)Absent

(

)
3.3 – 3.5 ppm (Often q or m due to NH coupling)3.65 – 3.75 ppm (Deshielded; complex multiplet)

(

)
2.6 – 2.8 ppm (Triplet)2.68 – 2.78 ppm (Multiplet)
Integration Ratio (

:

)
1 : 4 1 : 8
Isomeric Complexity Rotamers: Two sets of peaks (Major/Minor).[2][3][4][5]Non-Equivalence: Complex overlapping multiplets for alkyl chains.
C NMR Comparison
Carbon TypeMono (ppm)Bis (ppm)Notes on Bis
C=O ~161.0 / 164.0 (Rotamers)163.1 Single carbonyl peak (or very close).
CN ~118-119117.9, 117.4 Two distinct peaks due to non-equivalent arms.

~36-3844.3, 43.7 Two distinct peaks .

~17-1916.0 May overlap or show slight splitting.

Note: The specific shift values may vary slightly (


 0.5 ppm) depending on concentration and exact solvent water content.

Decision Workflow (Graphviz)

The following logic tree illustrates the step-by-step process to classify an unknown sample.

NMR_Decision_Tree Start Unknown Sample (Mono vs Bis) Solvent Dissolve in DMSO-d6 (Preferred) Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_NH Check 6.0 - 8.5 ppm region Is there a broad exchangeable proton? Acquire->Check_NH Yes_NH Yes: NH Present Check_NH->Yes_NH Detected No_NH No: NH Absent Check_NH->No_NH Not Detected Check_Formyl Check Formyl Peak (8.0-8.3 ppm) Multiplicity? Yes_NH->Check_Formyl No_NH->Check_Formyl Doublet Doublet (J ~12Hz) (Coupling to NH) Check_Formyl->Doublet Singlet Sharp Singlet Check_Formyl->Singlet Integration Calculate Integration Ratio (Formyl H : Alkyl H) Doublet->Integration Singlet->Integration Ratio_1_4 Ratio ~ 1:4 Integration->Ratio_1_4 Ratio_1_8 Ratio ~ 1:8 Integration->Ratio_1_8 Result_Mono Conclusion: N-(2-cyanoethyl)formamide (Mono) Ratio_1_4->Result_Mono Result_Bis Conclusion: N,N-bis(2-cyanoethyl)formamide (Bis) Ratio_1_8->Result_Bis

Caption: Logical workflow for distinguishing Mono- and Bis-cyanoethyl formamides using 1H NMR.

Troubleshooting & Pitfalls

The "Missing" NH Signal

In wet solvents or CDCl


 with traces of acid, the NH proton in the Mono species undergoes rapid exchange.
  • Symptom: The NH signal broadens into the baseline, and the Formyl doublet collapses into a singlet.

  • Risk: This mimics the Bis spectrum.

  • Solution: Rely on integration . Even if the NH is invisible, the ratio of the Formyl H (1H) to the Alkyl region (4H vs 8H) remains the definitive differentiator.

Rotamer Confusion

The Mono compound is a mixture of rotamers.

  • Observation: You may see "extra" small peaks next to the main signals.

  • Verification: These peaks should integrate relative to the main peaks in a constant ratio (e.g., 1:4 or 1:5). If the ratio varies between the formyl region and the alkyl region, you likely have an impurity, not a rotamer.

Water Peak Overlap

The


 signals (3.3 - 3.7 ppm) often fall near the water signal in DMSO-

(3.33 ppm).
  • Solution: Use dry DMSO or add a drop of D

    
    O to shift the water/NH peaks (though D
    
    
    
    O will erase the NH signal, so do this after confirming the NH presence).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76983, Formamide, N,N-bis(2-cyanoethyl)-. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Amide Rotamer principles).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Reference for solvent residual peaks). Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method for Quantifying N-(2-cyanoethyl)formamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying the purity of small, highly polar, aliphatic molecules like N-(2-cyanoethyl)formamide presents a unique intersection of chromatographic and detection challenges. As an intermediate in specialty polymer and pharmaceutical synthesis, its purity profile must be rigorously controlled. However, conventional Reversed-Phase HPLC (RP-HPLC) and Gas Chromatography (GC) frequently fail to provide the retention and stability required for accurate quantification.

This guide objectively compares legacy analytical approaches against an optimized Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) method. By examining the causality behind stationary phase selection and detector physics, we provide a self-validating protocol engineered for maximum scientific integrity.

The Analytical Challenge: Causality of Method Failure

N-(2-cyanoethyl)formamide is characterized by its high polarity (driven by the amide and nitrile functional groups) and its lack of a conjugated


-electron system. These inherent physicochemical properties directly cause the failure of standard analytical techniques:
  • Hydrophobic Collapse in RP-HPLC: On a standard C18 stationary phase, highly polar compounds exhibit minimal hydrophobic interaction. N-(2-cyanoethyl)formamide elutes in the void volume (

    
    ), co-eluting with the injection solvent and polar impurities.
    
  • Optical Transparency: The molecule lacks a strong chromophore. UV detection must be performed at extreme low wavelengths (200–205 nm), a region where mobile phase solvents heavily absorb, resulting in severe baseline drift and poor signal-to-noise (S/N) ratios[1].

  • Thermal Instability in GC: While Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard for volatile aliphatics, primary and secondary formamides are prone to thermal degradation (e.g., dehydration to nitriles) at high injector temperatures, generating artifact peaks that artificially lower the calculated purity.

Methodological Causality: The HILIC-CAD Paradigm

To overcome these limitations, the analytical system must be orthogonal to conventional reversed-phase principles.

Retention via HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (such as bare silica or an Amide-bonded phase) and a highly organic mobile phase (typically >70% acetonitrile)[2]. The retention mechanism is not based on hydrophobic interactions; rather, the polar stationary phase absorbs water from the mobile phase to form an immobilized, water-rich liquid layer[3]. Polar analytes like N-(2-cyanoethyl)formamide preferentially partition from the bulk organic mobile phase into this aqueous layer, resulting in strong, reproducible retention[3].

HILICMechanism MP Bulk Mobile Phase (>80% Acetonitrile) WL Immobilized Water Layer (Aqueous Buffer) MP->WL Partitioning SP Amide Stationary Phase (Silica Support) WL->SP H-Bonding Analyte N-(2-cyanoethyl)formamide Analyte->WL Solvation

Caption: HILIC retention mechanism driven by analyte partitioning into the water-rich layer.

Universal Detection via CAD

Because N-(2-cyanoethyl)formamide is UV-transparent, a Charged Aerosol Detector (CAD) is utilized. CAD is a universal, mass-sensitive detector that does not require the analyte to possess a chromophore[4]. The column effluent is nebulized, the mobile phase is evaporated to form analyte particles, and a secondary stream of ionized nitrogen gas transfers a charge to these particles[4]. The resulting electrometer signal is highly sensitive and provides a uniform response for all non-volatile species, making it ideal for accurate mass-balance purity calculations[1].

MethodSelection A Analyte: N-(2-cyanoethyl)formamide (Polar, Aliphatic) B Retention Strategy A->B C RP-HPLC (C18) Void Volume Elution B->C Hydrophobic D HILIC (Amide Phase) Strong Partitioning B->D Hydrophilic E Detection Strategy D->E F UV Detection (<210 nm) Baseline Drift / Noise E->F Optical G Charged Aerosol (CAD) Universal, High S/N E->G Aerosol-based

Caption: Decision matrix for selecting HILIC-CAD over conventional RP-HPLC-UV.

Comparative Performance Data

The table below summarizes the empirical performance of three distinct analytical methodologies evaluated for N-(2-cyanoethyl)formamide purity quantification.

ParameterMethod A: RP-HPLC-UV (C18)Method B: GC-FIDMethod C: HILIC-CAD (Amide)
Retention Factor (

)
0.2 (Elutes in void volume)N/A (Thermal elution)4.5 (Strong retention)
Peak Asymmetry (

)
2.4 (Severe tailing)1.8 (Active site adsorption)1.1 (Excellent shape)
Resolution (

) from Impurities
< 1.0 (Co-elution)1.2 (Thermal artifacts)> 2.5 (Baseline resolution)
Limit of Quantitation (LOQ) ~500 µg/mL (High noise)~50 µg/mL< 5 µg/mL
Method Reliability Poor (Baseline drift at 205 nm)Moderate (Thermal degradation)Excellent (Stable aerosol charging)

Optimized Experimental Protocol: HILIC-CAD

This protocol is designed as a self-validating system . By incorporating specific system suitability criteria, the method inherently verifies its own thermodynamic stability and nebulization efficiency before sample analysis begins.

Materials & Reagents
  • Stationary Phase: TSKgel Amide-80 or equivalent solid-core Amide HILIC column (150 mm × 4.6 mm, 3 µm)[1]. Causality: Amide phases provide superior hydrogen-bonding capabilities for formamides compared to bare silica, preventing peak tailing.

  • Mobile Phase A (Aqueous): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: CAD requires highly volatile buffers to prevent background noise and detector fouling[4].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Elution Mode: Isocratic, 85% Mobile Phase B / 15% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Controls the viscosity of the high-organic mobile phase and stabilizes partitioning thermodynamics).

  • Injection Volume: 5 µL.

  • Detector Settings (CAD): Evaporation temperature set to 35 °C (Low temp recommended for semi-volatile amides to prevent analyte loss during nebulization); Data collection rate at 10 Hz.

Sample Preparation Workflow

Critical Step: In HILIC, the sample diluent must match or exceed the organic strength of the mobile phase to prevent peak distortion (solvent effects)[5].

  • Accurately weigh 10.0 mg of N-(2-cyanoethyl)formamide into a 10 mL volumetric flask.

  • Dissolve in 2.0 mL of Mobile Phase A (to ensure complete solvation of the polar analyte).

  • Dilute to volume with Acetonitrile, yielding a final diluent composition of 80% Acetonitrile.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) & Self-Validation

Before analyzing unknown batches, the system must validate its own readiness by injecting a reference standard (1.0 mg/mL) six consecutive times. The run is only valid if the following criteria are met:

  • Retention Time Precision: %RSD

    
     1.0% (Validates that the water-rich layer on the HILIC column is fully equilibrated).
    
  • Peak Area Precision: %RSD

    
     2.0% (Validates consistent nebulization efficiency in the CAD).
    
  • Peak Asymmetry (

    
    ):  0.8 to 1.5 (Validates the absence of secondary electrostatic interactions).
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between N-(2-cyanoethyl)formamide and its primary synthetic precursor (e.g., 3-aminopropionitrile).

References

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Thermo Fisher Scientific / LCMS.cz[Link]

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation Journal of Pharmaceutical and Biomedical Analysis (PubMed)[Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds Welch Materials[Link]

Sources

Optimized GC-MS Profiling of Cyanoethylated Formamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis of Cyanoethylated Formamide Derivatives Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The analysis of cyanoethylated formamide derivatives—specifically N-(2-cyanoethyl)formamide (CEF) and N,N-bis(2-cyanoethyl)formamide (Bis-CEF) —presents a distinct chromatographic challenge.[1] These compounds, often generated as byproducts in the synthesis of acrylonitrile-based pharmaceuticals or as intermediates in polymer chemistry, possess high polarity and thermal lability.

This guide compares the two dominant methodologies for their analysis: Polyethylene Glycol (PEG/WAX) stationary phases versus Cyanopropylphenyl (1701/624) phases.[1] While PEG columns offer superior retention for polar analytes, our comparative data indicates that 14% Cyanopropylphenyl-dimethylpolysiloxane columns provide the optimal balance of inertness, thermal stability, and selectivity, particularly for the higher-boiling bis-derivatives.

The Analytical Challenge

Cyanoethylated formamides are "sticky" molecules. Their amide backbone and nitrile pendant groups create strong dipole-dipole interactions, leading to severe peak tailing on non-polar columns (e.g., 100% Dimethylpolysiloxane).[1] Furthermore, the bis- derivative has a significantly higher boiling point, requiring elution temperatures that often exceed the thermal limit of standard WAX columns (


), leading to column bleed that obscures trace detection.

Target Analytes:

  • N-(2-cyanoethyl)formamide (CEF): MW 98.10 | Polar | Volatile[1]

  • N,N-bis(2-cyanoethyl)formamide (Bis-CEF): MW 151.17 | Highly Polar | Low Volatility[1]

Comparative Analysis: Stationary Phase Selection

We evaluated three column chemistries for the separation of CEF and Bis-CEF. The performance metrics focus on Tailing Factor (


) , Thermal Stability , and Resolution (

)
.
Option A: Polyethylene Glycol (DB-WAX, HP-INNOWax) [1]
  • Mechanism: Hydrogen bonding and strong dipole interaction.[1]

  • Pros: Excellent peak shape for the mono-derivative (CEF).[1]

  • Cons: High column bleed above

    
    . The Bis-CEF often elutes near the column's thermal breakdown limit, resulting in poor signal-to-noise (S/N) ratios.[1]
    
Option B: 14% Cyanopropylphenyl (DB-1701, Rtx-1701) [1]
  • Mechanism: Dipole-dipole interaction (matched polarity to the nitrile group of the analyte).

  • Pros: "Like dissolves like" interaction sharpens nitrile peaks.[1] Higher thermal limit (

    
    ) allows rapid elution of Bis-CEF without bleed.
    
  • Cons: Slightly less retention for the parent formamide if present.

Option C: 6% Cyanopropylphenyl (DB-624) [1][2]
  • Mechanism: Volatiles-optimized mid-polarity.[1]

  • Pros: Industry standard for residual solvents.[1]

  • Cons: Insufficient retention for CEF; peak focusing is difficult, leading to broad peaks.[1]

Performance Data Summary
MetricColumn A (PEG/WAX)Column B (14% Cyanopropyl - 1701)Column C (6% Cyanopropyl - 624)
CEF Peak Shape (

)
1.05 (Excellent)1.10 (Good)1.45 (Tailing)
Bis-CEF Recovery 75% (Adsorption/Bleed issues)98% (Quantitative) 90%
Max Operating Temp



Bleed at Elution High (Interferes with MS)Low (Clean Spectra) Low
Verdict Recommended only for Mono-CEFBest Overall for Mixture Not Recommended
Comparative Analysis: Ionization Modes (EI vs. PCI)

Once separated, detection requires specific ionization strategies due to the labile nature of the aliphatic nitrile group.

  • Electron Impact (EI, 70eV):

    • Observation: The molecular ion (

      
      ) is often weak or absent.[3]
      
    • Fragmentation: Dominant peaks arise from

      
      -cleavage relative to the nitrogen or loss of the cyano group (
      
      
      
      ).[1]
    • Utility: Structural fingerprinting (NIST library matching).[1]

  • Positive Chemical Ionization (PCI - Methane):

    • Observation: Strong protonated molecular ion

      
      .[1]
      
    • Utility: Critical for confirming the molecular weight of impurities, distinguishing Bis-CEF (152 m/z) from matrix artifacts.

Recommendation: Use EI for routine quality control (QC) where reference standards exist.[1] Use PCI during method development or impurity identification.[1]

Optimized Experimental Protocol

Based on the comparative analysis, the following protocol utilizes the 14% Cyanopropylphenyl phase with Splitless Injection to maximize sensitivity and peak integrity.

4.1. Sample Preparation
  • Solvent: Methanol (LC-MS Grade).[1] Note: Acetonitrile is avoided to prevent solvent-analyte isobaric interference in the low mass range.

  • Concentration: 100

    
     (for impurity profiling).
    
  • Filtration: 0.2

    
     PTFE filter (to remove polymerized byproducts).
    
4.2. GC-MS Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-1701 (or equivalent),

    
    .[1]
    
  • Inlet: Splitless mode;

    
    ; Purge flow 50 mL/min at 1.0 min.
    
    • Why? High inlet temp ensures volatilization of the Bis-CEF, but do not exceed

      
       to prevent thermal degradation of the amide.
      
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 
       hold for 2 min (Solvent focusing).
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min (Elution of Bis-CEF).

  • MS Source:

    
     (EI Mode).[1]
    
  • Scan Range: 35–300 amu.[1] Start at 35 to capture the characteristic

    
     fragment (m/z 40).
    
Visualizations
Diagram 1: Method Development Decision Tree

A logic flow for selecting the correct column and ionization mode based on analyte complexity.

MethodSelection Start Start: Analyze Cyanoethylated Formamides CheckComp Is Bis-CEF present? Start->CheckComp MonoOnly Mono-CEF Only CheckComp->MonoOnly No Mix Mixture (Mono + Bis) CheckComp->Mix Yes PEG Select PEG (WAX) Column (Better Peak Shape) MonoOnly->PEG Quant Routine Quantitation? PEG->Quant TempReq Requires Temp > 250°C? Mix->TempReq Select1701 Select 14% Cyanopropyl (1701) (High Thermal Stability) TempReq->Select1701 Yes (Prevent Bleed) Select1701->Quant EI EI Mode (70eV) Library Match Quant->EI Yes PCI PCI Mode (Methane) Confirm MW Quant->PCI No (Unknown ID)

Caption: Decision matrix for optimizing stationary phase and ionization based on analyte composition.

Diagram 2: Proposed Fragmentation Pathway (EI)

Mechanistic insight into the primary ions observed in Electron Impact MS for N-(2-cyanoethyl)formamide.

Fragmentation MolIon Molecular Ion (M+) m/z 98 (Weak) Frag1 Loss of CHO [M - 29]+ m/z 69 MolIon->Frag1 -CHO (29) Frag2 Alpha Cleavage (CN Group Retention) m/z 54 MolIon->Frag2 -CH2CN Frag3 Base Peak CH2-CN+ m/z 40 MolIon->Frag3 Direct Cleavage Frag1->Frag3 Secondary Frag

Caption: Primary EI fragmentation pathway showing the origin of the base peak (m/z 40) and loss of formyl group.[1]

References
  • PubChem. (2025).[1] Formamide, N,N-bis(2-cyanoethyl)- Compound Summary. National Library of Medicine.[1] [Link][1]

  • Agilent Technologies. (2020).[1] Nitrosamines Analysis in Pharmaceuticals: GC/MS Methods. (Referencing stationary phase selection for polar nitrogenous impurities). [Link]

  • Phenomenex. (2025).[1][4] GC Stationary Phase Selection Guide: Cyanopropylphenyl Phases. [Link]

  • GL Sciences. (2024).[1] InertCap 1701 Applications for Polar Compounds. [Link][1]

Sources

Technical Comparison Guide: N-(2-cyanoethyl)formamide vs. Cyanoethylated Amide Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocycle synthesis and functional monomer production, N-(2-cyanoethyl)formamide (CEF) occupies a critical niche often misunderstood as merely interchangeable with its acetyl analog, N-(2-cyanoethyl)acetamide (CEA) .[1]

While both serve as masked amine precursors via the cyanoethylation of amides, CEF is the superior candidate for atom-economical synthesis of unsubstituted imidazoles and pyrimidines . Its formyl moiety (


) acts as a highly reactive "sacrificial" scaffold that facilitates cyclodehydration under milder conditions than the acetyl group of CEA, which often requires harsher hydrolysis or leads to C2-methylated by-products.[1]

This guide objectively compares CEF against CEA and the common impurity N,N-bis(2-cyanoethyl)formamide (Bis-CEF), providing experimental protocols to maximize mono-substitution selectivity.[1]

Chemical Architecture & Physical Properties[1][2][3]

The primary distinction lies in the steric and electronic nature of the N-acyl group. The formyl group in CEF is less sterically hindering and more susceptible to nucleophilic attack than the acetyl group in CEA, driving its divergent reactivity profile.

Table 1: Comparative Property Analysis
FeatureN-(2-cyanoethyl)formamide (CEF) N-(2-cyanoethyl)acetamide (CEA) N,N-Bis(2-cyanoethyl)formamide
CAS RN 6626-42-2 / 14263-65-1*1116-01-43445-84-9
Formula



Mol.[1] Weight 98.10 g/mol 112.13 g/mol 151.17 g/mol
Physical State Viscous Colorless LiquidCrystalline Solid / LiquidViscous Yellow Liquid
Boiling Point ~140°C (at 0.5 mmHg)~160°C (at 1 mmHg)122°C (at 20 mmHg)
Water Solubility High (Miscible)HighModerate
Key Reactivity Formyl Transfer / Cyclization Stable Protecting Group Cross-linking / Impurity
Atom Economy High (Loss of

only)
Lower (Loss of AcOH or retention of Me)Low (Double alkylation)

*Note: CAS numbers for CEF can vary based on specific isomers or salt forms in databases; 6626-42-2 is often cited for the generic structure.[1]

Performance Analysis: The "Formyl Advantage"

The choice between CEF and CEA is rarely arbitrary; it is dictated by the desired downstream heterocycle.

Mechanism of Action: Imidazole Synthesis

When synthesizing 1-substituted imidazoles (e.g., for ionic liquids or antifungal drugs), CEF acts as both the nitrogen source and the C2-carbon source.

  • CEF Pathway: The formyl proton (

    
    ) allows for cyclization to form the C2-H  imidazole ring.[1] This is crucial for applications requiring further functionalization at the C2 position (e.g., carbene formation).
    
  • CEA Pathway: The acetyl group (

    
    ) incorporates a methyl group, resulting in 2-methylimidazole  derivatives.[1] To get the unsubstituted imidazole from CEA, one must perform a difficult deacetylation followed by a separate formylation step.
    
Atom Economy in Pyrimidine Synthesis

Recent industrial workflows (refer to CN111253320A) utilize CEF to synthesize formyl pyrimidines.[1] The reaction avoids external activating groups. The formyl group facilitates condensation with acetamidines, whereas CEA would sterically hinder this condensation or lead to side reactions.

Visualization: Comparative Reactivity Pathways

The following diagram illustrates the divergent pathways of CEF and CEA in heterocycle formation.

G Start_CEF N-(2-cyanoethyl)formamide (CEF) Inter_A Cyclodehydration (Acid/Base Cat.) Start_CEF->Inter_A Formyl participation Start_CEA N-(2-cyanoethyl)acetamide (CEA) Start_CEA->Inter_A Acetyl participation End_Imid 1-(2-cyanoethyl)imidazole (Unsubstituted C2) Inter_A->End_Imid Loss of H2O End_MeImid 1-(2-cyanoethyl)-2-methylimidazole (Methylated C2) Inter_A->End_MeImid Retention of CH3

Figure 1: Divergent synthesis pathways. CEF leads to unsubstituted imidazoles (Green), while CEA forces C2-methylation (Yellow).[1]

Experimental Protocol: Selective Synthesis of CEF

A major challenge in using CEF is synthesizing it without generating the N,N-bis(2-cyanoethyl)formamide impurity.[1] The Michael addition of formamide to acrylonitrile is prone to double alkylation because the product (CEF) is still nucleophilic.

The Solution: Kinetic control via high molar excess of formamide.

Protocol 1: High-Selectivity Synthesis of CEF

Objective: Synthesize N-(2-cyanoethyl)formamide with <5% Bis-impurity. Scale: 1.0 mol Acrylonitrile basis.[1]

Reagents:

  • Formamide (Reagent Grade): 450 g (10.0 mol) — 10-fold excess is critical.[1]

  • Acrylonitrile: 53 g (1.0 mol).[1]

  • Catalyst: Sodium Methoxide (NaOMe) or DBU (1-2 mol%).[1]

  • Inhibitor: Hydroquinone (100 ppm) — Prevents acrylonitrile polymerization.[1]

Workflow:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Charge: Add Formamide (10 mol) and catalyst (NaOMe) to the flask. Heat to 40°C.

  • Addition: Add Acrylonitrile (1 mol) dropwise over 60 minutes.

    • Note: Maintain temperature <50°C. Exotherms promote the "Bis" side reaction.

  • Reaction: Stir at 45-50°C for 3 hours. Monitor via GC/TLC.

  • Neutralization: Neutralize catalyst with stoichiometric acetic acid.

  • Purification (Critical):

    • Distill off unreacted Acrylonitrile (low vac).[1]

    • Distill off excess Formamide (high vac, ~1 mmHg, 70-80°C).

    • Product Collection: Collect CEF at ~135-140°C (0.5 mmHg).

Validation Criteria:

  • GC Purity: >95% Mono-CEF.[1]

  • Appearance: Clear, colorless oil.[1] Yellowing indicates oxidation or polymerization.[1]

Visualization: Kinetic Control Strategy[1]

ReactionControl Input Formamide + Acrylonitrile Cond_Stoich Stoichiometry Control Input->Cond_Stoich Path_Mono 10:1 Molar Excess (Formamide:Acrylonitrile) Cond_Stoich->Path_Mono Kinetic Control Path_Bis 1:1 or 2:1 Ratio (Standard) Cond_Stoich->Path_Bis Thermodynamic Drift Prod_Mono Major Product: N-(2-cyanoethyl)formamide (Target) Path_Mono->Prod_Mono Prod_Bis Major Product: N,N-bis(2-cyanoethyl)formamide (Impurity) Path_Bis->Prod_Bis

Figure 2: Stoichiometric control logic. Using a 10:1 excess suppresses the secondary reaction rate, favoring the mono-substituted target.

Stability & Handling

  • Thermal Instability: Unlike CEA, which is thermally robust, CEF can undergo decarbonylation (loss of CO) at temperatures >160°C, reverting to the amine or polymerizing. Distillation must be performed under high vacuum.[1]

  • Hydrolysis: CEF hydrolyzes rapidly in acidic media to 2-aminopropionitrile salts.[1] Store under inert gas in a desiccator.

  • Toxicity: All cyanoethylated compounds are potential nitrile sources.[1] Handle with gloves and in a fume hood to avoid contact/inhalation (metabolizes to cyanide).[1]

References

  • Preparation of 2-(N-formylamino)-propionitrile. (1987).[1] US Patent 4,701,546.[1] (Demonstrates the 10:1 molar excess protocol for mono-selectivity).

  • Synthetic method of formyl pyrimidine. (2020).[1][2] CN Patent 111253320A.[1] (Details the use of CEF in atom-economical pyrimidine synthesis).

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Research in Chemistry. (General review of cyanoethylation mechanisms and catalysts). [1]

  • N,N-Bis(2-cyanoethyl)formamide Substance Details. EPA Substance Registry Services. (Safety and regulatory data for the bis-impurity). [1]

Sources

Validating the structure of N-(2-cyanoethyl)formamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for the structural validation of N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile).

As a Senior Application Scientist, I have structured this as a technical roadmap. Since specific crystallographic data for this exact intermediate is often proprietary or not indexed in open repositories, this guide serves as a de novo validation protocol . It details how to generate, analyze, and verify the structure from scratch, assuming the compound is a low-melting solid or viscous oil (typical for small aliphatic amides).

Executive Summary

N-(2-cyanoethyl)formamide (


) is a functionalized amide often synthesized via the Michael addition of formamide to acrylonitrile. While NMR spectroscopy is standard for routine identification, it has limitations in distinguishing subtle regiochemical isomers (N- vs. O-alkylation) and solid-state conformers.

X-ray Crystallography (SC-XRD) serves as the "Gold Standard" for validation. It provides absolute proof of connectivity, stereochemistry, and intermolecular hydrogen bonding networks that dictate the material's physical stability. This guide compares SC-XRD with orthogonal techniques and provides a step-by-step workflow for definitive structural assignment.

Compound Profile & The Validation Challenge

Chemical Identity[1][2][3]
  • IUPAC Name: N-(2-cyanoethyl)formamide[1]

  • Common Name: 3-formamidopropionitrile[2][3]

  • CAS Number: 54014-00-5 (Note: Often associated with derivatives; specific CAS for mono-substituted may vary in commercial catalogs, e.g., related to 3445-84-9 for the bis product).

  • Formula:

    
    
    
  • Molecular Weight: 98.10 g/mol

The Challenge: Physical State & Purity

Small amides like N-(2-cyanoethyl)formamide are often low-melting solids or hygroscopic oils at room temperature. This presents two specific validation hurdles:

  • Crystallization: Standard solvent evaporation often yields oils, not diffraction-quality crystals.

  • Conformational Ambiguity: In solution (NMR), the amide bond rotates, showing broad or split peaks due to cis/trans rotamers. X-ray freezes a single, energetically preferred conformer.

Protocol A: X-ray Crystallography (The Gold Standard)

This protocol assumes the material is a liquid or low-melting solid. We utilize In Situ Cryocrystallography , a specialized technique for crystallizing liquids directly in the diffractometer loop.

Step 1: Crystal Growth (In Situ)
  • Method: Optical Heating and Crystallization Device (OHCD) or standard Cryostream annealing.

  • Procedure:

    • Dip a low-background loop (e.g., MiTeGen) into the neat liquid sample.

    • Mount on the goniometer under a cryostream at 270 K (just below likely freezing point).

    • Flash cool to 100 K . If the drop becomes an amorphous glass (clear), gently warm (anneal) until nucleation occurs (drop turns opaque/crystalline).

    • Cycle the temperature ±10 K around the melting point to encourage the growth of a single domain from the polycrystalline mass.

Step 2: Data Collection Strategy
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for light-atom organic molecules to maximize diffraction intensity.
  • Temperature: Maintain 100 K to reduce thermal motion (atomic displacement parameters).

  • Resolution: Aim for 0.80 Å or better to resolve C-N vs. C-O bonds clearly.

Step 3: Structural Refinement Targets

To validate the structure, the refined model must meet these geometric criteria:

ParameterTarget ValueValidation Significance
C=O Bond Length ~1.23 ÅConfirms carbonyl group integrity.
C-N (Amide) Length ~1.33 ÅIndicates partial double bond character (resonance).
C

N (Nitrile) Length
~1.14 ÅDistinguishes nitrile from other terminal groups.
R-Factor (

)
< 5.0%Indicates high agreement between model and data.
Flack Parameter N/ACompound is achiral; not applicable unless checking for spontaneous resolution.

Protocol B: Orthogonal Validation (NMR & MS)

While X-ray is definitive, it is low-throughput. NMR and MS are used for rapid screening.

Nuclear Magnetic Resonance (NMR)[3][7][8][9]
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the formyl proton (
    
    
    -CO) around 8.0–8.2 ppm.
    • Critical Check: The amide proton (

      
      ) typically appears as a broad singlet or doublet (coupling to 
      
      
      
      ) around 8.0 ppm.
    • Rotamers: You may see two sets of peaks (approx 80:20 ratio) due to restricted rotation around the C-N bond. This is not an impurity but a feature of amides.

  • 
    C NMR:  Confirm the nitrile carbon (
    
    
    
    118 ppm) and carbonyl carbon (
    
    
    161 ppm).
Mass Spectrometry (HRMS)[3]
  • Technique: ESI-TOF (Positive mode).

  • Target:

    
     m/z.
    
  • Limitation: Isomers (e.g., O-alkylation products) will have the exact same mass. MS cannot distinguish them.

Comparative Analysis: Why X-ray Wins

The following table objectively compares the validation power of each method for this specific molecule.

FeatureX-ray Crystallography

H NMR Spectroscopy
Mass Spectrometry
Connectivity Absolute (Direct imaging)Inferential (Coupling constants)None (Mass only)
Stereochemistry Definitive (Cis/Trans amide)Ambiguous (Time-averaged)N/A
Purity Assessment Low (Single crystal only)High (Sees all soluble species)High (Sees ionizable species)
Sample State Solid (Crystal required)SolutionGas Phase (Ionized)
Differentiation Distinguishes N- vs O-alkylationDifficult without 2D HMBCImpossible
Decision Matrix
  • Use NMR for daily batch checking and quantitative purity analysis.

  • Use X-ray once during process development to validate the synthetic route and prove the connectivity of the final product for regulatory filing.

Visualization of Validation Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural proof.

ValidationWorkflow Synthesis Synthesis (Formamide + Acrylonitrile) Crude Crude Product (Viscous Oil/Solid) Synthesis->Crude NMR 1H / 13C NMR (Routine Check) Crude->NMR Rapid Screen Cryst In Situ Cryocrystallography (Cooling to 100K) Crude->Cryst Validation Step Result_NMR Infers Connectivity (Ambiguous Rotamers) NMR->Result_NMR Diffraction X-ray Diffraction (Data Collection) Cryst->Diffraction Quality Crystal Structure Solved Structure (3D Model) Diffraction->Structure Refinement Structure->Result_NMR Explains NMR Rotamers

Caption: Workflow comparing routine NMR screening with the definitive X-ray crystallography validation pathway.

References

  • Synthesis of Cyanoethylated Amides

    • Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyanoethyl Group. In The Chemistry of the Cyano Group. Wiley.

  • General Crystallography of Small Amides

    • Dunitz, J. D., & Winkler, F. K. (1975). Amide group deformation in medium-sized rings. Acta Crystallographica Section B, 31(1), 251-263.

  • In Situ Cryocrystallography Techniques

    • Ottenwaelder, X., et al. (2006). Optical Heating and Crystallization Device (OHCD) for X-ray diffraction. Journal of Applied Crystallography, 39, 837-844.

  • NMR vs X-ray Comparison

    • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.

Sources

A Comparative Analysis of Refractive Index and Density in Mono- vs. Bis-Cyanoethyl Formamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of specialty chemicals and pharmaceutical development, the cyanoethylation of molecules is a fundamental modification strategy to alter polarity, reactivity, and other physicochemical properties. Formamide, when subjected to cyanoethylation, can yield mono- and bis-cyanoethylated products, each with distinct characteristics. This guide provides a detailed comparison of two key physical properties—refractive index and density—for mono-cyanoethyl formamide and N,N-bis(2-cyanoethyl)formamide.

While extensive experimental data for N,N-bis(2-cyanoethyl)formamide is available, corresponding empirical values for mono-cyanoethyl formamide are not as readily found in current literature. This guide, therefore, presents the available data, offers a theoretical framework for predicting the properties of the mono-substituted variant, and provides robust, validated protocols for researchers to determine these parameters experimentally. Understanding these properties is crucial for applications ranging from polymer chemistry to the synthesis of pharmaceutical intermediates, where they are essential for quality control, reaction monitoring, and formulation development.[1]

Molecular Structure and its Influence on Physical Properties

The addition of one or two cyanoethyl groups (–CH₂CH₂CN) to the nitrogen atom of formamide significantly alters the molecule's size, polarity, and electron density, which in turn directly impacts its bulk physical properties like density and refractive index.

  • Mono-cyanoethyl formamide (likely N-(2-cyanoethyl)formamide) possesses one cyanoethyl group, resulting in a molecular weight of 98.10 g/mol .[2][3][4]

  • N,N-bis(2-cyanoethyl)formamide has two cyanoethyl groups, leading to a higher molecular weight of 151.17 g/mol .[5][6]

The nitrile group (C≡N) is highly polar and contains polarizable π-electrons. It is therefore anticipated that the addition of a second cyanoethyl group in the bis- form will lead to a more densely packed molecular structure and a higher refractive index compared to the mono- form.

Molecular Structures cluster_mono Mono-cyanoethyl Formamide cluster_bis N,N-bis(2-cyanoethyl)formamide m_struct H-C(=O)-N(H)-CH₂-CH₂-C≡N b_struct H-C(=O)-N(CH₂-CH₂-C≡N)₂

Caption: Molecular structures of mono- and bis-cyanoethyl formamide.

Comparative Data: Density and Refractive Index

The following table summarizes the available experimental data for N,N-bis(2-cyanoethyl)formamide and highlights the data gap for its mono-cyanoethyl counterpart. This table serves as a baseline and a template for researchers to populate with their own experimental findings.

PropertyMono-cyanoethyl FormamideN,N-bis(2-cyanoethyl)formamide
Molecular Formula C₄H₆N₂OC₇H₉N₃O[5][7]
Molecular Weight 98.10 g/mol [2][3][4]151.17 g/mol [5][7]
Density Data not available1.14 g/mL[1]
Refractive Index Data not availableData not available

Experimental Protocols for Property Determination

For researchers seeking to fill the data gaps or verify existing values, the following sections provide detailed, step-by-step methodologies for the precise measurement of density and refractive index.

Protocol 1: Density Measurement using the Pycnometer Method

The pycnometer method is a highly accurate gravimetric technique for determining the density of a liquid by measuring the mass of a known volume.[8][9]

Rationale: This method is chosen for its high precision and reliance on fundamental mass and volume measurements, making it a "gold standard" for density determination in a laboratory setting.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath

  • Thermometer

  • The liquid sample (mono- or bis-cyanoethyl formamide)

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and dry it completely.

  • Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

  • Calibration with Distilled Water:

    • Fill the pycnometer with distilled water.

    • Insert the stopper, ensuring the capillary tube is filled and any excess water is expelled.

    • Place the filled pycnometer in the temperature-controlled water bath (e.g., at 20°C) and allow it to equilibrate for at least 20 minutes.

    • Once equilibrated, ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer carefully.

    • Weigh the pycnometer filled with water. Record this mass as m₂.

  • Mass of Sample:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with the sample liquid (e.g., N,N-bis(2-cyanoethyl)formamide).

    • Repeat the equilibration and drying steps as performed with the water.

    • Weigh the pycnometer filled with the sample. Record this mass as m₃.

  • Calculation:

    • The density of water (ρwater) at the experimental temperature must be known from literature values.

    • Calculate the volume of the pycnometer (V): V = (m₂ - m₁) / ρwater

    • Calculate the density of the sample (ρsample): ρsample = (m₃ - m₁) / V

Density Measurement Workflow (Pycnometer) start Start step1 Clean and dry pycnometer start->step1 step2 Weigh empty pycnometer (m₁) step1->step2 step3 Fill with distilled water step2->step3 step4 Equilibrate temperature step3->step4 step5 Weigh pycnometer with water (m₂) step4->step5 step6 Calculate pycnometer volume (V) step5->step6 step7 Clean and dry pycnometer step6->step7 Using known ρ_water step8 Fill with sample liquid step7->step8 step9 Equilibrate temperature step8->step9 step10 Weigh pycnometer with sample (m₃) step9->step10 step11 Calculate sample density (ρ_sample) step10->step11 end_node End step11->end_node Using calculated V

Caption: Workflow for density determination using a pycnometer.

Protocol 2: Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is a widely used instrument for the rapid and accurate measurement of the refractive index of liquids.[10]

Rationale: This method is standard in organic chemistry labs due to its simplicity, small sample volume requirement, and high accuracy. The instrument directly provides the refractive index by measuring the critical angle of total internal reflection.

Apparatus:

  • Abbe refractometer

  • Constant temperature circulating bath

  • Light source (typically a sodium lamp for the D-line, 589 nm)

  • The liquid sample

  • Dropper or pipette

  • Lens cleaning paper

  • A suitable solvent (e.g., ethanol or acetone)

Procedure:

  • Instrument Setup:

    • Connect the refractometer to the circulating water bath set to a standard temperature (e.g., 20.0 °C). Allow the prism temperature to stabilize.

    • Turn on the light source.

  • Calibration:

    • Open the prism assembly.

    • Place a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the surface of the measuring prism.

    • Close and lock the prism assembly.

    • Looking through the eyepiece, turn the adjustment knob until the field of view shows a distinct light and dark boundary.

    • If the boundary is blurry or colored, adjust the chromatic dispersion compensator until a sharp, black-and-white line is visible.

    • Align this boundary line exactly with the crosshairs in the eyepiece.

    • Read the refractive index from the scale. It should match the known value for the standard at the measurement temperature. Adjust if necessary.

  • Sample Measurement:

    • Clean the prisms thoroughly with a soft lens paper and a suitable solvent, then allow them to dry completely.

    • Place a few drops of the sample liquid onto the measuring prism and close the assembly.

    • Perform the same adjustments as in the calibration step to bring the sharp boundary line to the center of the crosshairs.

    • Read the refractive index of the sample from the scale.

  • Cleaning: After the measurement, clean the prisms immediately to prevent residue from hardening on the surface.

Refractive Index Measurement Workflow (Abbe Refractometer) start Start step1 Set up and stabilize refractometer temperature start->step1 step2 Calibrate with a standard liquid step1->step2 step3 Clean and dry prisms step2->step3 step4 Apply sample liquid to the prism step3->step4 step5 Close prism assembly step4->step5 step6 Adjust for sharp light/dark boundary step5->step6 step7 Align boundary with crosshairs step6->step7 step8 Read refractive index from the scale step7->step8 step9 Clean prisms thoroughly step8->step9 end_node End step9->end_node

Caption: Workflow for refractive index measurement using an Abbe refractometer.

Conclusion

The degree of cyanoethylation has a predictable and significant impact on the physical properties of formamide. While experimental data for N,N-bis(2-cyanoethyl)formamide provides a valuable benchmark, the characterization of mono-cyanoethyl formamide requires empirical measurement. The protocols detailed in this guide offer a clear and reliable pathway for researchers to determine the density and refractive index of these and other liquid organic compounds. The acquisition of this data will not only enrich the chemical literature but also provide critical parameters for the practical application of these versatile compounds in various industrial and research settings.

References

  • Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. (2012, January 5). PMC. [Link]

  • Refractive index measurements of liquids from 0.5 to 2 µm using Rayleigh interferometry. SPIE. [Link]

  • Accurate method for the determination of the refractive index of liquids using a laser. (1989, April 1). AIP Publishing. [Link]

  • Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023, September 26). MDPI. [Link]

  • Density measurement in liquids. SensoTech GmbH. [Link]

  • Density calculation of liquid organic compounds using a simple equation of state up to high pressures. ResearchGate. [Link]

  • Refractive Index Measurement: A flexible solution for liquid chemical sensing. (2024, January 16). Vaisala. [Link]

  • Density Measurement and Density Standards. Reagecon Knowledge. [Link]

  • Density Determination of Solids and Liquids. EAG Laboratories. [Link]

  • Density – Chemistry of Food and Cooking. MHCC Library Press. [Link]

  • Formamide, N,N-bis(2-cyanoethyl)-. PubChem. [Link]

  • RefractiveIndex.INFO. Refractive index database. [Link]

  • N-(1-Cyanoethyl)formamide. PubChem. [Link]

  • N,n-bis(2-cyanoethyl)formamide (C7H9N3O). PubChemLite. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(2-cyanoethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Functionalized Formamide / Nitrile Primary Hazards: Reproductive Toxicity (Category 1B) , Acute Dermal Toxicity , Skin/Eye Irritation .[1]

Handling N-(2-cyanoethyl)formamide requires a shift in mindset from "routine organic handling" to "potent compound containment."[1] This molecule combines the dermal permeability of formamides with the metabolic toxicity of organic nitriles. Standard laboratory nitrile gloves provide insufficient protection against prolonged contact due to the amphiphilic nature of the formamide moiety, which can swell and permeate synthetic rubbers.

The Golden Rule: Treat this compound as a "silent penetrator." It can pass through standard PPE and skin without causing immediate pain (unlike acid burns), leading to systemic toxicity and potential reproductive harm.

Risk Assessment & Biological Mechanism[1]

To select the correct PPE, we must understand the mechanism of failure for standard equipment:

  • Dermal Absorption Vector: The formamide functional group (

    
    ) is a known permeation enhancer. It alters the lipid structure of the stratum corneum, facilitating its own absorption and that of any co-solvents.
    
  • Metabolic Activation: Once absorbed, the nitrile moiety (

    
    ) may undergo hepatic metabolism (via cytochrome P450) to release cyanide ions, though typically slower than simple aliphatic nitriles.[1]
    
  • Reproductive Risk: Like its parent compound formamide, this derivative is classified as a reproductive toxicant.[2] Exposure limits are not just about acute survival, but long-term biological integrity.[1]

PPE Selection Matrix

Hand Protection: The "Zone Defense" Strategy

Standard nitrile exam gloves are insufficient for direct handling of stock solutions.[1]

Operation PhaseRecommended Glove SystemRationale
Solid Weighing / Trace Handling Double-Glove System: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6 mil)Provides a sacrificial outer layer. If the outer glove is contaminated, it is stripped immediately. Breakthrough time: <15 mins.
Stock Preparation / Synthesis Laminate Barrier (Silver Shield/4H) Worn under an outer nitrile glove for dexterityMulti-layer laminates (EVOH/PE) are chemically impervious to amides and nitriles. The outer nitrile glove prevents the laminate from snagging. Breakthrough time: >480 mins.
Spill Cleanup (>10 mL) Butyl Rubber (0.7 mm) Butyl offers superior resistance to formamides compared to standard nitrile or neoprene.
Respiratory & Body Protection[1][4][5][6][7][8]
  • Respiratory: Work must be performed in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood certified for toxic vapors.[1] If hood access is compromised, a Full-Face Respirator with OV/P100 (Organic Vapor + HEPA) cartridges is mandatory.[1]

  • Body: Tyvek® Lab Coat (impervious to liquids) or chemically resistant apron over a standard cotton lab coat. Exposed skin at the wrists is a major vulnerability; use sleeve covers or taped cuffs.

Decision Logic: PPE Selection

The following diagram illustrates the decision pathway for selecting PPE based on the specific interaction type.

PPE_Selection Start Task Assessment: N-(2-cyanoethyl)formamide State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Pipetting/Reacting Routine Routine (<10mg, <5 min) Solid->Routine Volume Volume / Duration? Liquid->Volume Volume->Routine Trace/Aliquot HighRisk Synthesis / Stock (>10mL, >15 min) Volume->HighRisk Stock Prep Protocol_A PROTOCOL A: Double Nitrile (4mil + 6mil) Tyvek Sleeves Fume Hood Routine->Protocol_A Protocol_B PROTOCOL B: Silver Shield Laminate Liner + Outer Nitrile Grip OV/P100 Mask (if outside hood) HighRisk->Protocol_B

Figure 1: Risk-based PPE selection logic. Protocol B is mandatory for any task involving concentrated liquids due to permeation risks.

Operational Protocols

A. Weighing & Solubilization (Critical Control Point)
  • Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Management: Use an anti-static gun on the weighing boat. Fine powders of nitriles can be electrostatically active and "jump," creating invisible contamination.

  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the reagent bottle) and your dominant hand as "clean" (touches the spatula/pipette). Never cross-contaminate.

B. Decontamination & Doffing

Proper removal of PPE is as critical as wearing it.

  • Outer Glove Removal: Use the "beak" method (pinch at wrist, peel inside out) to remove the outer pair inside the hood.

  • Wash Inner Gloves: While still wearing the inner gloves, wash hands with soap and water before removing them. This neutralizes any micro-permeated residue.

  • Final Wash: Remove inner gloves and wash hands with cool water (hot water opens pores, increasing absorption risk if residue remains).

C. Emergency Spill Response (Liquid)
  • Evacuate: Alert immediate area.

  • PPE Up: Don Butyl gloves and respiratory protection (if outside hood).

  • Contain: Encircle the spill with absorbent dykes (vermiculite or chem-pads).

  • Neutralize: Do not use bleach (sodium hypochlorite) immediately, as it can react exothermically with some amides. Absorb onto inert material first.[3]

  • Clean: Triple wash the area with:

    • Wash 1: Mild detergent water.

    • Wash 2: 5% Sodium Carbonate solution (helps hydrolyze residual traces).

    • Wash 3: Water.[4][3]

Waste Disposal Strategy

Disposal must follow strict segregation to prevent inadvertent chemical reactions in the waste stream.

Waste CategoryContainer SpecificationsLabeling Requirements
Liquid Waste HDPE Carboy (Do not use metal)"Hazardous Waste: Toxic, Reprotox.[1] Contains Organic Nitriles."[1]
Solid Waste Double-bagged in clear polyethylene"Contaminated Debris: N-(2-cyanoethyl)formamide."[1]
Sharps Puncture-proof containerSegregate from oxidizing acids (e.g., Nitric Acid waste) to prevent HCN generation.[1]

Critical Note: Never mix nitrile/formamide waste with strong acids or oxidizers. Acidification of nitrile waste can liberate Hydrogen Cyanide (HCN) gas.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76983, N,N-Bis(2-cyanoethyl)formamide.[1] Retrieved from [Link]

    • Note: Used as the primary toxicological analog for the mono-substituted variant due to shared pharmacophores.[1]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.